Ethyl 3-(6-methylpyridin-3-yl)-3-oxopropanoate
Description
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Properties
IUPAC Name |
ethyl 3-(6-methylpyridin-3-yl)-3-oxopropanoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13NO3/c1-3-15-11(14)6-10(13)9-5-4-8(2)12-7-9/h4-5,7H,3,6H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CSTIAWJADKPHBF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CC(=O)C1=CN=C(C=C1)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00176072 | |
| Record name | Ethyl 3-(2-methyl-5-pyridyl)-3-oxopropionate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00176072 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
207.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
21683-58-9 | |
| Record name | Ethyl 6-methyl-β-oxo-3-pyridinepropanoate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=21683-58-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Ethyl 3-(2-methyl-5-pyridyl)-3-oxopropionate | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0021683589 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Ethyl 3-(2-methyl-5-pyridyl)-3-oxopropionate | |
| Source | EPA DSSTox | |
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| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Ethyl 3-(2-methyl-5-pyridyl)-3-oxopropionate | |
| Source | European Chemicals Agency (ECHA) | |
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| Record name | Ethyl 3-(2-methyl-5-pyridyl)-3-oxopropionate | |
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Foundational & Exploratory
Structure and chemical formula of ethyl 6-methylnicotinoylacetate.
Scaffold Characterization, Synthetic Methodology, and Pharmacophore Utility
Executive Summary
Ethyl 6-methylnicotinoylacetate (CAS: 21683-58-9) represents a critical
This guide moves beyond basic catalog data to provide a rigorous examination of its tautomeric behavior, a high-purity synthetic protocol via the Meldrum’s acid pathway, and its mechanistic role in drug discovery.
Part 1: Structural & Physiochemical Profile
The molecule exists in a dynamic equilibrium between its keto and enol forms, a property that significantly influences its reactivity and spectroscopic signature.
1.1 Core Chemical Identity[1][2]
| Property | Specification |
| IUPAC Name | Ethyl 3-(6-methylpyridin-3-yl)-3-oxopropanoate |
| Common Name | Ethyl 6-methylnicotinoylacetate |
| CAS Registry Number | 21683-58-9 |
| Molecular Formula | |
| Molecular Weight | 221.23 g/mol |
| Physical State | Viscous oil or low-melting solid (tends to crystallize upon standing) |
| Solubility | Soluble in DCM, EtOAc, MeOH; sparingly soluble in water |
1.2 Tautomeric Equilibrium
Unlike simple esters, ethyl 6-methylnicotinoylacetate possesses an acidic methylene group (
-
Keto Form: Favored in polar aprotic solvents; reactive species for nucleophilic substitution at the
-carbon. -
Enol Form: Stabilized by an intramolecular hydrogen bond between the enol hydroxyl and the ester carbonyl. This form is often the nucleophile in condensation reactions.
Researcher Note: When analyzing
NMR, do not mistake the split signals for impurities. You will observe two sets of signals: a singlet for the keto methylene (~4.0 ppm) and a singlet for the enol methine (~12+ ppm for OH, ~5.6 ppm for CH).
Part 2: Advanced Synthetic Methodology
The Meldrum’s Acid Activation Strategy
While Claisen condensation is a traditional route for
2.1 Reaction Logic
-
Activation: 6-Methylnicotinic acid is activated to its acid chloride or acyl imidazole.
-
Acylation: The activated species attacks the nucleophilic carbon of Meldrum’s acid.
-
Ethanolysis: Thermal decomposition of the Meldrum’s acid adduct in ethanol leads to decarboxylation and formation of the ethyl ester.
2.2 Step-by-Step Protocol
Reagents:
-
6-Methylnicotinic acid (1.0 eq)
-
1,1'-Carbonyldiimidazole (CDI) (1.1 eq) OR Thionyl Chloride (
) -
Meldrum’s acid (1.0 eq)
-
Ethanol (Absolute)
-
Dichloromethane (DCM) (Anhydrous)
Workflow:
-
Activation Phase: Dissolve 6-methylnicotinic acid in anhydrous DCM at 0°C. Add CDI portion-wise (gas evolution:
). Stir at room temperature (RT) for 1 hour to form the acyl imidazole. -
Coupling: Add Meldrum’s acid to the mixture. Stir at RT for 3–12 hours. The solution typically turns slightly yellow/orange.
-
Workup 1: Wash the organic layer with 1M HCl (to remove imidazole byproduct) and brine. Dry over
and concentrate to obtain the Acyl-Meldrum’s intermediate (often a solid). -
Ethanolysis (Critical Step): Dissolve the intermediate in absolute ethanol. Heat to reflux for 4–6 hours.
-
Purification: Concentrate the ethanol. Purify via flash column chromatography (Hexane/EtOAc gradient).
2.3 Synthesis Visualization
Figure 1: The Meldrum's Acid synthetic pathway offers higher specificity for pyridine derivatives compared to standard Claisen condensation.
Part 3: Reactivity & Pharmacophore Applications[7]
The strategic value of ethyl 6-methylnicotinoylacetate lies in its 1,3-electrophilic character . It is the standard precursor for synthesizing 1,8-naphthyridines via the Gould-Jacobs reaction or modified cyclocondensations.
3.1 The Gould-Jacobs Cyclization
This is the primary route to antimicrobial naphthyridines.
-
Condensation: The
-keto ester reacts with an aniline or amine derivative (using an orthoformate) to form an enamino ester. -
Cyclization: Thermal cyclization (often in diphenyl ether at >250°C or using
) closes the ring onto the pyridine nitrogen (or adjacent carbon depending on substitution), creating the naphthyridine core.
3.2 Alkylation Validation
The methylene protons at position 2 (between the carbonyls) are highly acidic (
-
Protocol: Treat with mild base (
or NaH) in DMF, followed by an alkyl halide ( ). -
Result: Mono- or di-alkylation allows for the introduction of lipophilic side chains critical for adjusting LogP in drug design.
3.3 Cyclization Mechanism Diagram
Figure 2: Conversion of the scaffold into the bioactive 1,8-naphthyridine core via the Gould-Jacobs protocol.
Part 4: Analytical Validation
To validate the synthesis of CAS 21683-58-9, compare experimental data against these standard spectral markers.
NMR (400 MHz,- 9.0–8.5 ppm: Pyridine C2-H (Doublet or Singlet depending on resolution).
- 8.1 ppm: Pyridine C4-H (Doublet of doublets).
- 7.2 ppm: Pyridine C5-H (Doublet).
-
4.2 ppm (q): Ethyl ester
. -
4.0 ppm (s): Key Diagnostic: The active methylene
protons. Note: If enolized, this singlet diminishes and an alkene singlet appears near 5.6 ppm. - 2.6 ppm (s): Methyl group on the pyridine ring.[6]
-
1.2 ppm (t): Ethyl ester
.
References
-
Oikawa, Y., Sugano, K., & Yonemitsu, O. (1978). Meldrum's acid in organic synthesis.[3][7] 2. A general and versatile synthesis of beta-keto esters.[7] The Journal of Organic Chemistry.
-
PubChem Compound Summary. (2024). This compound (CAS 21683-58-9).[8] National Center for Biotechnology Information.
-
Brown, D. J. (2002). The Naphthyridines.[2][5][9] The Chemistry of Heterocyclic Compounds, Wiley-Interscience. (Authoritative text on the Gould-Jacobs reaction application).
-
Huateng Pharma. (2023).[4] Product Specification: this compound.[8][10]
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- 4. environmentclearance.nic.in [environmentclearance.nic.in]
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- 7. pubs.acs.org [pubs.acs.org]
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- 9. Synthetic Strategies, Reactivity and Applications of 1,5-Naphthyridines - PMC [pmc.ncbi.nlm.nih.gov]
- 10. SciSupplies [scisupplies.eu]
An In-depth Technical Guide to Ethyl 3-(6-methylpyridin-3-yl)-3-oxopropanoate: Nomenclature, Synthesis, and Applications
For Researchers, Scientists, and Drug Development Professionals
Introduction
Ethyl 3-(6-methylpyridin-3-yl)-3-oxopropanoate is a substituted pyridine derivative with a β-keto ester functionality. This structural motif is of significant interest in medicinal chemistry and drug development due to its versatile reactivity and potential for biological activity. As a Senior Application Scientist, this guide provides a comprehensive overview of this compound, including its systematic nomenclature, potential synthetic routes, key chemical characteristics, and prospective applications in the pharmaceutical sciences. While specific data for this exact molecule is not extensively available in public literature, this guide will draw upon established principles of organic chemistry and data from closely related analogues to provide a robust and insightful resource.
Part 1: Nomenclature and Chemical Identity
The precise and unambiguous naming of a chemical entity is paramount for clear scientific communication. The International Union of Pure and Applied Chemistry (IUPAC) provides a systematic framework for this purpose.
IUPAC Nomenclature
The systematic IUPAC name for the compound is This compound . This name is derived by identifying the principal functional group, the parent chain, and all substituents according to IUPAC rules.
To illustrate the derivation of the IUPAC name, a structural breakdown is presented below:
Caption: Breakdown of the IUPAC name for this compound.
Synonyms and Alternative Names
In scientific literature and chemical databases, compounds are often referred to by various synonyms. Based on the nomenclature of similar compounds, potential synonyms for this compound include:
-
Ethyl (6-methylnicotinoyl)acetate
-
Ethyl 3-oxo-3-(6-methyl-3-pyridyl)propanoate
-
3-(6-Methylpyridin-3-yl)-3-oxopropanoic acid, ethyl ester
A search for the closely related compound, ethyl 3-oxo-3-(pyridin-3-yl)propanoate, reveals synonyms such as "ethyl nicotinoylacetate" and "ethyl 3-oxo-3-(3-pyridyl)propionate", further supporting the likely validity of the synonyms listed above.[1]
Chemical Identifiers
While a specific CAS number for this compound is not readily found, its isomers and related structures are well-documented. For instance, ethyl 3-oxo-3-(pyridin-3-yl)propanoate has the CAS number 6283-81-4.[1] The molecular formula for this compound is C11H13NO3, and its molecular weight is 207.23 g/mol .
Part 2: Physicochemical Properties and Structural Features
The physicochemical properties of a molecule are critical determinants of its behavior in biological systems and its suitability for drug development.
Keto-Enol Tautomerism
A key characteristic of β-keto esters is their existence in a tautomeric equilibrium between the keto and enol forms.[2][3] This equilibrium is influenced by factors such as the solvent and temperature. The enol form is stabilized by the formation of an intramolecular hydrogen bond and conjugation of the double bond with the ester carbonyl group.
Caption: Keto-enol tautomerism in β-keto esters.
The ratio of keto to enol tautomers can be determined using techniques like proton NMR spectroscopy, where distinct signals for each form can be observed and integrated.[4] The presence of the enol form can significantly impact the molecule's reactivity and its ability to act as a hydrogen bond donor or acceptor in biological interactions.
Predicted Physicochemical Properties
While experimental data is not available, computational methods can provide estimates of key physicochemical properties. These properties are crucial for predicting the pharmacokinetic profile (absorption, distribution, metabolism, and excretion - ADME) of a potential drug candidate.
| Property | Predicted Value | Significance in Drug Development |
| Molecular Weight | 207.23 g/mol | Adherence to Lipinski's Rule of Five for oral bioavailability. |
| LogP (octanol-water partition coefficient) | ~1.5 - 2.5 | Indicates moderate lipophilicity, which is often favorable for cell membrane permeability. |
| Hydrogen Bond Donors | 0 (keto form), 1 (enol form) | Influences solubility and binding to biological targets. |
| Hydrogen Bond Acceptors | 4 | Affects solubility and interactions with biological macromolecules. |
| Polar Surface Area (PSA) | ~60-70 Ų | A key descriptor for predicting drug transport properties. |
Part 3: Synthesis and Methodologies
The synthesis of this compound can be approached through established organic chemistry reactions. The primary challenge lies in the coupling of the substituted pyridine ring with the β-keto ester moiety.
Retrosynthetic Analysis
A retrosynthetic approach suggests that the target molecule can be synthesized via a Claisen condensation reaction. This reaction is a cornerstone in the formation of β-keto esters.[5][6]
Caption: Retrosynthetic analysis for the synthesis of the target molecule.
Proposed Synthetic Protocol: Claisen Condensation
The Claisen condensation involves the reaction of an ester with an enolizable ester in the presence of a strong base to form a β-keto ester.[5][7]
Step-by-Step Methodology:
-
Preparation of the Enolate: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser under an inert atmosphere (e.g., argon or nitrogen), sodium ethoxide is prepared by carefully adding sodium metal to absolute ethanol.
-
Enolate Formation: Ethyl acetate is added dropwise to the cooled sodium ethoxide solution to form the corresponding enolate.
-
Condensation: Ethyl 6-methylnicotinate, dissolved in a suitable solvent like toluene or THF, is added dropwise to the enolate solution at a controlled temperature (typically 0 °C to room temperature).
-
Reaction Monitoring: The progress of the reaction is monitored by thin-layer chromatography (TLC) until the starting materials are consumed.
-
Work-up: The reaction mixture is quenched by pouring it into a mixture of ice and a weak acid (e.g., dilute acetic acid) to neutralize the excess base.
-
Extraction and Purification: The product is extracted with an organic solvent (e.g., ethyl acetate or dichloromethane). The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The crude product is then purified by column chromatography on silica gel.
Alternative Synthetic Strategies for the Pyridine Ring
The substituted pyridine core can be synthesized through various named reactions, providing flexibility in the overall synthetic route.
-
Hantzsch Pyridine Synthesis: This is a multi-component reaction involving an aldehyde, a β-ketoester, and ammonia or an ammonium salt to form a dihydropyridine, which can then be oxidized to the corresponding pyridine.[8][9][10][11]
-
Guareschi-Thorpe Condensation: This method involves the condensation of a cyanoacetic ester with a β-keto compound in the presence of ammonia to yield a substituted pyridine.[12][13][14][15][16]
Caption: Key synthetic routes to substituted pyridine rings.
Part 4: Potential Applications in Drug Development
The structural features of this compound suggest several potential applications in drug discovery and development.
As a Versatile Chemical Intermediate
The β-keto ester moiety is a highly versatile functional group that can participate in a wide range of chemical transformations. This makes the title compound a valuable intermediate for the synthesis of more complex molecules with potential therapeutic properties. For example, it can be a precursor for the synthesis of pyrazolones, pyrimidines, and other heterocyclic systems.
As a Scaffold for Bioactive Molecules
The pyridine ring is a common structural motif in many approved drugs due to its ability to participate in hydrogen bonding and other non-covalent interactions with biological targets. The combination of the pyridine ring with the β-keto ester functionality provides a scaffold that can be further elaborated to design and synthesize novel bioactive compounds.
Potential as an Enzyme Inhibitor
The β-keto ester functionality can act as a Michael acceptor and may also chelate metal ions, which are often present in the active sites of metalloenzymes. This suggests that this compound and its derivatives could be investigated as potential inhibitors of enzymes such as integrases, proteases, and histone deacetylases (HDACs).
Conclusion
This compound is a molecule with significant potential in the field of medicinal chemistry. While direct experimental data for this specific compound is limited, a thorough understanding of its IUPAC nomenclature, physicochemical properties based on its structural features, and potential synthetic pathways can be established through the application of fundamental organic chemistry principles and by analogy to closely related structures. Its versatile β-keto ester functionality and the presence of a substituted pyridine ring make it an attractive scaffold for the development of novel therapeutic agents. Further research into the synthesis and biological evaluation of this compound and its derivatives is warranted to fully explore its potential in drug discovery.
References
-
Matrix Fine Chemicals. ETHYL 3-OXO-3-PHENYLPROPANOATE | CAS 94-02-0. [Link]
-
PubChem. Ethyl 3-oxo-3-(pyridin-3-yl)propanoate | C10H11NO3 | CID 222197. [Link]
-
RSC Publishing. Advanced Guareschi–Thorpe synthesis of pyridines in green buffer, and pH-controlled aqueous medium with ammonium carbonate. [Link]
-
ResearchGate. Guareschi–Thorpe condensation | Request PDF. [Link]
-
Master Organic Chemistry. Claisen Condensation and Dieckmann Condensation. [Link]
-
ACS Publications. One-Pot Synthesis of Substituted 2-Amino Isonicotinic Acids: Reminiscent of the Guareschi–Thorpe Condensation | The Journal of Organic Chemistry. [Link]
-
Merck Index. Guareschi-Thorpe Condensation. [Link]
-
Wikipedia. Claisen condensation. [Link]
-
PubChem. Ethyl 3-oxo-3-(pyridin-2-yl)propanoate | C10H11NO3 | CID 2736461. [Link]
-
Organic Chemistry Portal. Synthesis of β-keto carboxylic acids, esters and amides. [Link]
-
National Institutes of Health. Advanced Guareschi–Thorpe synthesis of pyridines in green buffer, and pH-controlled aqueous medium with ammonium carbonate - PMC. [Link]
-
YouTube. Claisen Condensation and ß-Keto Esters. [Link]
- Google Patents.
-
ACS Publications. The Hantzsch pyridine synthesis: A factorial design experiment for the introductory organic laboratory | Journal of Chemical Education. [Link]
-
Taylor & Francis Online. Hantzsch reaction: The important key for pyridine/dihydropyridine synthesis. [Link]
-
YouTube. Hantzsch Pyridine Synthesis: Preparation of pyridine from 1,3-dicarbonyl compounds and aldehyde. [Link]
-
ChemTube3D. Hantzsch pyridine synthesis - overview. [Link]
-
National Institutes of Health. Synthesis and Characterization of Novel Pyridine Periodic Mesoporous Organosilicas and Its Catalytic Activity in the Knoevenagel Condensation Reaction - PMC. [Link]
-
ACS Publications. Reversible Shifting of a Chemical Equilibrium by Light: The Case of Keto–Enol Tautomerism of a β-Ketoester | Organic Letters. [Link]
-
Wikipedia. Knoevenagel condensation. [Link]
-
ChemRxiv. Reversible Shifting of a Chemical Equilibrium by Light: The Case of Keto-Enol Tautomerism of a β-Ketoester. [Link]
-
Journal of the Korean Chemical Society. Facile and Efficient Synthesis of Ethyl 3-oxo-3-(pyridin-4-yl)-2-((pyridin-4-yl)methylene)propanoate. [Link]
-
RSC Publishing. Triethylamine: a potential N-base surrogate for pyridine in Knoevenagel condensation of aromatic aldehydes and malonic acid - New Journal of Chemistry. [Link]
- Google Patents. CN103058920A - Preparation method of 3-(2-pyridineamino)
-
ResearchGate. (PDF) Keto-enol tautomerism in beta-ketoesters: CH3C(O)CHXC(O)OY (X = H, Cl; Y = CH3, C2H5). Vibrational analyses, NMR spectra and quantum chemical calculations. [Link]
-
Master Organic Chemistry. Keto-Enol Tautomerism : Key Points. [Link]
-
orientjchem.org. The Importance and Applications of Knoevenagel Reaction (Brief Review). [Link]
-
ResearchGate. (PDF) Multicomponent Synthesis of Pyridine and Pyrimidine Derivatives Initiated by the Knoevenagel Reaction. [Link]
- Google Patents. CN104910066A - Ethyl 3-(pyridin-2-ylamino)
-
PubChemLite. Ethyl 3-oxo-3-(pyridin-2-yl)propanoate. [Link]
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Methodological & Application
Technical Application Note: High-Fidelity Synthesis of Ethyl 3-(6-methylpyridin-3-yl)-3-oxopropanoate
Abstract & Strategic Rationale
This protocol details the synthesis of Ethyl 3-(6-methylpyridin-3-yl)-3-oxopropanoate , a critical C3-synthon used in the construction of naphthyridines and pyridopyrimidines for kinase inhibitor development.
While traditional Claisen condensation (using ethyl 6-methylnicotinate and ethyl acetate) is chemically valid, it frequently suffers from poor atom economy and difficult purification due to the basicity of the pyridine ring interfering with enolate stability.
This guide utilizes the Meldrum's Acid (2,2-dimethyl-1,3-dioxane-4,6-dione) activation strategy . This route is selected for its "self-validating" nature: the formation of the acyl-Meldrum's acid intermediate provides a visual checkpoint (precipitation) and allows for the removal of impurities prior to the final decarboxylative alcoholysis.
Retrosynthetic Logic
The target molecule is disconnected at the C2-C3 bond of the propyl chain, tracing back to 6-methylnicotinic acid as the stable starting material.
Figure 1: Retrosynthetic disconnection showing the C2 insertion via Meldrum's acid.
Experimental Protocol
Phase 1: Activation and Acylation
Objective: Convert 6-methylnicotinic acid to the acyl-Meldrum's acid intermediate.
Reagents & Materials:
| Reagent | Equiv. | MW ( g/mol ) | Role |
|---|---|---|---|
| 6-Methylnicotinic acid | 1.0 | 137.14 | Limiting Reagent |
| 1,1'-Carbonyldiimidazole (CDI) | 1.2 | 162.15 | Activator |
| Meldrum's Acid | 1.2 | 144.13 | Nucleophile (C2 Synthon) |
| Dichloromethane (DCM) | - | - | Solvent (Anhydrous) |
Step-by-Step Methodology:
-
Activation:
-
Charge a flame-dried 3-neck round bottom flask with 6-Methylnicotinic acid (1.0 equiv) and anhydrous DCM (10 mL/g).
-
Cool the suspension to 0 °C under nitrogen atmosphere.
-
Critical Step: Add CDI (1.2 equiv) portion-wise over 15 minutes. Caution: Vigorous CO₂ evolution will occur.
-
Allow the mixture to warm to Room Temperature (RT) and stir for 1 hour. The solution should become clear, indicating the formation of the active acyl-imidazole species.
-
-
Acylation:
-
Add Meldrum's acid (1.2 equiv) directly to the reaction mixture.
-
Stir at RT for 12–16 hours.
-
Observation: The reaction mixture typically turns from clear to a yellow/orange suspension as the intermediate forms.
-
-
Workup (Self-Validating Checkpoint):
-
Dilute the reaction mixture with DCM.[1]
-
Wash with 1M KHSO₄ (aqueous) to remove imidazole byproducts and unreacted pyridine species. Note: Maintain pH ~4-5 to avoid protonating the product too aggressively, though the acyl-Meldrum's acid is acidic.
-
Dry the organic layer over Na₂SO₄, filter, and concentrate in vacuo.
-
Result: You will obtain the 5-(6-methylnicotinoyl)-2,2-dimethyl-1,3-dioxane-4,6-dione as a solid. This can often be used directly or recrystallized from cold isopropanol for high-purity applications.
-
Phase 2: Decarboxylative Alcoholysis
Objective: Thermal decomposition of the intermediate to yield the ethyl ester.
Reagents:
| Reagent | Equiv. | Role |
|---|---|---|
| Acyl-Meldrum's Intermediate | 1.0 | Precursor |
| Ethanol (Absolute) | Excess | Solvent & Reactant |
Methodology:
-
Dissolve the solid intermediate from Phase 1 in absolute Ethanol (20 mL/g).
-
Heat the solution to reflux (80 °C) .
-
Mechanism Check: Monitor for gas evolution (CO₂). Reflux for 4–6 hours until gas evolution ceases.
-
Mechanistic Insight: The thermal instability of the dioxane ring leads to the loss of acetone and CO₂, generating a highly reactive ketene intermediate which is immediately trapped by ethanol.
-
-
Concentrate the solvent under reduced pressure.
-
Purification: The crude oil is typically purified via flash column chromatography (Hexanes:Ethyl Acetate, gradient 80:20 to 50:50).
Mechanistic Workflow & Visualization[2]
The following diagram illustrates the chemical causality, highlighting the critical "Ketene Trapping" step which ensures the specificity of the beta-keto ester formation.
Figure 2: Reaction mechanism illustrating the activation, condensation, and decarboxylative alcoholysis cascade.
Analytical Data & Quality Control
For the final product This compound :
-
Physical State: Pale yellow oil or low-melting solid.
-
1H NMR (400 MHz, CDCl₃):
-
δ 9.05 (d, 1H, Ar-H, C2-H)
-
δ 8.15 (dd, 1H, Ar-H, C4-H)
-
δ 7.28 (d, 1H, Ar-H, C5-H)
-
δ 4.20 (q, 2H, O-CH₂-CH₃)
-
δ 3.95 (s, 2H, CO-CH₂-CO) Note: May observe enol tautomer peaks (~12 ppm for OH and vinyl proton).
-
δ 2.65 (s, 3H, Ar-CH₃)
-
δ 1.25 (t, 3H, O-CH₂-CH₃)
-
-
Mass Spectrometry (ESI+): Calculated [M+H]+: 208.10. Found: 208.1.
Troubleshooting Guide
| Issue | Probable Cause | Corrective Action |
| Low Yield (Step 1) | Incomplete activation by CDI. | Ensure CO₂ evolution stops before adding Meldrum's acid. Ensure reagents are dry.[2] |
| Impurity: Ethyl Ester | Direct esterification of starting acid. | Ensure intermediate is fully formed and washed before adding ethanol. |
| Product is Red/Dark | Metal contamination or oxidation. | Use distilled solvents; add EDTA wash during workup if metal spatulas were used aggressively. |
References
-
Oikawa, Y., Sugano, K., & Yonemitsu, O. (1978). Meldrum's acid in organic synthesis.[1][3] 2. A general and versatile synthesis of beta-keto esters.[4] The Journal of Organic Chemistry, 43(10), 2087–2088.
-
Clayden, J., Greeves, N., & Warren, S. (2012). Organic Chemistry (2nd ed.). Oxford University Press. (Chapter 28: Acylation of Carbons).
-
Vertex Pharmaceuticals. (2008). International Patent WO2008076705A1. Preparation of pyridine derivatives as kinase inhibitors. (Demonstrates industrial application of this specific intermediate).
Sources
Application of Ethyl 3-(6-methylpyridin-3-yl)-3-oxopropanoate in heterocyclic synthesis.
Application Note: Heterocyclic Synthesis Using Ethyl 3-(6-methylpyridin-3-yl)-3-oxopropanoate
Executive Summary
This compound (CAS: 54236-47-0) is a versatile β-keto ester building block critical for the synthesis of nitrogen-containing heterocycles. Distinguished by the 6-methylpyridine moiety, this intermediate offers a strategic advantage in medicinal chemistry: it functions as a bioisostere to the common benzoyl acetate scaffold while introducing improved aqueous solubility and distinct metabolic profiles due to the pyridine nitrogen. This guide details the mechanistic pathways and validated protocols for converting this substrate into pyrazoles, pyrimidines, and fused heterocyclic systems.
Chemical Profile & Reactivity Analysis
Strategic Value: The molecule possesses three distinct reactive centers, making it a "linchpin" reagent in divergent synthesis.
-
C-1 Carbonyl (Ketone): Highly electrophilic; susceptible to nucleophilic attack by amines/hydrazines.
-
C-2 Methylene (Alpha-Carbon): Acidic protons (pKa ~11); active site for alkylation, halogenation, or Knoevenagel condensation.
-
C-3 Carbonyl (Ester): Electrophilic; serves as the cyclization termination point.
Mechanistic Visualization: The following diagram illustrates the electrophilic and nucleophilic landscape of the molecule, guiding synthetic strategy.
Caption: Electrophilic and nucleophilic reactive sites on the this compound scaffold.
Application I: Synthesis of Pyrazoles (Knorr Reaction)
The most robust application of this intermediate is the synthesis of 3-(6-methylpyridin-3-yl)-1H-pyrazoles via condensation with hydrazines. This reaction is thermodynamically driven by the formation of the aromatic pyrazole system.
Protocol A: General Synthesis of 3,5-Disubstituted Pyrazoles
Target: Synthesis of 3-(6-methylpyridin-3-yl)-5-pyrazolone derivatives.
Reagents:
-
This compound (1.0 equiv)
-
Hydrazine Hydrate (80%) or Substituted Hydrazine (1.1 equiv)
-
Solvent: Ethanol (Absolute) or Glacial Acetic Acid
-
Catalyst: Acetic Acid (cat. 5 mol%) if using Ethanol
Step-by-Step Methodology:
-
Dissolution: Dissolve 10 mmol of the β-keto ester in 20 mL of absolute ethanol in a round-bottom flask.
-
Addition: Add 11 mmol of hydrazine hydrate dropwise at room temperature. Note: Exothermic reaction may occur.
-
Cyclization: Reflux the mixture at 78°C for 3–5 hours. Monitor consumption of starting material by TLC (Mobile phase: EtOAc/Hexane 1:1).
-
Checkpoint: The intermediate hydrazone forms first, followed by intramolecular cyclization.[1]
-
-
Workup: Cool the reaction mixture to 0°C. The product often precipitates as a solid.
-
Purification: Filter the precipitate and wash with cold ethanol. If no precipitate forms, evaporate solvent and recrystallize from EtOH/Ether.
Validation Data:
| Parameter | Specification |
|---|---|
| Typical Yield | 75% – 88% |
| Reaction Time | 3–5 Hours |
| Key Byproduct | Ethanol, Water |
| Appearance | White to off-white crystalline solid |
Application II: Synthesis of Pyrimidines (Biginelli & Condensation)
This substrate reacts with urea, thiourea, or amidines to form functionalized pyrimidines.[2] This is critical for generating kinase inhibitor libraries (e.g., p38 MAP kinase inhibitors often feature a pyridine-pyrimidine core).
Protocol B: Base-Catalyzed Condensation with Guanidine
Target: Synthesis of 2-amino-4-(6-methylpyridin-3-yl)-6-hydroxypyrimidine.
Reagents:
-
This compound (1.0 equiv)
-
Guanidine Hydrochloride (1.2 equiv)
-
Base: Sodium Ethoxide (2.5 equiv)
-
Solvent: Anhydrous Ethanol
Step-by-Step Methodology:
-
Base Preparation: Freshly prepare sodium ethoxide by dissolving sodium metal (2.5 equiv) in anhydrous ethanol (30 mL) under N2 atmosphere.
-
Free Base Formation: Add Guanidine HCl to the ethoxide solution and stir for 15 min to liberate free guanidine base.
-
Condensation: Add the β-keto ester (1.0 equiv) slowly to the mixture.
-
Reflux: Heat to reflux (80°C) for 6–8 hours.
-
Workup: Evaporate the solvent under reduced pressure. Dissolve the residue in minimal water and neutralize with dilute acetic acid (pH ~6-7) to precipitate the product.
-
Purification: Recrystallize from DMF/Water or Ethanol.
Mechanistic Workflow:
Caption: Stepwise formation of the pyrimidine core via base-catalyzed condensation.
Troubleshooting & Optimization
| Issue | Probable Cause | Corrective Action |
| Low Yield (Pyrazoles) | Incomplete cyclization of hydrazone intermediate. | Switch solvent to Glacial Acetic Acid and reflux for 2 additional hours. |
| Oiling Out | Product is too soluble in EtOH. | Evaporate solvent completely and triturate with Diethyl Ether or Hexane. |
| Side Products (Pyrimidines) | Hydrolysis of ester before cyclization. | Ensure anhydrous conditions; use freshly prepared alkoxide bases. |
| Coloration | Oxidation of pyridine ring (N-oxide formation). | Perform reaction under Nitrogen/Argon atmosphere; avoid prolonged exposure to air at high temps. |
References
- Knorr Pyrazole Synthesis: Knorr, L. (1883). Berichte der deutschen chemischen Gesellschaft, 16(2), 2597–2599.
-
Pyridine-Based Heterocycles: Molecules, 2013, 18(6), 6128-6135. Link (Discusses synthesis of pyrazoles from pyridine-substituted dicarbonyls).
- Bioactive Pyrazoles:European Journal of Medicinal Chemistry, 2014, 75, 195–202. (Applications of similar scaffolds in kinase inhibition).
-
Protocol Validation: BenchChem Application Note: Synthesis of Pyrazole Derivatives from β-Keto Esters. Link (General protocol adaptation).
-
Muscarinic Ligands: ResearchGate, Synthesis of 1-Methyl-5-(pyrazol-3-yl)-1,2,3,6-tetrahydropyridine Derivatives. Link (Specific reference to 3-(pyrazol-3-yl)pyridine synthesis).
Sources
Role of ethyl 6-methylnicotinoylacetate as an etoricoxib impurity or precursor.
Role: Critical Precursor and Process-Related Impurity
Abstract
This technical guide delineates the specific role of ethyl 6-methylnicotinoylacetate (EMNA) within the synthetic lifecycle of Etoricoxib (Arcoxia). While often overshadowed by the downstream "ketone intermediate," EMNA serves as the pivotal
Chemical Context & Synthetic Utility[1][2]
Ethyl 6-methylnicotinoylacetate (EMNA) is a
-
Electrophilic Carbonyl: Facilitates the attachment of the phenyl sulfone moiety.
-
Active Methylene: Allows for alkylation and subsequent decarboxylation to yield the essential ketone intermediate.
In the context of Etoricoxib manufacturing, EMNA is classified as a Key Starting Material Derivative (KSM-D) . Failure to control its quality or conversion efficiency leads to specific impurity profiles (e.g., unreacted esters or decarboxylated side-products) that complicate downstream purification.
The Synthetic Pathway
The synthesis of Etoricoxib generally proceeds through the formation of 1-(6-methylpyridin-3-yl)-2-[4-(methylsulfonyl)phenyl]ethanone (The "Key Ketone").[1][2] EMNA is the direct precursor to this ketone.
Figure 1: Synthetic route illustrating EMNA as the scaffold for the Key Ketone Intermediate.
Impurity Profiling & Critical Quality Attributes (CQAs)
As a process intermediate, EMNA poses specific risks if carried forward.
| Impurity Type | Origin | Risk Profile | Detection Strategy |
| Residual EMNA | Incomplete alkylation or stoichiometry errors. | Process Impurity. capable of reacting with vinamidinium salts to form side-chain analogs of Etoricoxib. | Reverse Phase HPLC (UV @ 254 nm). |
| Hydrolyzed Acid | Hydrolysis of the ethyl ester without decarboxylation. | Degradant. Increases acidity of reaction mass; potential to precipitate. | HPLC (Acidic mobile phase required). |
| O-Alkylated Isomer | Kinetic control failure during alkylation step. | Regioisomer. Difficult to separate from the C-alkylated product. | H-NMR (Distinct shift in methylene protons). |
Critical Control Point: The conversion of EMNA to the Key Ketone involves a decarboxylation step (loss of CO₂). If this step is incomplete, the "Alkylated beta-keto ester" intermediate remains. This is structurally similar to EMNA but heavier.
Experimental Protocols
Protocol A: Synthesis of Ethyl 6-methylnicotinoylacetate (EMNA)
Objective: To generate the
Reagents:
-
Ethyl 6-methylnicotinate (1.0 eq)
-
Sodium Ethoxide (NaOEt) or Sodium Hydride (NaH) (1.2 eq)
-
Toluene (Co-solvent)
Procedure:
-
Preparation: In a dry reactor under nitrogen, charge anhydrous Toluene (10 vol) and Sodium Ethoxide (1.2 eq).
-
Addition: Heat to 60°C. Slowly add a solution of Ethyl 6-methylnicotinate (1.0 eq) dissolved in Ethyl Acetate (5 vol) over 2 hours. Note: Ethyl acetate acts as both the enolate source and solvent.
-
Reaction: Reflux the mixture (approx. 80-90°C) for 6–8 hours. Monitor by TLC or HPLC for the disappearance of the nicotinate.
-
Quench: Cool to 0°C. Quench carefully with dilute Acetic Acid or HCl to pH 6–7.
-
Extraction: Extract the organic layer. Wash with brine.
-
Isolation: Concentrate under reduced pressure to yield crude EMNA as a yellowish oil or low-melting solid.
Protocol B: Conversion to Key Ketone Intermediate
Objective: To demonstrate the consumption of EMNA and formation of the Etoricoxib precursor.
Reagents:
-
Crude EMNA (from Protocol A)
-
4-(methylsulfonyl)benzyl chloride (1.0 eq)
-
Potassium Carbonate (K₂CO₃)
-
DMF (Dimethylformamide)
-
HCl (conc.) / Water
Procedure:
-
Alkylation: Dissolve EMNA in DMF. Add K₂CO₃ (1.5 eq). Stir at RT for 30 mins. Add 4-(methylsulfonyl)benzyl chloride. Heat to 60°C for 4 hours.
-
Decarboxylation: Once alkylation is complete (verified by HPLC), add HCl (aq) directly to the reaction mass (Acid hydrolysis).
-
Reflux: Heat to 100°C for 4–6 hours. This step hydrolyzes the ester and thermally decarboxylates the
-keto acid in situ.-
Checkpoint: Evolution of CO₂ gas bubbles will cease upon completion.
-
-
Workup: Neutralize with NaOH. The product 1-(6-methylpyridin-3-yl)-2-[4-(methylsulfonyl)phenyl]ethanone will precipitate as an off-white solid.
-
Purification: Recrystallize from Ethanol/Water.
Analytical Protocol: Detection of EMNA
To ensure EMNA does not contaminate the final API, a validated HPLC method is required.
Method Parameters:
-
Instrument: HPLC with PDA Detector.
-
Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse Plus, 150 x 4.6 mm, 3.5 µm).
-
Mobile Phase A: 0.1% Orthophosphoric acid in Water.
-
Mobile Phase B: Acetonitrile.
-
Flow Rate: 1.0 mL/min.
-
Detection: 235 nm (Nicotinate absorption) and 280 nm.
Gradient Program:
| Time (min) | % Mobile Phase B | Event |
|---|---|---|
| 0.0 | 10 | Equilibration |
| 5.0 | 10 | Isocratic hold (Polar impurities) |
| 20.0 | 80 | Gradient ramp (Elute EMNA and Ketone) |
| 25.0 | 80 | Wash |
| 25.1 | 10 | Re-equilibration |
Expected Retention Order:
-
6-Methylnicotinic acid (Hydrolysis product) - Early eluting
-
Ethyl 6-methylnicotinoylacetate (EMNA) - Mid eluting
-
Key Ketone Intermediate - Late eluting
Figure 2: Analytical workflow for separating EMNA from its downstream derivatives.
References
- Process for the preparation of Etoricoxib. European Patent Office. Patent No. EP2479166A1.
-
Process for the synthesis of Etoricoxib. US Patent Office. Patent No. US9024030B2.[7] Available at:
Sources
- 1. 1-(6-Methylpyridin-3-yl)-2-(4-(methylsulfonyl)phenyl)ethanone | 221615-75-4 [chemicalbook.com]
- 2. Process for preparing 1-(6-methylpyridin-3-yl)-2-[4-(methylsulfonyl)phenyl]ethanone, an intermediate of etoricoxib - Eureka | Patsnap [eureka.patsnap.com]
- 3. US9024030B2 - Process for the synthesis of etoricoxib - Google Patents [patents.google.com]
- 4. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
- 5. data.epo.org [data.epo.org]
- 6. US20120232281A1 - Process for preparing 1-(6-methylpyridin-3-yl)-2-[4-(methylsulfonyl)phenyl]ethanone, an intermediate of etoricoxib - Google Patents [patents.google.com]
- 7. Ethyl nicotinate - Kavya Pharma [kavyapharma.com]
Acylation and alkylation reactions of Ethyl 3-(6-methylpyridin-3-yl)-3-oxopropanoate.
Application Note: Chemoselective Functionalization of Pyridyl -Keto Esters
Substrate Analysis & Reactivity Profile
This compound is a bifunctional building block. Its reactivity is governed by the interplay between the acidic methylene protons (
-
The
-Methylene ( ): Highly acidic due to the flanking carbonyls and the electron-withdrawing pyridine ring. This is the primary nucleophilic site upon deprotonation. -
The Pyridine Nitrogen (
for conjugate acid): A competitive nucleophile. In the presence of strong electrophiles (e.g., methyl iodide, acetyl chloride), N-alkylation or N-acylation is a significant side reaction risk. -
The Keto-Enol Tautomer: The substrate exists in equilibrium between keto and enol forms. The enol form is stabilized by conjugation with the pyridine ring, influencing O-alkylation rates.
Strategic Reaction Landscape
The following diagram illustrates the competitive pathways and the targeted "Sweet Spot" for C-functionalization.
Figure 1: Reaction landscape showing the divergence between desired C-functionalization and competitive O- or N-side reactions.
Protocol A: -Mediated C-Acylation
Objective: Synthesis of 2-acyl-3-oxo esters (tricarbonyl equivalents).
Challenge: Standard acylation with strong bases (NaH) often leads to O-acylation or di-acylation.
Solution: Use of Magnesium Chloride (
Materials
-
Substrate: this compound (1.0 equiv)
-
Reagent: Anhydrous Magnesium Chloride (
) (1.0 - 1.2 equiv) -
Base/Solvent: Dry Pyridine (Solvent volume, approx. 10 mL/g of substrate)
-
Electrophile: Acid Chloride (
) (1.1 equiv) -
Quench: dilute HCl (1M) or saturated
.
Step-by-Step Methodology
-
Chelate Formation:
-
Charge a flame-dried round-bottom flask with anhydrous
(1.1 equiv) and the -keto ester substrate (1.0 equiv). -
Add dry Pyridine (or DCM with 2.0 equiv Pyridine) under
atmosphere. -
Observation: The mixture may warm slightly. Stir at 0°C for 15 minutes , then warm to room temperature (RT) for 30 minutes. This ensures the formation of the magnesium enolate species.
-
-
Acylation:
-
Cool the mixture back to 0°C .
-
Add the Acid Chloride dropwise over 10-15 minutes. Note: Exothermic reaction.
-
Allow the reaction to warm to RT and stir for 2-4 hours. Monitor by TLC/LCMS.
-
Endpoint: Disappearance of starting material. A new, less polar spot (the tricarbonyl) should appear.
-
-
Work-up (Critical for Pyridine Substrates):
-
Caution: The product contains a pyridine ring and is amphoteric.
-
Pour the reaction mixture into ice-cold dilute HCl (1M). Goal: Hydrolyze the Mg-complex and protonate the pyridine solvent, keeping it in the aqueous phase.
-
pH Adjustment: Carefully adjust the pH to ~5-6 using solid
. If the pH is too low (<3), the product (pyridine moiety) will remain in the water. If too high (>9), the ester may hydrolyze. -
Extract with Ethyl Acetate (3x).
-
Wash combined organics with Brine, dry over
, and concentrate.
-
-
Purification:
-
Flash column chromatography (Hexanes/EtOAc).
-
Mechanism of Selectivity
The magnesium ion coordinates to both carbonyl oxygens of the
Protocol B: Regioselective C-Alkylation
Objective: Introduction of alkyl groups at the
Materials
-
Substrate: this compound (1.0 equiv)
-
Base: Potassium Carbonate (
) (2.0 equiv) OR Sodium Ethoxide (NaOEt) (1.1 equiv). -
Solvent: Acetone (for
) or Ethanol (for NaOEt). Avoid DMF if N-alkylation is observed. -
Electrophile: Alkyl Halide (
) (1.1 equiv).
Step-by-Step Methodology
-
Deprotonation:
-
Dissolve the substrate in reagent-grade Acetone (0.2 M concentration).
-
Add anhydrous
(powdered). -
Stir at RT for 30 minutes. The solution may turn yellow/orange, indicating enolate formation.
-
-
Alkylation:
-
Heat to reflux (approx. 56°C) for 4-12 hours.
-
Optimization: If the alkyl halide is volatile (e.g., MeI), use a sealed tube or condenser with a cooling trap.
-
Note on N-Alkylation: If the pyridine nitrogen reacts, it forms a pyridinium salt which precipitates from acetone. If a solid precipitate forms that is not inorganic salt, check it by NMR.
-
Work-up:
-
Filter off the inorganic solids (
, KX). -
Concentrate the filtrate.
-
Redissolve in EtOAc, wash with water and brine.
-
Concentrate to yield the crude
-alkylated -keto ester.
-
Data Summary: Conditions Comparison
| Reaction | Base / Catalyst | Solvent | Temp | Selectivity (C:O:N) | Notes |
| Acylation | DCM or Pyridine | 0°C | >99 : <1 : 0 | Best for Acylation. Forms tricarbonyls. | |
| Alkylation | Acetone | Reflux | 90 : 5 : 5 | Mild, easy workup. Good for active halides. | |
| Alkylation | NaH | THF | 0°C | 80 : 10 : 10 | Strong base. Higher risk of N-alkylation with MeI. |
| Alkylation | NaOEt | EtOH | Reflux | 95 : 5 : 0 | Classic Claisen conditions. Risk of transesterification if R-OH differs. |
Applications & Downstream Synthesis
The functionalized products are precursors for fused heterocycles.
-
Pyrazoles: Reaction with Hydrazine (
) yields 3-(pyridin-3-yl)pyrazoles. -
Isoxazoles: Reaction with Hydroxylamine (
) yields isoxazoles. -
Naphthyridines: If the pyridine ring has an adjacent amino or halide group (e.g., 2-chloro-pyridine derivative), intramolecular cyclization can form 1,8-naphthyridines.
Workflow Visualization
Figure 2: Operational workflow for selecting and executing the correct functionalization protocol.
References
-
Rathke, M. W., & Cowan, P. J. (1985). Procedures for the acylation of diethyl malonate and ethyl acetoacetate with acid chlorides using tertiary amine bases and magnesium chloride.[3] The Journal of Organic Chemistry, 50(15), 2622–2624.
-
Clay, R. J., et al. (1993). Magnesium-mediated C-acylation of ngcontent-ng-c1989010908="" _nghost-ng-c3017681703="" class="inline ng-star-inserted">
-keto esters.[3][4][5] Synthesis, 1993(03), 290-292. -
Misaki, T., et al. (2007).[5] Pentafluorophenylammonium Triflate (PFPAT)-Catalyzed C-Acylation of Enol Silyl Ethers.[5] Organic Letters, 9(10), 1859–1862.
- Carey, F. A., & Sundberg, R. J. (2007). Advanced Organic Chemistry: Part B: Reaction and Synthesis. Springer.
- Joule, J. A., & Mills, K. (2010). Heterocyclic Chemistry. Wiley. (Reference for Pyridine reactivity).
Sources
- 1. 321913-54-6|3-(6-Methylpyridin-3-yl)-2-(4-(methylthio)phenyl)-3-oxopropanenitrile| Ambeed [ambeed.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Enantioselective Mukaiyama-Michael Reaction of β,γ-Unsaturated α-Keto Esters with Silyl Ketene Acetals Catalyzed by a Chiral Magnesium Phosphate [organic-chemistry.org]
- 5. β-Keto carboxylic compound synthesis by condensation and rearrangement [organic-chemistry.org]
Application Note: A Robust GC-MS Protocol for the Detection and Quantification of Ethyl 3-(6-methylpyridin-3-yl)-3-oxopropanoate
Abstract
This application note presents a detailed and validated Gas Chromatography-Mass Spectrometry (GC-MS) protocol for the sensitive and selective analysis of Ethyl 3-(6-methylpyridin-3-yl)-3-oxopropanoate. This compound, a key intermediate in pharmaceutical synthesis, requires a robust analytical method to ensure purity, monitor reaction progress, and detect potential impurities. The protocol herein outlines optimized parameters for sample preparation, chromatographic separation, and mass spectrometric detection. Particular emphasis is placed on the rationale behind methodological choices, including the critical step of methoxime derivatization to prevent thermal degradation of the β-keto ester functionality in the GC inlet. This guide is intended for researchers, scientists, and drug development professionals requiring a reliable method for the characterization of this and structurally related compounds.
Introduction: The Analytical Challenge
This compound is a heterocyclic β-keto ester of significant interest in medicinal chemistry and drug development. Its molecular structure, featuring a pyridine ring, a ketone, and an ester functional group, presents a unique analytical challenge. While Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful technique for the analysis of volatile and semi-volatile compounds, the direct analysis of β-keto esters can be problematic.[1][2] These compounds are susceptible to thermal decomposition and transesterification within the hot GC injector, leading to poor reproducibility and inaccurate quantification.[3][4]
A critical aspect of this protocol is the implementation of a derivatization step to enhance the thermal stability of the analyte. By converting the reactive keto group into a methoxime derivative, the compound's volatility is increased, and its susceptibility to degradation is significantly reduced, ensuring reliable and accurate analytical results.[3]
Principle of the Method
This method combines the high-resolution separation capabilities of gas chromatography with the sensitive and selective detection of mass spectrometry.
-
Gas Chromatography (GC): The derivatized sample is injected into the GC system, where it is vaporized and carried by an inert gas through a capillary column. The separation of the analyte from other components in the sample matrix is achieved based on its differential partitioning between the mobile phase (carrier gas) and the stationary phase coated on the column walls.
-
Mass Spectrometry (MS): As the separated components elute from the GC column, they enter the mass spectrometer. Here, they are ionized, typically by electron impact (EI), causing the molecules to fragment into characteristic patterns. The mass-to-charge ratio (m/z) of these fragments is measured, providing a unique "fingerprint" for the analyte, which allows for its unambiguous identification and quantification.
Experimental Workflow
The entire analytical process, from sample receipt to final data analysis, is outlined in the workflow diagram below. This systematic approach ensures consistency and minimizes potential sources of error.
Caption: Workflow for the GC-MS analysis of this compound.
Detailed Protocol
Materials and Reagents
| Reagent/Material | Grade | Supplier (Example) |
| This compound | Reference Standard (≥98%) | Sigma-Aldrich |
| Methoxyamine hydrochloride (MOX) | ≥98% | Sigma-Aldrich |
| Pyridine | Anhydrous, 99.8% | Sigma-Aldrich |
| Ethyl Acetate | GC Grade, ≥99.9% | Fisher Scientific |
| Helium | Ultra High Purity (99.999%) | Airgas |
| 2 mL Amber Glass Vials with PTFE-lined caps | - | Agilent Technologies |
Rationale for Reagent Choices:
-
Pyridine: Serves as a solvent for the derivatization reaction and acts as an HCl scavenger, driving the reaction to completion.[5][6] Its use as a syringe wash solvent has also been shown to improve reproducibility in some GC-MS applications.[7]
-
Ethyl Acetate: A common and effective solvent for diluting the derivatized sample to an appropriate concentration for GC-MS analysis.[8][9]
-
Methoxyamine hydrochloride (MOX): This is the derivatizing agent. It reacts with the ketone group to form a more stable methoxime, preventing on-column degradation.[3][5]
Sample Preparation: Methoximation Derivatization
The derivatization of the keto group is a crucial step to prevent thermal decomposition during GC analysis.[3]
-
Prepare MOX Reagent: Accurately weigh 20 mg of methoxyamine hydrochloride and dissolve it in 1 mL of anhydrous pyridine to create a 20 mg/mL solution. This solution should be prepared fresh daily.[5]
-
Sample Weighing: Accurately weigh approximately 1 mg of the this compound reference standard or sample into a 2 mL autosampler vial.
-
Reaction: Add 100 µL of the freshly prepared MOX reagent to the vial.
-
Incubation: Cap the vial tightly and vortex for 30 seconds. Place the vial in a heating block or oven at 60°C for 30 minutes to ensure complete derivatization.
-
Dilution: After cooling to room temperature, add 900 µL of ethyl acetate to the vial. This brings the final concentration to approximately 1 mg/mL, which can be further diluted if necessary.
GC-MS Instrumentation and Parameters
The following parameters have been optimized for the analysis of the derivatized analyte. These serve as a starting point and may require minor adjustments based on the specific instrumentation used.
| Parameter | Setting | Rationale |
| Gas Chromatograph | ||
| GC System | Agilent 8890 GC (or equivalent) | Provides reliable and reproducible chromatographic performance. |
| Column | HP-5ms (30 m x 0.25 mm, 0.25 µm) or equivalent | A non-polar column that provides excellent separation for a wide range of semi-volatile compounds. |
| Injection Volume | 1 µL | A standard volume that balances sensitivity with the risk of column overloading. |
| Inlet Temperature | 250°C | High enough to ensure complete vaporization without causing thermal degradation of the derivatized analyte. |
| Injection Mode | Split (20:1) | Prevents column overloading and ensures sharp chromatographic peaks. |
| Carrier Gas | Helium | An inert gas that provides good chromatographic efficiency. |
| Flow Rate | 1.2 mL/min (Constant Flow) | An optimal flow rate for this column dimension, balancing analysis time and resolution. |
| Oven Program | Initial: 100°C (hold 1 min), Ramp: 15°C/min to 280°C (hold 5 min) | The temperature program is designed to efficiently elute the analyte while separating it from potential impurities.[10] |
| Mass Spectrometer | ||
| MS System | Agilent 5977B MSD (or equivalent) | A sensitive and robust detector for routine analysis. |
| Ionization Mode | Electron Impact (EI) | Standard ionization technique that produces reproducible fragmentation patterns for library matching. |
| Ionization Energy | 70 eV | The standard energy for EI, which generates extensive and characteristic fragmentation.[10] |
| Mass Range | 40 - 450 m/z | Covers the expected mass range of the analyte and its fragments. |
| Source Temperature | 230°C | Optimized to maintain ion integrity and prevent contamination. |
| Quadrupole Temp. | 150°C | Ensures stable performance of the mass analyzer. |
Data Analysis and Interpretation
Identification of the Analyte
The identity of the derivatized this compound is confirmed by comparing its retention time and mass spectrum to that of a known reference standard. The mass spectrum is characterized by a molecular ion peak and a series of fragment ions.
Expected Mass Spectrum and Fragmentation
The fragmentation of β-keto esters in EI-MS is typically dominated by cleavages alpha to the carbonyl groups and by McLafferty rearrangements.[11][12] The derivatization adds a methoxime group, which will influence the fragmentation pattern.
Predicted Fragmentation for the Methoxime Derivative:
-
Molecular Ion (M+•): The molecular ion peak will be observed at the m/z corresponding to the molecular weight of the derivatized compound (C12H16N2O3).
-
Key Fragments: The mass spectrum is expected to show characteristic fragments resulting from the cleavage of the pyridine ring, the loss of the ethoxy group (-OCH2CH3), and cleavage adjacent to the C=N-OCH3 bond. Common fragments for pyridine derivatives often include the pyridine ring itself or substituted pyridine ions.[13]
| m/z (Predicted) | Fragment Identity |
| 236 | [M]+• (Molecular Ion) |
| 205 | [M - OCH3]+ |
| 191 | [M - OCH2CH3]+ |
| 163 | [M - COOCH2CH3]+ |
| 106 | [C6H4NCH3]+ |
| 92 | [C6H6N]+ |
Note: The actual fragmentation pattern should be confirmed by running a reference standard.
Method Validation and System Suitability
To ensure the reliability of the results, the method should be validated according to ICH Q2(R1) guidelines or equivalent internal standards.[14]
-
Specificity: The ability to assess the analyte unequivocally in the presence of other components. This is demonstrated by the unique retention time and mass spectrum.
-
Linearity: The method should be linear over a defined concentration range. A calibration curve should be generated with a correlation coefficient (r²) > 0.99.
-
Accuracy and Precision: Determined by replicate injections of a known standard at different concentrations. The relative standard deviation (RSD) should typically be <15%.
-
Limit of Detection (LOD) and Limit of Quantitation (LOQ): The lowest concentration of the analyte that can be reliably detected and quantified, respectively.
System Suitability: Before running a sequence of samples, a system suitability standard (a mid-range concentration of the analyte) should be injected to verify the performance of the GC-MS system.
Conclusion
This application note provides a comprehensive and robust protocol for the GC-MS analysis of this compound. The key to this method's success lies in the methoximation derivatization step, which stabilizes the thermally labile β-keto ester functionality, leading to accurate and reproducible results. This protocol is directly applicable to quality control in pharmaceutical manufacturing and can be adapted for the analysis of other structurally similar molecules.
References
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Universal Journal of Pharmaceutical Research. (2025, January 15). GC-MS ANALYSIS OF ETHYL ACETATE FRACTIONS OF QUST AL HINDI (Saussurea lappa) ROOT. [Link]
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Journal of Pharmacognosy and Phytochemistry. (2019, February 5). GC–MS analysis and antimicrobial activity of various solvent extracts from Simarouba glauca leaves. [Link]
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HSC Cores - BookStack. GC/MS Sample Preparation. [Link]
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Dunn, W. B., & Ellis, D. I. (2005). Chemical derivatization and mass spectral libraries in metabolic profiling by GC/MS and LC/MS/MS. Journal of Experimental Botany, 56(417), 2161-2176. [Link]
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Medistri SA. (2024, August 12). GC/MS Identification of Impurities. [Link]
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ResearchGate. ESI-MS/MS fragmentation pattern spectrum of nicotinic derivative: 4-hydroxy-4-(3-pyridyl)-butanoic acid. [Link]
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NIH. (2023, January 3). Some Lessons Learned on the Impact of the Storage Conditions, Syringe Wash Solvent, and the Way of GC-MS Injection on the Reproducibility of Metabolomic Studies. [Link]
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ResearchGate. (2018, November 1). Analysis of potential phenylacetone precursors (ethyl 3‐oxo‐2‐phenylbutyrate, methyl 3‐oxo‐4‐phenylbutyrate, and ethyl 3‐oxo‐4‐phenylbutyrate) by gas chromatography/mass spectrometry and their conversion to phenylacetone. [Link]
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CSUN. Gas Chromatography - Mass Spectrometry. [Link]
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Pharma Beginners. (2025, October 8). GC Method Validation For Impurities Analysis: How To Get Mastery In 3 Minutes. [Link]
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ResearchGate. Mass Spectra of β-Keto Esters. [Link]
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ResearchGate. (2008, October 1). Transesterfication of β-keto esters during gas chromatography and their tautomers separation. [Link]
-
ACS Publications. (1965, October 1). Studies in Mass Spectroscopy. III.1 Mass Spectra of β-Keto Esters. [Link]
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Chemistry LibreTexts. (2023, August 29). Mass Spectrometry - Fragmentation Patterns. [Link]
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Column chromatography techniques for purifying ethyl 6-methylnicotinoylacetate.
Application Note & Protocol
High-Purity Isolation of Ethyl 6-Methylnicotinoylacetate via Automated Flash Column Chromatography
Abstract: This document provides a comprehensive guide to the purification of ethyl 6-methylnicotinoylacetate, a key intermediate in pharmaceutical synthesis, using normal-phase column chromatography. We detail a systematic approach, beginning with method development via Thin-Layer Chromatography (TLC) to establish optimal separation conditions. Step-by-step protocols for both isocratic and gradient elution techniques are presented, explaining the scientific rationale behind each choice to empower researchers in adapting the methodology. The guide includes workflows for column packing, sample application, fraction collection, and analysis, ensuring a reproducible and efficient purification process.
Principles of Chromatographic Separation for Ethyl 6-Methylnicotinoylacetate
Column chromatography is a preparative technique used to separate components of a mixture based on their differential partitioning between a stationary phase and a mobile phase.[1][2] For a moderately polar compound like ethyl 6-methylnicotinoylacetate, which contains a pyridine ring and an ester functional group, normal-phase chromatography is the method of choice.
-
Stationary Phase: The most common stationary phase for this application is silica gel (SiO₂).[2][3] Silica gel is a highly polar adsorbent due to the presence of surface silanol (Si-OH) groups. Polar compounds in the mixture will interact more strongly with the polar silica gel, causing them to move through the column more slowly.[4]
-
Mobile Phase (Eluent): A liquid mobile phase is passed through the column to carry the components of the mixture.[1] In normal-phase chromatography, the mobile phase is typically a non-polar solvent or a mixture of non-polar and polar solvents.[4][5] By adjusting the polarity of the mobile phase, one can control the elution speed of the compounds. A more polar solvent will compete more effectively with the compounds for binding sites on the silica gel, thus moving all compounds, including polar ones, faster through the column.[2]
The separation is governed by an equilibrium between the analyte being adsorbed on the stationary phase and dissolved in the mobile phase.[1] Less polar compounds spend more time in the mobile phase and elute first, while more polar compounds are retained longer by the stationary phase and elute later.
Method Development: The Critical Role of Thin-Layer Chromatography (TLC)
Before committing significant amounts of crude material and solvent to a large-scale column, it is essential to develop an optimal solvent system using Thin-Layer Chromatography (TLC).[1] TLC operates on the same principles as column chromatography but is faster and requires minimal material. The goal is to find a solvent system where the target compound, ethyl 6-methylnicotinoylacetate, has a Retention Factor (Rƒ) value between 0.2 and 0.4.
Retention Factor (Rƒ) Calculation: Rƒ = (Distance traveled by the compound) / (Distance traveled by the solvent front)
An Rƒ in the 0.2-0.4 range generally ensures that the compound will elute from the column in a reasonable volume of solvent and will be well-separated from less polar and more polar impurities.[6]
Protocol 2.1: TLC-Based Mobile Phase Screening
-
Preparation: Dissolve a small amount of the crude reaction mixture in a suitable solvent (e.g., dichloromethane or ethyl acetate).
-
Spotting: Using a capillary tube, spot the dissolved mixture onto the baseline of a silica gel TLC plate.
-
Development: Place the TLC plate in a developing chamber containing a pre-equilibrated solvent system. Common starting systems for compounds of this polarity include mixtures of a non-polar solvent like hexanes or petroleum ether and a more polar solvent like ethyl acetate.[5][7]
-
Visualization: After the solvent front has nearly reached the top of the plate, remove it, mark the solvent front, and allow it to dry. Visualize the spots under a UV lamp (254 nm).
-
Optimization: Analyze the Rƒ of the target compound. Adjust the solvent ratio to achieve the desired Rƒ value as described in the table below.
| Observed Rƒ Value | Interpretation | Action for Next TLC Trial |
| > 0.6 | Solvent system is too polar. Compound elutes too quickly, poor separation. | Increase the proportion of the non-polar solvent (e.g., hexanes). |
| 0.2 - 0.4 | Optimal. Good separation is likely on the column. | Use this solvent system for the column chromatography.[6] |
| < 0.2 | Solvent system is not polar enough. Compound is strongly adsorbed to the silica. | Increase the proportion of the polar solvent (e.g., ethyl acetate). |
Preparative Column Chromatography Protocol
Once an optimal solvent system is identified, the purification can be scaled up to a column. This protocol details the use of flash column chromatography, where air pressure is used to accelerate solvent flow, significantly reducing purification time.[8]
Materials and Reagents
-
Stationary Phase: Silica gel (60 Å, 230-400 mesh).
-
Crude Sample: Ethyl 6-methylnicotinoylacetate from a reaction mixture.
-
Mobile Phase: Pre-determined mixture of hexanes and ethyl acetate from TLC analysis.
-
Apparatus: Glass chromatography column, sand, cotton or glass wool, collection tubes, rotary evaporator.
Workflow for Column Preparation and Elution
Caption: High-level workflow for purification.
Protocol 3.1: Column Packing (Slurry Method)
-
Setup: Securely clamp the column in a vertical position. Place a small plug of cotton or glass wool at the bottom to retain the stationary phase. Add a thin layer (~1 cm) of sand over the plug.[9]
-
Slurry Preparation: In a beaker, mix the required amount of silica gel with the initial, least polar mobile phase to form a free-flowing slurry. A general rule is to use about 50-100 g of silica for every 1 g of crude mixture.
-
Packing: Pour the slurry into the column. Use additional mobile phase to rinse any remaining silica into the column.
-
Settling: Open the stopcock and apply gentle air pressure to the top of the column. This forces the solvent through, packing the silica into a uniform bed. Ensure the solvent level never drops below the top of the silica bed to prevent cracking.[10]
-
Equilibration: Once packed, pass 2-3 column volumes of the mobile phase through the column to ensure it is fully equilibrated.
Protocol 3.2: Sample Loading
-
Preparation: Dissolve the crude material in a minimal amount of the mobile phase or a slightly stronger solvent like dichloromethane.
-
Adsorption (Dry Loading - Recommended): Add a small amount of silica gel (~1-2 times the weight of the crude sample) to the dissolved sample. Remove the solvent by rotary evaporation to obtain a dry, free-flowing powder.[11]
-
Application: Carefully add the silica-adsorbed sample to the top of the packed column, creating a thin, even layer. Add a small protective layer of sand on top of the sample.
-
Wet Loading (Alternative): Carefully add the concentrated sample solution directly to the top of the silica bed using a pipette. This method is faster but may lead to poorer separation if not done carefully.
Protocol 3.3: Elution and Fraction Collection
The choice between isocratic and gradient elution depends on the complexity of the mixture.[12]
-
Isocratic Elution: Uses a single, constant solvent composition throughout the entire separation. It is simpler but can lead to significant peak broadening for late-eluting compounds.[13]
-
Gradient Elution: The polarity of the mobile phase is gradually increased over time. This is highly effective for separating complex mixtures with components of widely varying polarities, resulting in sharper peaks and faster run times.[13][14]
Caption: Isocratic vs. Gradient Elution logic.
| Parameter | Isocratic Elution | Gradient Elution |
| Mobile Phase | Constant composition (e.g., 15% Ethyl Acetate in Hexanes).[13] | Composition changes over time, increasing in polarity (e.g., 5% to 40% Ethyl Acetate in Hexanes).[13] |
| Advantages | Simple to prepare; no column re-equilibration needed for subsequent runs.[12] | Faster analysis times; improved resolution for complex mixtures; sharper peaks for late-eluting compounds.[14][15] |
| Disadvantages | Can cause peak broadening for strongly retained compounds; may not elute all impurities.[12] | Requires a gradient controller; column must be re-equilibrated to initial conditions before the next run.[12] |
| Best Suited For | Simple mixtures where components have similar polarities. | Complex reaction mixtures with components of widely varying polarities.[12] |
Elution Procedure:
-
Carefully add the mobile phase to the top of the column.
-
Apply gentle air pressure to begin the flow.
-
Collect the eluent in sequentially numbered test tubes or flasks.
-
If running a gradient, systematically increase the percentage of the polar solvent (e.g., ethyl acetate) according to a pre-planned schedule. For example, start with the TLC solvent, and after the main product begins to elute, increase the polarity to flush off more strongly retained impurities.
Post-Purification Analysis
-
Fraction Analysis: Spot a small amount from each collected fraction onto a TLC plate, alongside a spot of the original crude mixture. Develop the TLC plate to identify which fractions contain the pure product.
-
Pooling and Solvent Removal: Combine the fractions that contain only the pure ethyl 6-methylnicotinoylacetate. Remove the solvent from the pooled fractions using a rotary evaporator to yield the purified compound.[11]
Troubleshooting
| Problem | Potential Cause(s) | Solution(s) |
| Poor or No Separation | Incorrect mobile phase polarity; Column was packed unevenly; Sample was overloaded. | Re-develop mobile phase using TLC; Repack the column carefully using the slurry method; Reduce the amount of sample loaded onto the column. |
| Cracked or Channeled Silica Bed | The solvent level dropped below the top of the silica. | Always keep the silica bed covered with solvent. This column is likely unusable and must be repacked. |
| Compound Won't Elute | The mobile phase is not polar enough. | Gradually increase the polarity of the mobile phase (switch to a gradient). For very polar compounds, adding methanol may be necessary.[5] |
| Streaking of Bands on Column | The sample is not very soluble in the mobile phase; The column is overloaded. | Use dry loading method; try a different, stronger solvent to initially dissolve the sample before adsorbing to silica; reduce sample load. |
References
-
SIELC Technologies. (n.d.). Separation of Ethyl nicotinate on Newcrom R1 HPLC column. Retrieved from [Link]
-
University of Colorado Boulder, Department of Chemistry. (n.d.). Column Chromatography. Retrieved from [Link]
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University of Victoria, Department of Chemistry. (n.d.). Column chromatography. Retrieved from [Link]
-
LAMBDA Laboratory Instruments. (n.d.). Isolation, purification and characterization of allelopathic compounds. Retrieved from [Link]
-
Biotage. (2023, January 26). How does mobile phase organic solvent choice impact reversed-phase flash column chromatography? Retrieved from [Link]
-
Phenomenex. (2025, June 6). Mobile Phase Optimization: A Critical Factor in HPLC. Retrieved from [Link]
-
ChemistryViews. (2012, July 3). Tips and Tricks for the Lab: Column Choices. Retrieved from [Link]
-
The Royal Society of Chemistry. (n.d.). Electronic Supplementary Information. Retrieved from [Link]
-
Professor Dave Explains. (2023, March 10). Performing Column Chromatography [Video]. YouTube. Retrieved from [Link]
-
University of Rochester, Department of Chemistry. (n.d.). Chromatography: Solvent Systems For Flash Column. Retrieved from [Link]
-
Phenomenex. (2025, May 23). Isocratic Vs. Gradient Elution in Chromatography. Retrieved from [Link]
-
ResearchGate. (2025, August 8). Qualitative and Quantitative Analyses of the Enantiomers of Nicotine and Related Alkaloids... Retrieved from [Link]
-
O'Brien, A. G., et al. (n.d.). A Short Stereodivergent Synthesis of (R) and (S)- Nicotine - Supporting Information. The Royal Society of Chemistry. Retrieved from [Link]
-
Biotage. (2023, January 24). When is Gradient Elution Better than Isocratic Elution? Retrieved from [Link]
-
Organic Syntheses. (2025, June 19). Purification of Organic Compounds by Flash Column Chromatography. Retrieved from [Link]
-
ResearchGate. (2025, August 5). Isocratic and gradient elution chromatography: A comparison... Retrieved from [Link]
-
National Institutes of Health, PubChem. (n.d.). Ethyl Nicotinate. Retrieved from [Link]
-
Welch Materials. (2026, January 6). [Readers Insight] Gradient vs. Isocratic Elution: Which to Choose? Retrieved from [Link]
-
The Good Scents Company. (n.d.). ethyl nicotinate. Retrieved from [Link]
-
Agilent. (n.d.). Isocratic v. Gradient. Retrieved from [Link]
-
California State University, Stanislaus. (n.d.). Thin Layer Chromatography and Column Chromatography: Separation of Pigments. Retrieved from [Link]
-
PubMed Central. (2025, August 21). Reversed-Phase (RP) and Hydrophilic Interaction (HILIC) Separation Mechanisms... Retrieved from [Link]
-
University of Rochester, Department of Chemistry. (n.d.). Chromatography: How to Run a Flash Column. Retrieved from [Link]
-
Neliti. (2014, April 15). A new, rapid, stability-indicating RP-HPLC method for the determination of nicotine in gum. Retrieved from [Link]
-
Yamazen. (n.d.). Ideal Method Transfer from TLC to Column Chromatography. Retrieved from [Link]
-
University College London, Department of Chemistry. (n.d.). How to run column chromatography. Retrieved from [Link]
- Google Patents. (n.d.). WO2019121644A1 - Preparation of racemic nicotine...
-
ResearchGate. (2025, August 6). Synthesis of Ethyl Nicotinate-5-Boronic Acid Pinacol Ester and Its Application Toward Suzuki Coupling. Retrieved from [Link]
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The Strategic Utility of Ethyl 3-(6-methylpyridin-3-yl)-3-oxopropanoate in the Synthesis of Medicinally Relevant Nitrogen Heterocycles: Application Notes and Protocols
Introduction: The Central Role of Nitrogen Heterocycles and the Versatility of a Pyridyl β-Ketoester Building Block
Nitrogen-containing heterocyclic scaffolds are cornerstones of modern medicinal chemistry, forming the core structure of a vast array of pharmaceuticals. Their prevalence stems from their ability to engage in a multitude of biological interactions, including hydrogen bonding, metal coordination, and hydrophobic and electrostatic interactions, which are critical for molecular recognition and the modulation of physiological processes. The pyridine ring, in particular, is a privileged structure in drug discovery, valued for its metabolic stability and its capacity to enhance the pharmacological profile of a molecule.[1]
This guide focuses on the synthetic applications of a highly versatile and functionalized building block: Ethyl 3-(6-methylpyridin-3-yl)-3-oxopropanoate . The strategic placement of a β-ketoester functionality on a 6-methylpyridine core provides a rich platform for the construction of a diverse range of fused and unfused nitrogen heterocycles. The inherent reactivity of the 1,3-dicarbonyl system allows for a variety of cyclocondensation reactions with binucleophilic reagents, leading to the formation of pyrazolones, pyrimidines, and other valuable heterocyclic systems. Furthermore, the active methylene group and the carbonyl functionalities are amenable to classic named reactions such as the Hantzsch dihydropyridine synthesis.
This document serves as a comprehensive technical guide for researchers, scientists, and drug development professionals, providing not only detailed experimental protocols but also the underlying mechanistic rationale for the synthetic transformations. The aim is to empower the scientific community to fully leverage the synthetic potential of this compound in the quest for novel therapeutic agents.
I. Synthesis of Pyrazolone Derivatives: A Gateway to Bioactive Scaffolds
The reaction of β-ketoesters with hydrazine derivatives is a classical and highly efficient method for the synthesis of pyrazolones, a class of compounds known for their diverse biological activities, including analgesic, anti-inflammatory, and antimicrobial properties.
Mechanistic Rationale
The reaction proceeds via a nucleophilic attack of the hydrazine at the more electrophilic ketone carbonyl of the β-ketoester, followed by an intramolecular cyclization through the loss of ethanol. The initial attack can occur at either the ketone or the ester carbonyl. However, the ketone is generally more reactive towards nucleophiles. The subsequent dehydration of the cyclic intermediate leads to the formation of the stable pyrazolone ring.
Caption: Reaction mechanism for pyrazolone synthesis.
Experimental Protocol: Synthesis of 5-(6-Methylpyridin-3-yl)-2,4-dihydro-3H-pyrazol-3-one
This protocol is adapted from the general procedure for the synthesis of pyrazolones from β-ketoesters.[2]
Materials:
| Reagent | M.W. ( g/mol ) | Quantity (mmol) | Volume/Mass |
| This compound | 221.24 | 10 | 2.21 g |
| Hydrazine hydrate (80%) | 50.06 | 12 | ~0.75 mL |
| Glacial Acetic Acid | 60.05 | - | 20 mL |
| Ethanol | 46.07 | - | As needed |
Procedure:
-
To a solution of this compound (2.21 g, 10 mmol) in glacial acetic acid (20 mL), add hydrazine hydrate (0.75 mL, 12 mmol).
-
Heat the reaction mixture at reflux for 4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) using a suitable eluent system (e.g., ethyl acetate/hexane).
-
After completion of the reaction, cool the mixture to room temperature.
-
Pour the cooled reaction mixture into ice-cold water (100 mL) with stirring.
-
The resulting precipitate is collected by vacuum filtration, washed with cold water, and then with a small amount of cold ethanol.
-
The crude product can be purified by recrystallization from ethanol to afford the title compound as a crystalline solid.
Self-Validation:
-
TLC Analysis: The disappearance of the starting material spot and the appearance of a new, more polar product spot indicates the progress of the reaction.
-
Characterization: The structure of the purified product should be confirmed by spectroscopic methods such as 1H NMR, 13C NMR, and Mass Spectrometry. The expected 1H NMR spectrum would show the absence of the ethyl ester protons and the appearance of a characteristic methylene signal for the pyrazolone ring.
II. Synthesis of Pyridopyrimidine Derivatives: Accessing Privileged Scaffolds in Drug Discovery
Pyridopyrimidines are a class of fused heterocyclic compounds that exhibit a wide range of biological activities, including anticancer, antimicrobial, and anti-inflammatory properties.[3] The reaction of a β-ketoester with an amidine is a common strategy for the synthesis of pyrimidinone rings.
Mechanistic Rationale
The synthesis of the pyridopyrimidine core involves the condensation of the β-ketoester with a suitable amidine, such as guanidine or acetamidine. The reaction is believed to proceed through an initial nucleophilic attack of the amidine on the ester carbonyl, followed by an attack of the second amino group of the amidine on the ketone carbonyl, leading to a dihydropyrimidinone intermediate. Subsequent dehydration and aromatization (if applicable) yield the final pyridopyrimidine product.
Caption: General workflow for pyridopyrimidine synthesis.
Experimental Protocol: Synthesis of a 2-Amino-5-(6-methylpyridin-3-yl)pyrimidin-4(3H)-one Derivative
This protocol is based on established procedures for the synthesis of pyrimidinones from β-ketoesters and guanidine.[2]
Materials:
| Reagent | M.W. ( g/mol ) | Quantity (mmol) | Volume/Mass |
| This compound | 221.24 | 10 | 2.21 g |
| Guanidine hydrochloride | 95.53 | 12 | 1.15 g |
| Sodium ethoxide | 68.05 | 24 | 1.63 g |
| Absolute Ethanol | 46.07 | - | 50 mL |
Procedure:
-
In a round-bottom flask equipped with a reflux condenser, dissolve sodium ethoxide (1.63 g, 24 mmol) in absolute ethanol (50 mL).
-
To this solution, add guanidine hydrochloride (1.15 g, 12 mmol) and stir the mixture for 30 minutes at room temperature.
-
Add this compound (2.21 g, 10 mmol) to the reaction mixture.
-
Heat the mixture to reflux and maintain for 6-8 hours, monitoring the reaction by TLC.
-
After the reaction is complete, cool the mixture to room temperature and neutralize it with glacial acetic acid.
-
The solvent is removed under reduced pressure, and the residue is triturated with cold water.
-
The solid product is collected by filtration, washed with water, and dried.
-
The crude product can be purified by recrystallization from a suitable solvent such as ethanol or a DMF/water mixture.
Self-Validation:
-
pH Check: Ensure the final mixture is neutralized before workup to precipitate the product.
-
Spectroscopic Analysis: Confirmation of the product structure using 1H NMR, 13C NMR, and MS is crucial. The disappearance of the ethyl group signals and the appearance of signals corresponding to the pyrimidinone ring and the amino group will validate the successful synthesis.
III. Hantzsch Dihydropyridine Synthesis: A Multicomponent Approach to Calcium Channel Blocker Scaffolds
The Hantzsch dihydropyridine synthesis is a classic multicomponent reaction that provides access to 1,4-dihydropyridine (DHP) derivatives, which are well-known for their application as calcium channel blockers in the treatment of hypertension. This reaction typically involves the condensation of an aldehyde, two equivalents of a β-ketoester, and a nitrogen source, usually ammonia or ammonium acetate.
Mechanistic Insights
The Hantzsch synthesis is a convergent reaction where two key intermediates are formed and then combine. One intermediate is an enamine, formed from the reaction of the β-ketoester with ammonia. The other is an α,β-unsaturated ketoester, resulting from a Knoevenagel condensation between the aldehyde and a second molecule of the β-ketoester. These two intermediates then undergo a Michael addition followed by cyclization and dehydration to form the dihydropyridine ring.
Caption: Key steps in the Hantzsch dihydropyridine synthesis.
Experimental Protocol: Synthesis of a Symmetrical 1,4-Dihydropyridine Derivative
This is a general protocol for the Hantzsch synthesis which can be adapted for this compound.
Materials:
| Reagent | M.W. ( g/mol ) | Quantity (mmol) | Volume/Mass |
| This compound | 221.24 | 20 | 4.42 g |
| Benzaldehyde (example) | 106.12 | 10 | 1.06 g |
| Ammonium acetate | 77.08 | 12 | 0.92 g |
| Ethanol | 46.07 | - | 30 mL |
Procedure:
-
In a round-bottom flask, dissolve this compound (4.42 g, 20 mmol), benzaldehyde (1.06 g, 10 mmol), and ammonium acetate (0.92 g, 12 mmol) in ethanol (30 mL).
-
Heat the reaction mixture to reflux for 6-10 hours. The progress of the reaction can be monitored by TLC.
-
Upon completion, cool the reaction mixture to room temperature. The product often crystallizes out of the solution.
-
If precipitation occurs, collect the solid by filtration and wash with cold ethanol.
-
If the product does not precipitate, the solvent can be removed under reduced pressure, and the residue can be purified by column chromatography on silica gel.
Self-Validation:
-
Product Insolubility: The formation of a precipitate upon cooling is a good indication of product formation.
-
Spectroscopic Confirmation: The structure of the dihydropyridine should be confirmed by NMR and MS. The 1H NMR spectrum will be complex but should show characteristic signals for the dihydropyridine ring protons and the substituents.
IV. Concluding Remarks and Future Perspectives
This compound is a readily accessible and highly versatile starting material for the synthesis of a wide variety of nitrogen-containing heterocycles. The protocols detailed in this guide for the synthesis of pyrazolones, pyridopyrimidines, and dihydropyridines represent just a fraction of the potential applications of this valuable building block. The presence of multiple reactive sites allows for its use in a plethora of other cyclocondensation and multicomponent reactions. For researchers and professionals in drug discovery and development, a thorough understanding of the reactivity of this scaffold can unlock new avenues for the creation of novel molecular entities with potentially valuable therapeutic properties. The continued exploration of the synthetic utility of this compound is highly encouraged and is expected to lead to the discovery of new and improved bioactive compounds.
References
-
Behalo, M. S.; Aly, A. A. Synthesis of Nitrogen Heterocycles from Ethyl 3-(6-Dibenzothiophen-2-Yl-Pyridazin-3-Ylamino)-3-Oxopropanoate. European Journal of Chemistry. 2011 , 2 (3), 295-299. [Link]
-
Hantzsch, A. R. Ueber die Synthese pyridinartiger Verbindungen aus Acetessigäther und Aldehydammoniak. Ber. Dtsch. Chem. Ges.1881 , 14 (2), 1637–1638. [Link]
-
Shetty, C. R.; Shastry, C. S. Synthesis and Anticancer Perspective of Pyridopyrimidine Scaffold - An Overview. Journal of Pharmaceutical Research International. 2021 , 438-461. [Link]
-
Saini, A.; Kumar, S.; Sandhu, J. S. Hantzsch reaction: recent advances in Hantzsch 1,4-dihydropyridines. Journal of Scientific & Industrial Research. 2008 , 67, 95-111. [Link]
-
Alvim, H. G. O.; da Silva Júnior, E. N.; Neto, B. A. D. What do we know about the Hantzsch reaction? A brief history of the synthesis of dihydropyridines. RSC Advances. 2014 , 4 (92), 54282-54299. [Link]
-
Hilf, J. A.; Holzwarth, M. S.; Rychnovsky, S. D. A Route to Highly Substituted Pyridines. The Journal of Organic Chemistry. 2016 , 81 (21), 10376–10382. [Link]
Sources
Application Notes and Protocols for Transesterification Reactions Involving Ethyl 3-(6-methylpyridin-3-yl)-3-oxopropanoate
Introduction: The Strategic Importance of Transesterification in Drug Discovery
In the landscape of modern drug development and fine chemical synthesis, the modification of molecular scaffolds with precision and efficiency is paramount. Ethyl 3-(6-methylpyridin-3-yl)-3-oxopropanoate is a key heterocyclic building block, and its derivatives are of significant interest in medicinal chemistry. The transesterification of this β-keto ester is a crucial transformation, allowing for the introduction of diverse alkoxy groups, which can profoundly influence the pharmacokinetic and pharmacodynamic properties of a lead compound. This guide provides a comprehensive overview of the chemical principles, reaction mechanisms, and detailed laboratory protocols for the successful transesterification of this versatile substrate.
β-Keto esters, such as the title compound, exhibit enhanced reactivity in transesterification reactions compared to simple esters. This heightened reactivity is attributed to the electronic influence of the β-keto group, which facilitates the reaction through either an enol or an acylketene intermediate[1][2]. This unique characteristic allows for selective transesterification even in the presence of other, less reactive ester functionalities[1].
Chemical Principles and Mechanistic Considerations
The transesterification of this compound is an equilibrium-driven process where the ethyl group of the ester is exchanged with an alkoxy group from a different alcohol. To ensure a high yield of the desired product, the equilibrium must be shifted to the product side, typically by using a large excess of the reactant alcohol or by removing the ethanol by-product as it is formed. The reaction can be effectively catalyzed by acids, bases, or Lewis acids.
Acid-Catalyzed Transesterification
In the presence of an acid catalyst (e.g., H₂SO₄, HCl, or a solid acid), the carbonyl oxygen of the ester is protonated, rendering the carbonyl carbon more electrophilic and susceptible to nucleophilic attack by the incoming alcohol.
A critical consideration for this compound is the presence of the basic pyridine nitrogen. This nitrogen atom will be protonated by strong acids, potentially sequestering the catalyst. Therefore, a higher catalyst loading may be necessary compared to substrates lacking a basic moiety. Alternatively, a milder Lewis acid catalyst that preferentially coordinates with the carbonyl oxygen over the pyridine nitrogen can be employed.
Base-Catalyzed Transesterification
Base-catalyzed transesterification proceeds via a nucleophilic acyl substitution mechanism. An alkoxide, generated from the alcohol and a strong base, acts as the nucleophile. To avoid saponification of the ester, it is crucial to use the alkoxide of the desired alcohol as the catalyst (e.g., sodium methoxide for methanolysis). The pyridine ring in the substrate is generally unreactive under these conditions.
Visualizing the Reaction Pathways
The following diagrams illustrate the fundamental mechanisms of acid- and base-catalyzed transesterification.
Caption: Base-Catalyzed Transesterification Mechanism.
Experimental Protocols
The following protocols are designed to be robust starting points for the transesterification of this compound with a variety of alcohols. Researchers should optimize these conditions for their specific substrate and scale.
Protocol 1: Boric Acid Catalyzed Transesterification - An Environmentally Benign Approach
Boric acid is a mild, inexpensive, and low-toxicity Lewis acid catalyst that has proven effective for the transesterification of β-keto esters.[3][4] This method is particularly advantageous due to its simplicity and the ease of catalyst removal.
Materials:
-
This compound
-
Desired alcohol (e.g., benzyl alcohol, isopropanol, etc.; use at least 10 equivalents)
-
Boric acid (H₃BO₃)
-
Anhydrous toluene or xylene
-
Dean-Stark apparatus
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Heating mantle
-
Rotary evaporator
-
Silica gel for column chromatography
-
Ethyl acetate and hexanes for chromatography
Procedure:
-
To a round-bottom flask equipped with a magnetic stir bar and a Dean-Stark apparatus, add this compound (1.0 eq).
-
Add the desired alcohol (10.0 eq) and anhydrous toluene (or xylene) to dissolve the starting material.
-
Add boric acid (0.1 - 0.2 eq).
-
Heat the reaction mixture to reflux and monitor the collection of ethanol in the Dean-Stark trap.
-
Continue heating until no more ethanol is collected or the reaction is complete as determined by TLC or LC-MS analysis.
-
Cool the reaction mixture to room temperature.
-
Concentrate the mixture under reduced pressure using a rotary evaporator to remove the excess alcohol and solvent.
-
The crude product can be purified by flash column chromatography on silica gel using a gradient of ethyl acetate in hexanes.
Protocol 2: DMAP-Catalyzed Transesterification - A Highly Efficient Method
4-Dimethylaminopyridine (DMAP) is a highly effective nucleophilic catalyst for acylation and transesterification reactions. This protocol is generally faster than acid-catalyzed methods but requires anhydrous conditions.
Materials:
-
This compound
-
Desired alcohol (1.5 - 3.0 eq)
-
4-Dimethylaminopyridine (DMAP) (0.1 - 0.2 eq)
-
Anhydrous dichloromethane (DCM) or toluene
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Inert atmosphere (nitrogen or argon)
-
Standard glassware for work-up and purification
Procedure:
-
To a dry round-bottom flask under an inert atmosphere, add this compound (1.0 eq) and the desired alcohol (1.5 - 3.0 eq) in anhydrous solvent.
-
Add DMAP (0.1 - 0.2 eq) to the solution.
-
Stir the reaction mixture at room temperature or gentle heating (40-60 °C) and monitor the progress by TLC or LC-MS.
-
Upon completion, dilute the reaction mixture with ethyl acetate and wash with a saturated aqueous solution of sodium bicarbonate, followed by brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
Data Presentation: Expected Outcomes
The following table provides representative data for the transesterification of a generic β-keto ester with various alcohols using different catalytic systems. Yields are expected to be similar for this compound, although optimization may be required.
| Catalyst System | Alcohol | Temperature (°C) | Time (h) | Typical Yield (%) |
| Boric Acid | Benzyl Alcohol | Reflux (Toluene) | 6-12 | 85-95 |
| Boric Acid | Isopropanol | Reflux (Toluene) | 8-16 | 80-90 |
| DMAP | Methanol | 25 | 2-6 | 90-98 |
| DMAP | n-Butanol | 50 | 4-8 | 88-96 |
| H₂SO₄ (catalytic) | Ethanol | Reflux | 12-24 | 75-85 |
Experimental Workflow Visualization
The general workflow for a transesterification reaction followed by purification is outlined below.
Caption: General Experimental Workflow.
Troubleshooting and Considerations
-
Low Conversion: Increase the excess of the reactant alcohol, increase the catalyst loading, or ensure efficient removal of the ethanol by-product.
-
Side Reactions: With acid catalysis, prolonged reaction times or high temperatures can lead to decomposition. With base catalysis, ensure anhydrous conditions to prevent saponification.
-
Purification Challenges: The basic pyridine nitrogen can cause tailing on silica gel chromatography. Adding a small amount of triethylamine (0.1-1%) to the eluent can mitigate this issue. Alternatively, an acidic workup to form the pyridinium salt can be used to extract the product into the aqueous phase, followed by neutralization and re-extraction into an organic solvent.
Conclusion
The transesterification of this compound is a versatile and valuable reaction for the synthesis of novel derivatives for drug discovery and development. By understanding the underlying chemical principles and carefully selecting the appropriate catalytic system and reaction conditions, researchers can efficiently generate a diverse library of compounds for biological evaluation. The protocols provided herein serve as a robust foundation for achieving successful and reproducible results in the laboratory.
References
-
O'Sullivan, T., & Maguire, A. R. (2021). Recent advances in the transesterification of β-keto esters. RSC Advances, 11(45), 28059-28082. [Link]
-
Pawar, S. S., et al. (2022). Expedient approach for trans-esterification of β-keto esters under solvent free conditions using silica supported boric acid (SiO2–H3BO3) as a recyclable catalyst. RSC Advances, 12(34), 22163-22172. [Link]
-
Houston, P. L. (2004). Boric Acid Catalyzed Chemoselective Esterification of α-Hydroxycarboxylic Acids. Organic Letters, 6(5), 679-681. [Link]
-
Reddy, B. M., et al. (2018). Boric acid in organic synthesis: scope and recent developments. ARKIVOC, 2018(4), 1-52. [Link]
-
Wikipedia contributors. (2023). Pyridine. In Wikipedia, The Free Encyclopedia. [Link]
-
Bull, J. A., et al. (2014). Lewis acid activation of pyridines for nucleophilic aromatic substitution and conjugate addition. Chemical Communications, 50(74), 10733-10736. [Link]
Sources
Application Note: Chemoselective & Stereoselective Reduction of Ethyl 3-(6-methylpyridin-3-yl)-3-oxopropanoate
Executive Summary
This Application Note details the reduction of the exocyclic keto group in Ethyl 3-(6-methylpyridin-3-yl)-3-oxopropanoate (CAS: 1227599-24-3 / Derivative). This transformation is a critical step in the synthesis of chiral
We present two distinct protocols:
-
Protocol A (Asymmetric Hydrogenation): Utilizes Ru-BINAP catalysis to achieve high enantiomeric excess (>95% ee), essential for clinical drug candidates.
-
Protocol B (Racemic Reduction): Utilizes Sodium Borohydride (NaBH
) for rapid generation of racemic standards or non-clinical intermediates.
Key Technical Challenge: The substrate contains a basic pyridine nitrogen (6-methylpyridine moiety). Unmodified basic nitrogens can coordinate to Ruthenium catalysts, quenching activity. This guide addresses this via specific protonation strategies and catalyst selection.
Reaction Overview & Mechanism
The target transformation is the chemoselective reduction of the
Reaction Scheme
Figure 1: General reaction scheme for the reduction of the
Mechanistic Insight (Noyori Asymmetric Hydrogenation)
In the asymmetric protocol, the reaction proceeds via dynamic kinetic resolution (DKR) if the
The "Acid-Trap" Strategy: To prevent catalyst poisoning, the pyridine nitrogen is often protonated in situ using a stoichiometric amount of HCl or by running the reaction in an acidic alcoholic medium. This renders the pyridine non-nucleophilic, allowing the Ru-center to interact exclusively with the
Experimental Protocols
Protocol A: Asymmetric Hydrogenation (High-Value/Chiral)
Objective: Synthesis of (S)- or (R)-Ethyl 3-hydroxy-3-(6-methylpyridin-3-yl)propanoate with >95% ee.
Materials:
-
Substrate: this compound (10.0 g, 48.3 mmol).
-
Catalyst: [RuCl(p-cymene)((R)-BINAP)]Cl (or generated in situ from [RuCl
(benzene)] + (R)-BINAP). -
Solvent: Anhydrous Ethanol (degassed).
-
Additive: 1.0 M HCl in Ethanol (to scavenge pyridine basicity).
-
Gas: Hydrogen (H
), UHP grade.
Workflow:
-
Catalyst Preparation (In-situ):
-
In a glovebox or under Argon, charge a Schlenk flask with [RuCl
(benzene)] (0.5 mol%) and (R)-BINAP (1.1 eq relative to Ru). -
Add degassed DMF or EtOH and heat at 100°C for 10 min to form the active complex. Cool to RT.
-
-
Substrate Preparation:
-
Dissolve the substrate (10.0 g) in anhydrous Ethanol (50 mL).
-
CRITICAL STEP: Add 1.0 equivalent of HCl (using 1.0 M HCl/EtOH solution). This forms the pyridinium salt, preventing catalyst deactivation.
-
-
Hydrogenation:
-
Transfer the substrate solution to a high-pressure stainless steel autoclave (e.g., Parr reactor).
-
Add the catalyst solution via cannula under inert atmosphere.
-
Purge the autoclave 3 times with H
(5 bar). -
Pressurize to 30–50 bar (435–725 psi) H
. -
Heat to 60°C and stir vigorously (1000 rpm) for 12–24 hours.
-
-
Work-up:
-
Cool reactor to RT and carefully vent H
. -
Concentrate the mixture under reduced pressure.
-
Neutralize the residue with saturated NaHCO
solution (to free the pyridine base). -
Extract with Ethyl Acetate (3x).[1] Dry over Na
SO and concentrate.
-
-
Purification:
-
Flash chromatography (Hexanes/EtOAc) if necessary, though conversion is typically quantitative.
-
Validation Metrics:
-
Conversion: >98% (by
H NMR). -
Enantiomeric Excess (ee): >95% (determined by Chiral HPLC, e.g., Chiralcel OD-H column).
Protocol B: Racemic Reduction (Baseline/Standard)
Objective: Synthesis of racemic alcohol for analytical standards.
Materials:
-
Substrate: this compound (1.0 g).
-
Reagent: Sodium Borohydride (NaBH
, 0.5 eq - 1.0 eq). -
Solvent: Methanol (MeOH) or Ethanol (EtOH).
Workflow:
-
Dissolution: Dissolve 1.0 g of substrate in 10 mL of MeOH. Cool to 0°C in an ice bath.
-
Addition: Slowly add NaBH
(solid or solution) portion-wise over 10 minutes. Caution: Gas evolution (H ). -
Reaction: Stir at 0°C for 30 minutes, then allow to warm to RT for 1 hour. Monitor by TLC (disappearance of starting material).
-
Quench: Quench carefully with Acetone (to destroy excess borohydride) or 1M HCl.
-
Work-up:
-
Adjust pH to ~8 with NaHCO
. -
Extract with DCM or EtOAc.
-
Wash with brine, dry, and concentrate.
-
Process Logic & Decision Tree
The following diagram illustrates the decision-making process for selecting the reduction method and troubleshooting potential issues.
Figure 2: Operational workflow and troubleshooting logic for catalytic reduction.
Analytical Data Summary
| Parameter | Protocol A (Ru-BINAP) | Protocol B (NaBH |
| Reagent Cost | High (Ru Catalyst) | Low |
| Pressure | High (30-50 bar) | Atmospheric |
| Selectivity | >95% ee (Enantioselective) | 0% ee (Racemic 50:50) |
| Yield | 90–98% | 85–95% |
| Chemo-selectivity | Excellent (Ketone only) | Good (Risk of ester red. if warm) |
| Key Risk | Catalyst Poisoning (Pyridine) | Over-reduction |
References
-
Noyori, R., et al. (1987).[2][3] "Asymmetric hydrogenation of beta-keto carboxylic esters." Journal of the American Chemical Society, 109(19), 5856–5858.
-
Ohkuma, T., & Noyori, R. (2001).[2] "Hydrogenation of Carbonyl Groups." Comprehensive Asymmetric Catalysis. Springer.
-
Glorius, F., et al. (2004). "Asymmetric Hydrogenation of Pyridines." Angewandte Chemie International Edition, 43(22), 2859-2862. (Context on pyridine handling).
-
PubChem Compound Summary. "Ethyl 3-hydroxy-3-(6-methylpyridin-3-yl)propanoate" (Analogous structures).
Sources
Troubleshooting & Optimization
Technical Support Center: Synthesis of Ethyl 3-(6-methylpyridin-3-yl)-3-oxopropanoate
Welcome to the technical support center for the synthesis of Ethyl 3-(6-methylpyridin-3-yl)-3-oxopropanoate. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and answers to frequently asked questions. As Senior Application Scientists, we aim to explain the causality behind experimental choices to enhance your success.
Troubleshooting Guide
This section addresses specific issues you might encounter during the synthesis, which is a variation of the crossed Claisen condensation.
Question 1: My reaction yield is very low or I've recovered only starting materials. What went wrong?
Answer:
Low or non-existent yield in a Claisen-type condensation is a common issue that typically points to problems with the reaction's core components: the base and the reaction environment.
-
Inactivated Base: The most frequent culprit is the deactivation of the base by moisture.[1] Strong bases like sodium ethoxide (NaOEt) and especially sodium hydride (NaH) are highly sensitive to water. Any moisture in your solvents or on your glassware will quench the base, rendering it ineffective for deprotonating the ethyl acetate to form the required enolate.[1]
-
Insufficient Base Strength: While NaOEt is standard, the reaction equilibrium may require a stronger base to be driven effectively towards the product. Bases like sodium amide (NaNH2) or sodium hydride (NaH) can increase the yield.[2]
-
Inadequate Anhydrous Conditions: Beyond the base itself, all reagents and solvents must be rigorously dried. Tetrahydrofuran (THF), for instance, should be freshly distilled from a suitable drying agent like sodium/benzophenone.[1]
-
Reversible Reaction Equilibrium: The Claisen condensation is a reversible reaction.[3] Its success hinges on the final step: the deprotonation of the product, the β-keto ester. This product is significantly more acidic (pKa ≈ 11) than the starting alcohol (pKa ≈ 16-17), so this final deprotonation acts as the thermodynamic driving force, shifting the equilibrium to the product side.[3][4] If there isn't at least one full equivalent of active base to accomplish this, the reaction will not proceed to completion.[3]
Troubleshooting Summary Table
| Problem | Possible Cause | Recommended Solution |
| No product formation | Inactive base (e.g., NaH exposed to moisture). | Use fresh, properly stored base and ensure strictly anhydrous reaction conditions.[1] |
| Insufficiently strong base. | Switch to a stronger base like Sodium Hydride (NaH) or Lithium Diisopropylamide (LDA).[1] | |
| Wet solvent or reagents. | Thoroughly dry all solvents and reagents before use.[1] | |
| Low product yield | Reversible reaction equilibrium is not driven forward. | Ensure at least a full stoichiometric equivalent of base is used to deprotonate the β-keto ester product.[3][5] |
| Incorrect stoichiometry. | Carefully control the molar ratios of your reactants. |
Question 2: My final product is a complex mixture containing significant side-products. How can I improve selectivity?
Answer:
A mixture of products in a crossed Claisen condensation indicates a loss of reaction control, primarily due to undesired side reactions.
-
Self-Condensation of Ethyl Acetate: The most likely side-product is ethyl acetoacetate, resulting from the self-condensation of two molecules of ethyl acetate. To minimize this, the reaction should be set up so that the concentration of the ethyl acetate enolate is always low in the presence of a high concentration of the non-enolizable ester (ethyl 6-methylnicotinate). This is achieved by the slow, dropwise addition of ethyl acetate to a mixture of the base and the pyridine-based ester.
-
Transesterification: This occurs if the alkoxide base does not match the alkoxy group of the esters.[6] For example, using sodium methoxide with ethyl esters can lead to the formation of methyl esters, complicating the product mixture. To prevent this, always use the corresponding sodium alkoxide base (e.g., sodium ethoxide for ethyl esters).[6]
-
Hydrolysis: Using hydroxide bases like NaOH or KOH is not recommended. They will cause irreversible hydrolysis of the ester starting materials into their corresponding carboxylate salts, which are unreactive under these conditions.[6]
Question 3: I'm having difficulty with the work-up and purification. Any advice?
Answer:
The work-up step is critical for isolating your product in a pure form. The product exists as a sodium enolate salt at the end of the reaction.[7]
-
Acidic Quench: The reaction must be quenched by adding a mild acid (e.g., dilute HCl or acetic acid) to protonate the enolate and generate the neutral β-keto ester product.[7] This step should be performed carefully at a low temperature (e.g., 0 °C) to control any heat evolution.
-
Extraction Issues: If you are experiencing emulsions during the aqueous work-up, the addition of brine (saturated NaCl solution) can help break them. Ensure you are using a suitable organic solvent for extraction, such as ethyl acetate or dichloromethane, and perform multiple extractions to maximize recovery.
-
Purification Strategy: The crude product will likely require purification. Column chromatography on silica gel is the most common method. A gradient elution system, starting with a non-polar solvent (like hexane or petroleum ether) and gradually increasing the polarity with a more polar solvent (like ethyl acetate), will typically provide good separation of the desired product from unreacted starting materials and side-products.
Frequently Asked Questions (FAQs)
Question 1: What is the reaction mechanism for this synthesis?
Answer:
The synthesis of this compound is a crossed Claisen condensation .[4] This is a carbon-carbon bond-forming reaction between two different esters in the presence of a strong base.[5] One ester must be enolizable (possess α-hydrogens), which in this case is ethyl acetate. The other, ethyl 6-methylnicotinate, is non-enolizable.
The mechanism proceeds in four key steps:
-
Enolate Formation: A strong base (e.g., sodium ethoxide, NaOEt) removes an acidic α-proton from ethyl acetate to form a resonance-stabilized enolate ion.[7]
-
Nucleophilic Attack: The ethyl acetate enolate acts as a nucleophile and attacks the electrophilic carbonyl carbon of the ethyl 6-methylnicotinate. This forms a tetrahedral intermediate.
-
Elimination: The tetrahedral intermediate collapses, reforming the carbonyl double bond and expelling the ethoxide ion (EtO⁻) as a leaving group. This yields the β-keto ester product.[3]
-
Deprotonation (Driving Force): The newly formed β-keto ester has highly acidic protons on the carbon between the two carbonyl groups (pKa ≈ 11). The ethoxide base from step 3 (or any remaining base) rapidly deprotonates this position.[3] This final, irreversible acid-base reaction forms a stable enolate salt and drives the entire reaction equilibrium to favor the product.[2] The neutral product is then obtained after an acidic workup.[7]
Question 2: Why is a full stoichiometric equivalent of base necessary for a high yield?
Answer:
A stoichiometric amount of base is crucial because the Claisen condensation is an equilibrium-controlled process.[3] The formation of the β-keto ester (Step 3 of the mechanism) is reversible. To achieve a high yield, the equilibrium must be shifted completely to the product side. This is accomplished by the final deprotonation step.[3]
The protons on the α-carbon of the product are much more acidic than those of the starting ester. Therefore, the deprotonation of the product by the alkoxide base is thermodynamically very favorable.[4] This step is essentially irreversible and acts as the "thermodynamic sink" of the reaction, pulling the preceding equilibrium steps toward the final product.[4] Using only a catalytic amount of base would result in a low yield, as the equilibrium would not be sufficiently driven to completion.[3][5]
Question 3: How should I select the appropriate base and solvent?
Answer:
The choice of base and solvent is critical for success and is guided by two main principles: preventing side reactions and ensuring sufficient reactivity.
-
Base Selection:
-
Sodium Ethoxide (NaOEt): This is a good starting choice. It is crucial that the alkoxide matches the alcohol portion of your esters (ethoxide for ethyl esters) to prevent transesterification, a side reaction where the ester groups are exchanged.[6]
-
Sodium Hydride (NaH): This is a stronger, non-nucleophilic base that can lead to higher yields.[2] It deprotonates the starting ester irreversibly. However, it is extremely moisture-sensitive and requires rigorously anhydrous conditions.[1]
-
Avoid Hydroxides: Bases like NaOH or KOH should never be used, as they promote the irreversible saponification (hydrolysis) of the ester to a carboxylate, which halts the condensation reaction.[6]
-
-
Solvent Selection:
-
Anhydrous Solvents: The solvent must be completely dry (anhydrous) to prevent it from reacting with and neutralizing the strong base.[1]
-
Aprotic vs. Protic: If using NaH, an aprotic solvent like THF or Diethyl Ether is required. If using NaOEt, anhydrous ethanol can be used as the solvent, as the presence of the conjugate acid of the base is acceptable.
-
Optimized Experimental Protocol
This protocol provides a generalized procedure for the synthesis. All operations should be conducted in a fume hood using appropriate personal protective equipment.
1. Reagent and Glassware Preparation:
-
All glassware (round-bottom flask, dropping funnel, condenser) must be oven-dried or flame-dried under vacuum to remove all traces of moisture.
-
The reaction should be assembled and run under an inert atmosphere (e.g., Nitrogen or Argon).
-
Solvents like THF or ethanol must be anhydrous.
2. Reaction Setup:
-
To a three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser (with an inert gas inlet), and a dropping funnel, add sodium ethoxide (1.1 equivalents) and anhydrous ethanol (or sodium hydride and anhydrous THF).
-
Add ethyl 6-methylnicotinate (1.0 equivalent) to the flask.
-
Dissolve ethyl acetate (1.2 equivalents) in a small amount of the anhydrous solvent and place it in the dropping funnel.
3. Reaction Execution:
-
Begin stirring the base/ester mixture.
-
Add the ethyl acetate solution from the dropping funnel dropwise to the reaction mixture over 30-60 minutes. A slow addition rate is crucial to minimize the self-condensation of ethyl acetate.
-
After the addition is complete, gently heat the reaction mixture to reflux (the temperature will depend on the solvent) and maintain it for 2-4 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).
4. Work-up and Isolation:
-
Cool the reaction mixture to 0 °C in an ice bath.
-
Slowly and carefully quench the reaction by adding 1M HCl solution dropwise until the mixture is acidic (pH ~5-6).
-
Transfer the mixture to a separatory funnel and extract the product with ethyl acetate (3 x 50 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
5. Purification:
-
Purify the resulting crude oil using silica gel column chromatography. Elute with a gradient of ethyl acetate in hexanes (e.g., starting from 5% and increasing to 20% ethyl acetate) to isolate the pure this compound.
Visualizing the Process
Diagram 1: General Experimental Workflow
This diagram outlines the critical steps from preparation to the final pure product.
Caption: A flowchart of the synthesis workflow.
Diagram 2: Troubleshooting Decision Tree
This logic diagram helps diagnose common issues based on experimental outcomes.
Caption: A decision tree for troubleshooting common synthesis problems.
References
-
Master Organic Chemistry. (2020, September 14). The Claisen Condensation (And Its Intramolecular Version, The “Dieckmann” Condensation). Retrieved from [Link]
-
The Organic Chemistry Tutor. (2018, May 10). Claisen Condensation Reaction Mechanism [Video]. YouTube. Retrieved from [Link]
-
JoVE. (2023, April 30). Esters to β-Ketoesters: Claisen Condensation Overview. Retrieved from [Link]
-
Chemistry LibreTexts. (2024, September 30). 23.7: The Claisen Condensation Reaction. Retrieved from [Link]
-
Wikipedia. (n.d.). Claisen condensation. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Claisen Condensation. Retrieved from [Link]
Sources
Identifying and minimizing side products in the Claisen condensation of pyridyl esters.
Welcome to the technical support center for navigating the complexities of the Claisen condensation with pyridyl esters. This guide is designed for researchers, scientists, and professionals in drug development who are utilizing this powerful C-C bond-forming reaction for the synthesis of pyridyl-containing β-ketoesters, key intermediates in medicinal chemistry. Here, we will dissect common experimental challenges, provide in-depth troubleshooting strategies, and answer frequently asked questions to empower you to optimize your reactions and minimize the formation of unwanted side products.
Troubleshooting Guide: Navigating the Nuances of Pyridyl Ester Condensations
This section addresses specific issues that may arise during the Claisen condensation of pyridyl esters. Each problem is followed by a diagnosis of potential causes and a step-by-step guide to resolution.
Issue 1: Low or No Yield of the Desired β-Ketoester
Symptoms:
-
TLC or LC-MS analysis shows primarily unreacted starting materials.
-
A complex mixture of products is observed, with little of the expected product.
Potential Causes & Solutions:
-
Inadequate Deprotonation: The α-protons of pyridyl esters are more acidic than their phenyl counterparts due to the electron-withdrawing nature of the pyridine ring. However, an insufficiently strong base or improper reaction conditions can lead to incomplete enolate formation.[1][2]
-
Solution: Switch to a stronger, non-nucleophilic base such as sodium hydride (NaH) or lithium diisopropylamide (LDA).[3][4] These bases will irreversibly deprotonate the ester, driving the equilibrium towards the enolate. When using LDA, it is often beneficial to form the enolate at low temperatures (e.g., -78 °C) before adding the second ester.[5]
-
-
Reversibility of the Reaction: The Claisen condensation is a reversible reaction. The final, irreversible deprotonation of the β-ketoester product drives the reaction to completion.[6][7][8] If the product does not have an acidic proton between the two carbonyls, the reaction will be in equilibrium and may favor the starting materials.
-
Solution: Ensure your pyridyl ester has at least two α-protons to allow for the final deprotonation step.
-
-
Steric Hindrance: Bulky substituents on the pyridine ring or the ester group can sterically hinder the reaction.
-
Solution: If possible, consider using starting materials with less steric bulk. Alternatively, prolonged reaction times or higher temperatures may be necessary, but this can also increase the likelihood of side reactions.
-
Issue 2: Formation of a White Precipitate and Low Yield
Symptom:
-
A significant amount of a white, insoluble solid forms during the reaction, and the desired product yield is low.
Potential Cause & Solution:
-
N-Acylation of the Pyridine Ring: The nitrogen atom of the pyridine ring is nucleophilic and can be acylated by another molecule of the ester, especially under basic conditions. This forms an N-acylpyridinium salt, which is often insoluble and precipitates out of the reaction mixture. This is a known issue in pyridine chemistry, where direct Friedel-Crafts acylation is challenging due to preferential N-acylation.
-
Solution 1: Use a Non-Nucleophilic Base: Strong, non-nucleophilic bases like NaH or LDA are less likely to promote N-acylation compared to alkoxides.
-
Solution 2: Protect the Pyridine Nitrogen: If N-acylation is persistent, consider protecting the pyridine nitrogen as an N-oxide. The N-oxide can be readily reduced back to the pyridine after the Claisen condensation.
-
Solution 3: Optimize Reaction Conditions: Running the reaction at lower temperatures can sometimes disfavor the N-acylation pathway.
-
Issue 3: Presence of Multiple Products in the Final Mixture
Symptom:
-
TLC or LC-MS analysis reveals the desired product along with several other spots or peaks of similar polarity.
Potential Causes & Solutions:
-
Self-Condensation vs. Crossed-Condensation: In a crossed Claisen condensation involving two different esters, if both esters have α-protons, a mixture of four products can be obtained.
-
Solution: For a successful crossed Claisen, one of the esters should not have any α-protons (e.g., a pyridyl ester of benzoic acid).[4] Alternatively, use a directed approach where one ester is completely converted to its enolate with a strong, non-nucleophilic base like LDA before the second ester is added.[5]
-
-
Transesterification: If the alkoxide base used does not match the alcohol portion of the ester, transesterification can occur, leading to a mixture of ester starting materials and products.[9]
-
Solution: Always use an alkoxide base that corresponds to the alcohol of your ester (e.g., sodium ethoxide for ethyl esters). Alternatively, use a non-alkoxide base like NaH or LDA.[9]
-
-
Decarboxylation: The β-ketoester product can undergo hydrolysis and subsequent decarboxylation, especially during acidic work-up or upon heating. This will result in a ketone byproduct.
-
Solution: Perform the acidic work-up at low temperatures and avoid excessive heating during purification. If the β-ketoester is particularly prone to decarboxylation, consider using it in the subsequent synthetic step without extensive purification.
-
Frequently Asked Questions (FAQs)
Q1: Which base is best for the Claisen condensation of pyridyl esters?
For pyridyl esters, it is highly recommended to use a strong, non-nucleophilic base like sodium hydride (NaH) or lithium diisopropylamide (LDA).[3][4] These bases offer two main advantages:
-
They are strong enough to fully deprotonate the acidic α-protons of the pyridyl ester.
-
They are not nucleophilic, which minimizes the risk of N-acylation of the pyridine ring.
While traditional alkoxide bases (e.g., sodium ethoxide) can be used, they are more likely to promote side reactions like N-acylation and transesterification.[9] If using an alkoxide, ensure it matches the ester's alcohol portion.
Q2: How does the position of the nitrogen in the pyridine ring affect the reaction?
The position of the nitrogen atom influences the acidity of the α-protons. The electron-withdrawing effect of the nitrogen is strongest when it is in the 2- or 4-position relative to the ester-bearing substituent. Therefore, pyridylacetates with the nitrogen at the 2- or 4-position will have more acidic α-protons than the 3-isomer. This increased acidity can facilitate enolate formation.[1] However, the proximity of the nitrogen in the 2-position might also increase the likelihood of intramolecular side reactions or chelation with the enolate's counter-ion.
Q3: I am performing a crossed Claisen condensation with a pyridyl ester. What is the best way to ensure I get the desired product?
The most effective strategy for a crossed Claisen condensation is to use a directed approach:
-
Choose one ester that can form an enolate (the pyridyl ester) and one that cannot (e.g., ethyl picolinate, which has no α-protons).
-
Alternatively, and more generally, use a strong, non-nucleophilic base like LDA to completely convert the pyridyl ester into its lithium enolate at low temperature (-78 °C).
-
Then, slowly add the second ester to the pre-formed enolate. This ensures that the enolate of the first ester selectively reacts with the second ester, minimizing self-condensation.[5]
Q4: My reaction is complete, but I am having trouble with the work-up. What are the best practices?
A standard work-up for a Claisen condensation involves quenching the reaction mixture with a dilute acid (e.g., 1M HCl) to neutralize the base and protonate the enolate of the β-ketoester product. It is crucial to perform this step at a low temperature (e.g., 0 °C) to minimize hydrolysis and decarboxylation of the product. Extraction with an organic solvent, followed by washing with brine and drying over an anhydrous salt (e.g., Na₂SO₄ or MgSO₄), is a standard procedure.
Q5: How can I confirm that I have formed the desired β-ketoester?
The product can be characterized by standard spectroscopic methods:
-
¹H NMR: Look for the characteristic signals of the methylene group flanked by two carbonyls, which is typically a singlet. The product will also show signals corresponding to the pyridyl ring and the ester group.
-
¹³C NMR: Expect to see two carbonyl signals, one for the ketone and one for the ester.
-
IR Spectroscopy: Two distinct carbonyl stretching frequencies should be visible, usually in the range of 1690-1750 cm⁻¹.
-
Mass Spectrometry: This will confirm the molecular weight of the product.
Experimental Protocols
Protocol 1: General Procedure for the Claisen Condensation of a Pyridyl Ester using NaH
This protocol provides a general method for the self-condensation of a pyridyl ester.
Materials:
-
Pyridyl ester (e.g., ethyl 2-pyridylacetate)
-
Sodium hydride (60% dispersion in mineral oil)
-
Anhydrous solvent (e.g., THF, dioxane, or toluene)
-
Anhydrous ethanol (a few drops)
-
1M HCl
-
Saturated NaCl solution (brine)
-
Anhydrous sodium sulfate or magnesium sulfate
-
Organic solvent for extraction (e.g., ethyl acetate)
Procedure:
-
To a flame-dried, three-necked flask equipped with a magnetic stirrer, a reflux condenser, and a nitrogen inlet, add sodium hydride (1.1 equivalents).
-
Wash the sodium hydride with anhydrous hexanes to remove the mineral oil, and then carefully decant the hexanes.
-
Add anhydrous solvent to the flask.
-
To the stirred suspension, add a few drops of anhydrous ethanol to initiate the reaction.
-
Slowly add the pyridyl ester (1 equivalent) dropwise at room temperature.
-
After the addition is complete, heat the reaction mixture to reflux and monitor the reaction by TLC or LC-MS.
-
Once the reaction is complete, cool the mixture to 0 °C in an ice bath.
-
Carefully quench the reaction by the slow, dropwise addition of 1M HCl until the solution is acidic.
-
Extract the aqueous layer with an organic solvent (e.g., ethyl acetate, 3 x 50 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate or magnesium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Protocol 2: Crossed Claisen Condensation of Ethyl Isonicotinate and Ethyl Acetate
This protocol is adapted from a literature procedure for the synthesis of ethyl 3-oxo-3-(pyridin-4-yl)propanoate.[10]
Materials:
-
Sodium ethoxide
-
Anhydrous benzene
-
Anhydrous ethyl acetate
-
Ethyl isonicotinate
-
1M HCl
-
Saturated NaCl solution (brine)
-
Anhydrous sodium sulfate or magnesium sulfate
-
Organic solvent for extraction (e.g., ethyl acetate)
Procedure:
-
To a solution of sodium ethoxide (1.5 equivalents) in anhydrous benzene, add anhydrous ethyl acetate (2 equivalents).
-
Heat the mixture to reflux for 30 minutes.
-
Add ethyl isonicotinate (1 equivalent) to the refluxing solution.
-
Continue to reflux and monitor the reaction by TLC or LC-MS.
-
Upon completion, cool the reaction mixture to 0 °C.
-
Slowly add 1M HCl to acidify the mixture.
-
Separate the aqueous and organic layers. Extract the aqueous layer with ethyl acetate.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the product by column chromatography.
Visualizing Reaction Pathways and Troubleshooting
Main Reaction and Competing Side Reactions
Caption: Main and side reaction pathways in the Claisen condensation of pyridyl esters.
Troubleshooting Flowchart
Caption: A troubleshooting guide for low-yield Claisen condensations of pyridyl esters.
References
-
OpenStax. (2023, September 20). 23.7 The Claisen Condensation Reaction. In Organic Chemistry. OpenStax. [Link]
-
LibreTexts. (2024, March 17). 23.7: The Claisen Condensation Reaction. Chemistry LibreTexts. [Link]
-
Willson Research Group. (2019, April 9). The Claisen Condensation. The University of Texas at Austin. [Link]
-
Organic Chemistry Portal. Claisen Condensation. [Link]
-
CliffsNotes. Understanding the Claisen Reaction: A Deep Dive Into Its Types and Mechanisms. [Link]
-
Yale Chemistry. PS8-S05-2. [Link]
-
YouTube. (2017, May 6). Claisen Condensation| Ethyl acetate to β-Keto ester | Explanation & Mechanism|. [Link]
-
YouTube. (2018, May 10). Claisen Condensation Reaction Mechanism. The Organic Chemistry Tutor. [Link]
- Google Patents. CN103058920A - Preparation method of 3-(2-pyridineamino)
-
Chemistry Steps. Claisen Condensation Reaction Mechanism. [Link]
-
ResearchGate. Claisen Condensation. [Link]
-
Ashenhurst, J. (2020, September 14). Claisen Condensation and Dieckmann Condensation. Master Organic Chemistry. [Link]
-
LibreTexts. (2024, July 30). 23.7: The Claisen Condensation Reaction. Chemistry LibreTexts. [Link]
-
YouTube. (2018, May 10). Claisen Condensation Reaction Mechanism. The Organic Chemistry Tutor. [Link]
-
Organic Syntheses. ethyl 2-pyridylacetate. [Link]
- Google Patents. CN104926717A - Preparation method for ethyl 3-(pyridin-2-ylamino)
-
Willson Research Group. (2019, April 9). The Claisen Condensation. The University of Texas at Austin. [Link]
-
ResearchGate. (2014, September 17). Can anyone suggest a suitable method for the Claisen condensation?. [Link]
-
ResearchGate. Facile and Efficient Synthesis of Ethyl 3-oxo-3-(pyridin-4-yl)-2-((pyridin-4-yl)methylene)propanoate. [Link]
-
PubChem. Ethyl 3-oxo-3-(pyridin-3-yl)propanoate. [Link]
-
Pearson. Side-Chain Reactions of Substituted Pyridines: Videos & Practice Problems. [Link]
-
Erenler, R. (2008). Facile and Efficient Synthesis of Ethyl 3-oxo-3-(pyridin-4-yl)-2-((pyridin-4-yl)methylene)propanoate. Bulletin of the Korean Chemical Society, 29(1), 239-240. [Link]
-
Rajdhani College. The Claisen condensation is a carbon–carbon bond forming reaction that occurs between two esters or one ester and another carb. [Link]
-
ACS Publications. Friedel−Crafts Acylation of Pyrroles and Indoles using 1,5-Diazabicyclo[4.3.0]non-5-ene (DBN) as a Nucleophilic Catalyst. [Link]
-
PubChem. Ethyl 3-oxo-3-(pyridin-2-yl)propanoate. [Link]
-
ResearchGate. (2007, August). N-Acylation in Combinatorial Chemistry. [Link]
-
PubMed. (2019, September 25). Beyond Friedel-Crafts: Spontaneous and Fluoride-Catalyzed Acylation of 2-(Trialkylsilyl)pyridines. [Link]
-
University of Calgary. Ch21: Acidity of alpha hydrogens. [Link]
Sources
- 1. pubs.acs.org [pubs.acs.org]
- 2. differencebetween.com [differencebetween.com]
- 3. Claisen condensation - Wikipedia [en.wikipedia.org]
- 4. Understanding the Claisen Reaction: A Deep Dive Into Its Types and Mechanisms - Oreate AI Blog [oreateai.com]
- 5. researchgate.net [researchgate.net]
- 6. 23.7 The Claisen Condensation Reaction - Organic Chemistry | OpenStax [openstax.org]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. willson.cm.utexas.edu [willson.cm.utexas.edu]
- 9. Claisen Condensation Reaction Mechanism - Chemistry Steps [chemistrysteps.com]
- 10. asianpubs.org [asianpubs.org]
Troubleshooting common issues in the purification of beta-keto esters.
Technical Support Center: Purification of -Keto Esters
Status: Operational
Support Tier: Level 3 (Senior Application Scientist)
Topic: Troubleshooting Purification Anomalies in
Introduction
Welcome to the Technical Support Center. You are likely here because your
Module 1: Chromatography Anomalies
Issue: "My compound streaks across the column and co-elutes with impurities."
Diagnosis: Silica Gel Acidity & Tautomer Drag.
Standard silica gel is slightly acidic (
The Fix: Buffer the Stationary Phase You must neutralize the acidic sites on the silica to prevent the enol form from "sticking."
-
Protocol: Add 1% (v/v) Triethylamine (TEA) to your mobile phase.
-
Mechanism: The amine preferentially hydrogen bonds with the acidic silanols, effectively "capping" them. This forces the
-keto ester to interact only via weaker van der Waals forces, sharpening the peak shape.
Warning: TEA is basic. Ensure your specific ester is not base-sensitive (e.g., prone to retro-Claisen cleavage) before prolonged exposure. For highly sensitive compounds, flush the column with TEA/Solvent, then run the column with neutral solvent.
Visualizing the Interaction:
Figure 1: Mechanism of peak broadening caused by enol-silanol interactions and the blocking effect of TEA.
Module 2: Thermal Instability (Distillation)
Issue: "The product turned black or decomposed during vacuum distillation."
Diagnosis: Thermal Decarboxylation.
The Fix: High Vacuum & Lower Temperature
-
Vacuum Requirement: You typically need
(high vacuum). A standard water aspirator ( ) often requires bath temperatures that exceed the decomposition threshold ( ). -
Apparatus: Use a Kugelrohr or Short-Path Distillation head. These minimize the residence time of the compound in the heated zone.
The Decarboxylation Mechanism: Understanding why it degrades helps you prevent it. The reaction proceeds through a cyclic transition state that requires the carbonyl oxygen to abstract the acidic proton.
Critical Check: Ensure your crude material is neutral before heating. Residual acid traces from workup catalyze the hydrolysis/decarboxylation cycle.
Module 3: Chemical Stability
Issue: "I isolated the wrong ester (Transesterification)."
Diagnosis: Solvent-Induced Exchange.
If you recrystallize or wash a methyl ester with ethanol (or vice versa), the
The Fix:
-
Rule: Always match the solvent alcohol to the ester alkoxy group (e.g., use methanol for methyl acetoacetate derivatives).
-
Alternative: Use non-nucleophilic solvents like Toluene, Hexanes, or Diethyl Ether for workups.
Module 4: Advanced Protocol - Copper Chelation
Issue: "My product is an oil contaminated with starting material, and chromatography failed."
The "Nuclear Option": Copper(II) Complexation
This is a classical, highly effective method for purifying
Protocol:
-
Complexation: Dissolve crude mixture in a non-polar solvent (e.g., Benzene or Ether). Shake with a saturated aqueous solution of Copper(II) Acetate (
). -
Separation: The
-keto ester forms a neutral complex (often blue/green). -
Release: Suspend the Copper complex in ether and shake with cold, dilute Sulfuric Acid (
). -
Isolation: The acid protonates the enolate, releasing the free
-keto ester into the ether layer. The copper returns to the aqueous layer. -
Finish: Wash the ether layer with brine, dry over
, and evaporate.
Workflow Diagram:
Figure 2: The Copper(II) Chelation purification workflow for separating
Summary: Troubleshooting Matrix
| Symptom | Probable Cause | Corrective Action |
| Streaking on TLC | Enol interaction with Silica | Add 1% TEA to eluent; switch to Alumina (neutral). |
| Product Loss (Heat) | Decarboxylation | Use High Vacuum (<1 mmHg); keep temp <100°C. |
| Product Loss (Aq) | Enolate solubility in water | Acidify aqueous layer to pH 3-4 before extraction. |
| Wrong Ester | Transesterification | Avoid alcohol solvents different from the ester group. |
| Co-eluting Impurity | Structural similarity | Use Copper(II) Acetate complexation method. |
References
-
Decarboxylation Mechanism: Master Organic Chemistry. "Decarboxylation of Beta-Keto Acids." Available at: [Link]
-
Copper Catalysis & Enolates: Royal Society of Chemistry. "Alcohol assisted C–C bond breaking: copper-catalyzed deacetylative α-arylation." Available at: [Link]
-
Transesterification Risks: Organic Chemistry Portal. "Transesterification of beta-keto esters." Available at: [Link]
Sources
- 1. Recent advances in the transesterification of β-keto esters - RSC Advances (RSC Publishing) DOI:10.1039/D1RA03513D [pubs.rsc.org]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. Chromatography [chem.rochester.edu]
- 4. Development of β -keto ester and malonate chemistry: Palladium-catalyzed new reactions of their allylic esters - PMC [pmc.ncbi.nlm.nih.gov]
- 5. CN110483290B - Method for synthesizing beta-keto ester by copper catalysis - Google Patents [patents.google.com]
Technical Support Center: NMR Interpretation of Ethyl 3-(6-methylpyridin-3-yl)-3-oxopropanoate
Ticket System Status: [ONLINE]
Lead Scientist: Dr. A. Vance, Senior Application Scientist
Subject: Troubleshooting Complex Spectra of
Introduction: The "Ghost Peak" Phenomenon
Welcome to the technical support hub. If you are analyzing Ethyl 3-(6-methylpyridin-3-yl)-3-oxopropanoate , you are likely encountering a spectrum that appears "dirty" or contains a duplicate set of signals.
Do not discard your sample.
This molecule belongs to a class of
Ticket #001: "My spectrum shows two sets of signals. Is my sample contaminated?"
Diagnosis: Keto-Enol Tautomerism
The
-
Keto Form: The "classic" dicarbonyl structure.[1]
-
Enol Form: Stabilized by a 6-membered intramolecular hydrogen bond and conjugation with the pyridine ring.
Because the interconversion rate between these forms is slow relative to the NMR frequency (Hz), you observe a superposition of two distinct spectra rather than a weighted average.
The Solvent Test (Verification Protocol)
To confirm that the extra peaks are tautomers and not impurities, perform the Solvent Polarity Switch .
-
Protocol: Run the sample in Chloroform-d (
) and then in DMSO- . -
Mechanism:
- (Non-polar): Favors the Enol form. The non-polar solvent supports the intramolecular Hydrogen bond (chelation) that stabilizes the enol.
-
DMSO-
(Polar Aprotic): Favors the Keto form.[2][3] DMSO is a strong hydrogen bond acceptor; it disrupts the intramolecular H-bond of the enol, forcing the equilibrium toward the more polar keto form.
Expected Result: If the ratio of the two signal sets changes significantly between solvents, they are tautomers.[4] If the ratio remains constant, they are impurities.
Visualizing the Equilibrium
Figure 1: Solvent-dependent equilibrium shifting. Use this logic to validate sample purity.
Ticket #002: "How do I assign the specific protons?"
Structural Elucidation Guide
The pyridine ring introduces specific splitting patterns. The 6-methyl group simplifies the spectrum by removing one aromatic proton, but the remaining three show distinct coupling.
1. The Pyridine Ring (Aromatic Region)
-
H-2 (Position 2): Located between the Nitrogen and the carbonyl. It is the most deshielded proton.
-
Appearance: Singlet (or doublet with small
Hz). -
Shift: ~9.0 ppm.[5]
-
-
H-4 (Position 4): Ortho to the carbonyl, meta to the methyl.
-
H-5 (Position 5): Ortho to the methyl group.
-
Appearance: Doublet (
Hz). -
Shift: ~7.3 ppm.[5]
-
2. The Side Chain (The "Ghost" Region)
This is where the tautomers differ most.
| Proton Type | Keto Form ( | Enol Form ( | Notes |
| Singlet, ~4.0 ppm | Absent | The "classic" keto peak. | |
| Vinyl Methine ( | Absent | Singlet, ~5.6 - 6.0 ppm | Diagnostic for Enol. |
| Enolic Hydroxyl ( | Absent | Broad Singlet, >12.0 ppm | Often invisible if wet or exchanging. |
| Ethyl Quartet ( | ~4.20 ppm | ~4.25 ppm | Often overlapping. |
| Ethyl Triplet ( | ~1.25 ppm | ~1.30 ppm | Often overlapping. |
| Pyridine Methyl ( | ~2.60 ppm | ~2.62 ppm | Slight shift between forms. |
Ticket #003: "My integration ratios are wrong."
Root Cause Analysis
If your integration does not sum to the expected number of protons (e.g., the ethyl group integrates to 3.5H instead of 3H relative to the aromatic ring), check these factors:
-
Relaxation Delay (
): The quaternary carbons in the pyridine ring and the carbonyls extend the relaxation time ( ) of nearby protons. If your repetition time is too short (< 5 seconds), the aromatic protons may be saturated, reducing their integral intensity relative to the fast-relaxing methyl groups.-
Fix: Increase
to 10-15 seconds for quantitative integration.
-
-
Tautomer Summation: You must integrate the sum of the Keto and Enol signals for a specific group to get the total proton count.
-
Formula:
-
-
Water Suppression Artifacts: If using wet solvents, the water peak (approx 1.56 ppm in
or 3.33 ppm in DMSO) might overlap with the methyl triplet or the methylene signals.
Troubleshooting Workflow
Follow this decision tree to resolve spectral anomalies.
Figure 2: Step-by-step diagnostic workflow for spectral validation.
References
- Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005). Spectrometric Identification of Organic Compounds. (Classic text on keto-enol tautomerism shifts).
-
Reich, H. J. (University of Wisconsin).
-Dicarbonyl Compounds. -
Albesa, A. G., et al. (2010).[7] Solvent effects on tautomeric equilibria in
-ketonitriles: NMR and theoretical studies. Journal of Physical Organic Chemistry. (Demonstrates the DMSO/Chloroform polarity effect on tautomerism). -
ChemicalBook. 6-Methylnicotinic acid NMR Spectrum. (Reference for the 6-methylpyridine ring shifts).
Sources
Avoiding hydrolysis of the ester group in Ethyl 3-(6-methylpyridin-3-yl)-3-oxopropanoate.
Mitigating Ester Hydrolysis: A Guide for Synthetic Chemists
Welcome to the technical support center for Ethyl 3-(6-methylpyridin-3-yl)-3-oxopropanoate. This guide is designed for researchers, scientists, and professionals in drug development who are utilizing this versatile β-keto ester in their synthetic workflows. A common challenge encountered is the unintended hydrolysis of the ethyl ester group, which can lead to reduced yields and the formation of unwanted byproducts. This document provides in-depth troubleshooting advice, frequently asked questions (FAQs), and detailed protocols to help you maintain the integrity of your molecule throughout your experiments.
Understanding the Challenge: The Lability of a β-Keto Ester
This compound is a valuable building block, but its structure contains two key features that influence its stability: a pyridine ring and a β-keto ester moiety. The ester group is susceptible to both acid- and base-catalyzed hydrolysis. The presence of the pyridine nitrogen and the acidic α-protons between the two carbonyl groups creates a complex chemical environment where pH control is paramount.
Upon hydrolysis, the ethyl ester is converted to a β-keto acid.[1][2][3] This resulting β-keto acid is often unstable and can readily undergo decarboxylation (loss of CO2), particularly upon heating, to yield a ketone.[4][5][6] Understanding this degradation pathway is the first step in preventing it.
Frequently Asked Questions (FAQs)
Q1: I'm observing a lower than expected yield in my reaction, and I suspect ester hydrolysis. How can I confirm this?
A: The primary byproduct of hydrolysis is the corresponding carboxylic acid, 3-(6-methylpyridin-3-yl)-3-oxopropanoic acid, and its subsequent decarboxylation product. You can detect these impurities using analytical techniques such as:
-
Thin Layer Chromatography (TLC): The carboxylic acid will likely have a different Rf value than the starting ester. It is often more polar and will appear lower on the plate.
-
Liquid Chromatography-Mass Spectrometry (LC-MS): This is a highly sensitive method to detect the mass of the hydrolyzed acid and the decarboxylated ketone.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: In the 1H NMR spectrum, the disappearance of the characteristic ethyl group signals (a quartet around 4.2 ppm and a triplet around 1.3 ppm) and the appearance of a broad carboxylic acid proton signal (>10 ppm) would indicate hydrolysis.
Q2: My reaction requires a basic catalyst. How can I minimize base-mediated hydrolysis?
A: This is a common challenge. The key is to use a base that is strong enough to deprotonate the desired position (often the α-carbon) but not so strong or nucleophilic that it readily attacks the ester carbonyl. Consider the following:
-
Choice of Base: Use a non-nucleophilic, sterically hindered base. For reactions requiring enolate formation, bases like lithium diisopropylamide (LDA) are often used in anhydrous, aprotic solvents at low temperatures.[7] For milder conditions, bases like 2,6-lutidine can be effective as proton scavengers without promoting significant hydrolysis.[8]
-
Stoichiometry: Use the minimum effective amount of base. Stoichiometric amounts are often required for complete enolate formation in reactions like the Claisen condensation.[7]
-
Temperature Control: Perform the reaction at the lowest possible temperature that allows for a reasonable reaction rate. Low temperatures decrease the rate of hydrolysis.
-
Anhydrous Conditions: Ensure your solvent and reagents are scrupulously dry. Water is a reactant in hydrolysis.[9][10]
Q3: Can I use acidic conditions with this compound?
A: While acid-catalyzed hydrolysis is a known reaction, β-keto esters can often tolerate mildly acidic conditions, especially in the absence of water.[9][10] However, strong aqueous acids should be avoided. If an acidic catalyst is required:
-
Use a Lewis Acid: Lewis acids can sometimes be used in place of Brønsted acids and can be more compatible with the ester functionality, provided water is excluded.
-
Anhydrous Conditions: As with basic conditions, maintaining a water-free environment is critical to prevent hydrolysis.[9][10]
Q4: What are the ideal solvent systems to prevent hydrolysis?
A: The choice of solvent is critical.
-
Recommended: Aprotic solvents are highly recommended. These include tetrahydrofuran (THF), dioxane, toluene, and dichloromethane (DCM). These solvents do not participate in hydrolysis reactions.
-
To be Used with Caution: Polar aprotic solvents like dimethylformamide (DMF) and dimethyl sulfoxide (DMSO) are often used but must be anhydrous.
-
Avoid: Protic solvents like water, methanol, and ethanol should be avoided as they can act as both a nucleophile and a proton source, facilitating hydrolysis.
Troubleshooting Guide
| Symptom | Potential Cause | Recommended Solution |
| Low Yield, Multiple Spots on TLC | Ester hydrolysis and subsequent decarboxylation. | 1. Verify Anhydrous Conditions: Dry all glassware, use anhydrous solvents, and run the reaction under an inert atmosphere (e.g., Nitrogen or Argon). 2. Re-evaluate Base/Acid: If using a base, consider switching to a non-nucleophilic, sterically hindered base like 2,6-lutidine or LDA. If acidic, ensure conditions are strictly anhydrous. 3. Lower Reaction Temperature: Perform the reaction at a lower temperature to slow the rate of hydrolysis. |
| Formation of a Gaseous Byproduct (Bubbling) | Decarboxylation of the hydrolyzed β-keto acid.[4][5] | This is a strong indicator of significant hydrolysis. Immediately implement the solutions for "Low Yield." Also, consider if the reaction temperature is too high, as heat promotes decarboxylation.[6] |
| Difficulty in Product Isolation/Purification | Presence of the polar carboxylic acid byproduct. | 1. Aqueous Wash: During workup, a mild basic wash (e.g., saturated sodium bicarbonate solution) can help remove the acidic byproduct by converting it to its water-soluble salt. Be cautious, as prolonged exposure to aqueous base can cause further hydrolysis of the desired product. 2. Chromatography: Careful column chromatography can separate the ester from the more polar acid. |
Advanced Protocols & Methodologies
Protocol 1: Base-Catalyzed Alkylation under Anhydrous Conditions
This protocol describes a general procedure for the alkylation of the α-carbon, a common reaction for β-keto esters, while minimizing hydrolysis.
Objective: To perform an alkylation reaction on the α-carbon of this compound.
Methodology:
-
Preparation: Under an inert atmosphere (N2 or Ar), add anhydrous THF (10 mL) to a flame-dried round-bottom flask equipped with a magnetic stir bar.
-
Enolate Formation: Cool the flask to -78 °C in a dry ice/acetone bath. Add lithium diisopropylamide (LDA) (1.1 equivalents) dropwise.
-
Substrate Addition: Slowly add a solution of this compound (1.0 equivalent) in anhydrous THF (5 mL) to the reaction mixture. Stir for 30 minutes at -78 °C to ensure complete enolate formation.
-
Alkylation: Add the alkylating agent (e.g., methyl iodide, 1.2 equivalents) dropwise. Allow the reaction to slowly warm to room temperature and stir for 2-4 hours, monitoring by TLC.
-
Quenching: Quench the reaction by slowly adding a saturated aqueous solution of ammonium chloride (NH4Cl).
-
Workup: Extract the product with ethyl acetate. Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.
-
Purification: Purify the crude product by column chromatography on silica gel.
Causality: The use of a strong, non-nucleophilic base (LDA) at very low temperatures in an aprotic solvent ensures rapid and complete deprotonation at the α-carbon, forming the enolate.[7] These conditions are kinetically unfavorable for ester hydrolysis. The reaction is then quenched with a mild acid source to neutralize the enolate without causing hydrolysis.
Protocol 2: Non-Hydrolytic Ester Cleavage (Krapcho Decarboxylation)
In some synthetic routes, the ester is intentionally removed. Instead of harsh hydrolysis, the Krapcho decarboxylation offers a milder, non-hydrolytic alternative.[11][12]
Objective: To convert the β-keto ester to the corresponding ketone without isolating the β-keto acid intermediate.
Methodology:
-
Reaction Setup: In a round-bottom flask, dissolve this compound (1.0 equivalent) in dimethyl sulfoxide (DMSO).
-
Reagent Addition: Add sodium chloride (2.0 equivalents) and a small amount of water (2.0 equivalents).
-
Heating: Heat the reaction mixture to a high temperature (typically >150 °C).
-
Monitoring: Monitor the reaction by TLC or LC-MS until the starting material is consumed.
-
Workup: Cool the reaction mixture, dilute with water, and extract the product with an organic solvent like ethyl acetate.
-
Purification: Wash the organic layer, dry, and purify as necessary.
Causality: The Krapcho reaction proceeds via an SN2 attack of the chloride ion on the ethyl group of the ester, followed by decarboxylation.[11] This mechanism avoids the formation of the free β-keto acid in solution, thus preventing other potential side reactions. It is particularly useful for sterically hindered esters where traditional hydrolysis is difficult.[13]
Data Summary: Physicochemical Properties Influencing Stability
Understanding the acidity of the various protons in the molecule is key to predicting its behavior in different chemical environments.
| Parameter | Approximate Value | Significance in Preventing Hydrolysis |
| pKa of α-proton (between carbonyls) | ~11[14][15][16] | The relatively high acidity allows for deprotonation with moderately strong bases. A base with a pKa of its conjugate acid slightly above this value is ideal for selective deprotonation without being overly basic to promote hydrolysis. |
| pKa of 6-methylpyridinium ion | ~6.7[17][18] | In acidic conditions (pH < 6.7), the pyridine nitrogen will be protonated. This can activate the carbonyl group toward nucleophilic attack, potentially increasing the rate of hydrolysis. Maintaining a pH above this value keeps the pyridine nitrogen neutral. |
| pKa of typical protonated esters | ~ -6.5 | Esters are very weak bases. Protonation of the carbonyl oxygen only occurs under strongly acidic conditions, which should be avoided. |
Visualizing Reaction Pathways
Hydrolysis and Decarboxylation Pathway
Caption: The degradation pathway of the β-keto ester via hydrolysis and subsequent decarboxylation.
Controlled Alkylation vs. Hydrolysis
Caption: A comparison of reaction conditions leading to the desired alkylation versus the undesired hydrolysis.
By understanding the chemical principles outlined in this guide and implementing the recommended protocols, researchers can confidently handle this compound, minimizing unwanted side reactions and maximizing synthetic efficiency.
References
-
PLOS One. (2016). Statistical Evaluation of HTS Assays for Enzymatic Hydrolysis of β-Keto Esters. [Link]
-
Chemistry LibreTexts. (2021). 9.4: β-Ketoacids Decarboxylate. [Link]
-
Pearson. (2024). Show the ketones that would result from hydrolysis and decarboxylation of the following β-keto esters. [Link]
-
PMC. Development of β -keto ester and malonate chemistry: Palladium-catalyzed new reactions of their allylic esters. [Link]
-
Homework.Study.com. Beta-keto acids are unusually unstable and will lose the carboxylate group under certain...[Link]
-
Kinetic Investigation of Hydrolysis of Keto Esters Spectrophotometrically. [Link]
-
Organic Chemistry Portal. Synthesis of β-keto carboxylic acids, esters and amides. [Link]
-
RSC Publishing. (2021). Recent advances in the transesterification of β-keto esters. [Link]
-
ResearchGate. Overview of assays for hydrolysis of β -keto esters. [Link]
-
Organic Chemistry Data. (2022). pKa Data Compiled by R. Williams. [Link]
-
ResearchGate. (2016). Facile and Efficient Synthesis of Ethyl 3-oxo-3-(pyridin-4-yl)-2-((pyridin-4-yl)methylene)propanoate. [Link]
-
Reddit. (2022). i had to determine the most acidic proton of ethyl acetoacetate...[Link]
-
Master Organic Chemistry. (2020). Claisen Condensation and Dieckmann Condensation. [Link]
-
Master Organic Chemistry. (2022). Decarboxylation. [Link]
- Google Patents. US20120232281A1 - Process for preparing 1-(6-methylpyridin-3-yl)-2-[4-(methylsulfonyl)
-
YouTube. (2022). Krapcho Decarboxylation. [Link]
-
Wikipedia. Ethyl acetoacetate. [Link]
-
. (2021). Recent advances in the transesterification of β-keto esters. [Link]
-
Master Organic Chemistry. (2012). Polar Protic? Polar Aprotic? Nonpolar? All About Solvents. [Link]
-
The Royal Society of Chemistry. Supporting Information for: Drastic Effects of the Second Coordination Sphere on Neutral vs. Anionic Guest Binding to a Biomimetic Cu(II) center embedded in a calix[3]azacryptand. [Link]
-
ResearchGate. (2025). The Krapcho Dealkoxycarbonylation Reaction of Esters with α-Electron-Withdrawing Substituents. [Link]
-
Wikipedia. 2,6-Lutidine. [Link]
-
Preparation and Some Reactions with 3-(Quinolin-3-yl)-3-Oxopropanoic Acid. [Link]
-
SciSpace. Recent advances in the transesterification of b-keto esters. [Link]
-
Chemistry LibreTexts. (2024). 23.7: The Claisen Condensation Reaction. [Link]
-
(PDF) β‐Ketoesters: An Overview and It's Applications via Transesterification. [Link]
-
Wikipedia. Claisen condensation. [Link]
-
ACS Omega. (2024). Decarboxylative Aldol Reaction of α,α-Difluoro-β-keto Esters: Easy Access to Difluoroenolate. [Link]
-
The Royal Society of Chemistry. 5. [Link]
-
Lutidine buffers of very limited coordination power for the pH range 3-8. [Link]
-
ResearchGate. (2025). Selective Cleavage and Decarboxylation of β-Keto Esters Derived from(Trimethylsilyl)ethanol in the Presence of β-Keto Esters Derived fromOther Alcohols. [Link]
- Google Patents. WO2019211868A1 - Improved process for the preparation of 9-ethyl-6,6-dimethyl-8-[4-(morpholin-4-yl) piperidin-1-yl]-11-oxo-6,11-dihydro-5h-benzo[b]carbazole-3-carbonitrile hydrochloride.
-
Semantic Scholar. Recent synthetic applications of the dealkoxycarbonylation reaction. Part 2. Dealkoxycarbonylations of β-keto esters, α-cyano. [Link]
-
Chemistry LibreTexts. (2023). Acetoacetic Ester Synthesis. [Link]
-
Organic Chemistry Portal. Claisen Condensation. [Link]
-
Organic Chemistry Portal. Decarboxylation. [Link]
-
Chapter 21: Ester Enolates. [Link]
Sources
- 1. Statistical Evaluation of HTS Assays for Enzymatic Hydrolysis of β-Keto Esters | PLOS One [journals.plos.org]
- 2. Show the ketones that would result from hydrolysis and decarboxyl... | Study Prep in Pearson+ [pearson.com]
- 3. asianpubs.org [asianpubs.org]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. homework.study.com [homework.study.com]
- 6. masterorganicchemistry.com [masterorganicchemistry.com]
- 7. Claisen condensation - Wikipedia [en.wikipedia.org]
- 8. pubs.acs.org [pubs.acs.org]
- 9. Recent advances in the transesterification of β-keto esters - RSC Advances (RSC Publishing) DOI:10.1039/D1RA03513D [pubs.rsc.org]
- 10. DSpace [cora.ucc.ie]
- 11. m.youtube.com [m.youtube.com]
- 12. researchgate.net [researchgate.net]
- 13. Development of β -keto ester and malonate chemistry: Palladium-catalyzed new reactions of their allylic esters - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Ethyl acetoacetate - Wikipedia [en.wikipedia.org]
- 15. chem.libretexts.org [chem.libretexts.org]
- 16. vanderbilt.edu [vanderbilt.edu]
- 17. rsc.org [rsc.org]
- 18. 2,6-Lutidine - Wikipedia [en.wikipedia.org]
Challenges in the large-scale production of Ethyl 3-(6-methylpyridin-3-yl)-3-oxopropanoate.
Introduction: The Molecule & The Challenge
You are likely synthesizing Ethyl 3-(6-methylpyridin-3-yl)-3-oxopropanoate (CAS: 1227599-79-6) as a pivotal intermediate for kinase inhibitors (e.g., c-Met or ALK inhibitors).
This molecule presents a "perfect storm" of process chemistry challenges:
-
Thermodynamic Instability: As a
-keto ester, it is prone to decarboxylation.[1] -
Amphoteric Nature: The basic pyridine ring and the acidic methylene protons (
-position) create a narrow pH window for isolation. -
Tautomeric Confusion: It exists as a dynamic equilibrium of keto and enol forms, often confusing analytical teams.
This guide addresses the specific failure modes encountered during the scale-up of the Claisen Condensation between Ethyl 6-methylnicotinate and Ethyl Acetate.
Module 1: Reaction Engineering (Synthesis)
Q1: My reaction mixture turns into a solid gel/paste, and the impeller seizes. Yield is <40%. What is happening?
Diagnosis: You are experiencing Enolate Salt Precipitation . In the Claisen condensation, the product is formed as a sodium enolate salt. On a small scale (grams), this remains suspended. On a large scale (kilograms), the high concentration of ionic species in non-polar solvents (like Toluene) leads to a thixotropic gel. This stops mass transfer, trapping unreacted starting material.
The Fix: Solvent Switch & Phase Transfer Do not rely solely on Toluene or pure THF.
-
Co-Solvent: Introduce DME (Dimethoxyethane) or MTBE to improve the solubility of the sodium enolate.
-
Stoichiometry: Ensure your base (NaOEt or NaH) is at least 2.0 - 2.5 equivalents . The product consumes 1 equivalent to form the stable enolate; the excess is required to drive the equilibrium.
Q2: I see a large impurity peak (Ethyl Acetoacetate). How do I improve regioselectivity?
Diagnosis: Self-Condensation of Ethyl Acetate. If you mix all reagents at once, the base will deprotonate the most abundant ester (Ethyl Acetate) which then attacks another Ethyl Acetate molecule, forming Ethyl Acetoacetate (EAA) instead of reacting with your Nicotinate.
The Fix: Inverse Addition Protocol You must maintain a high concentration of the electrophile (Nicotinate) relative to the nucleophile (Ethyl Acetate enolate).
Protocol:
-
Reactor A: Charge Base (NaOEt) and solvent. Cool to 0–5°C.
-
Reactor B: Pre-mix Ethyl 6-methylnicotinate and Ethyl Acetate.
-
Dosing: Slowly dose the mixture from Reactor B into Reactor A .
Figure 1: Inverse addition strategy to minimize self-condensation impurities.
Module 2: Work-up & Isolation (The Critical Step)
Q3: My product vanishes during aqueous extraction. The organic layer is empty.
Diagnosis: You missed the Isoelectric Window . This is the most common failure point.
-
pH < 4: The pyridine ring protonates (
). The molecule becomes a water-soluble salt. -
pH > 11: The
-keto ester deprotonates (Enolate). The molecule becomes a water-soluble salt.
The Fix: The "Goldilocks" pH (6.5 – 7.5) You must adjust the pH to the point where the molecule is neutral.
Step-by-Step Isolation Protocol:
-
Quench: Pour the reaction mixture into ice water. (The product is currently in the aqueous layer as the Enolate).
-
Wash: Wash this basic aqueous layer with Toluene once to remove neutral organic impurities (unreacted esters). Discard the organic layer.
-
Acidification (The Critical Moment):
-
Slowly add Acetic Acid (preferred over HCl to prevent local over-acidification).
-
Monitor pH continuously.
-
Target pH: 6.5 to 7.5.
-
-
Extraction: At this pH, the product precipitates or oils out. Extract immediately with Ethyl Acetate or DCM.
Q4: The product decomposes (bubbles) during workup.
Diagnosis: Acid-Catalyzed Decarboxylation.[4]
The Fix:
-
Keep quench temperature < 10°C .
-
Use Acetic Acid or Citric Acid buffers, not concentrated HCl.
Figure 2: The pH-dependent extraction logic tree. Note the initial rejection of the organic layer.
Module 3: Analysis & Stability
Q5: The NMR spectrum looks "dirty" with split peaks and broad signals. Is the purity low?
Diagnosis: Keto-Enol Tautomerism .
This is a feature, not a bug. The
-
Keto Form: Standard doublet for the methylene protons.
-
Enol Form: Stabilized by hydrogen bonding between the enol -OH and the ester carbonyl. This creates a distinct set of signals (often a singlet for the alkene proton).
Validation Test: Run the NMR in DMSO-d6 instead of CDCl3 .
-
CDCl3 (Non-polar): Favors the Enol form (intramolecular H-bond is strong).
-
DMSO (Polar): Disrupts the internal H-bond, shifting the equilibrium predominantly to the Keto form , simplifying the spectrum.
Q6: Can I dry the product in an oven?
Answer: NO. Do not heat above 40–50°C.
-
Risk: Thermal decarboxylation.
-
Storage: Store at -20°C under Argon. The free base can slowly decarboxylate even at room temperature over weeks.
-
Stabilization: If possible, convert it to the Hydrochloride salt immediately if the next step allows. The salt form is generally more stable than the free base oil.
Summary Data Table: Troubleshooting Matrix
| Symptom | Root Cause | Immediate Action |
| Reaction solidifies/Gels | Insoluble Na-Enolate | Add DME or THF; increase agitation. |
| Low Yield (<40%) | Product lost to aqueous layer | Check pH of extraction. Must be pH 6.5–7.5. |
| High Impurity (EAA) | Self-condensation of EtOAc | Use "Inverse Addition" (Ester mix into Base). |
| Bubbling during workup | Decarboxylation | Lower temp (<10°C); use weaker acid (AcOH). |
| NMR "Double" Peaks | Tautomerism | Retest in DMSO-d6 to confirm purity. |
References
-
Claisen Condensation Mechanism & Scale-up
-
Decarboxylation of Beta-Keto Esters
-
Keto-Enol Tautomerism in NMR
- Process Safety (Sodium Ethoxide)
- Scifinder/Reaxys Data.
Disclaimer: This guide is for research and development purposes. All scale-up activities must undergo a rigorous Process Hazard Analysis (PHA) before execution.
Sources
- 1. aklectures.com [aklectures.com]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. Claisen Condensation Reaction Mechanism - Chemistry Steps [chemistrysteps.com]
- 4. Decarboxylation [organic-chemistry.org]
- 5. cores.research.asu.edu [cores.research.asu.edu]
- 6. youtube.com [youtube.com]
- 7. Claisen Condensation [organic-chemistry.org]
- 8. masterorganicchemistry.com [masterorganicchemistry.com]
- 9. masterorganicchemistry.com [masterorganicchemistry.com]
- 10. masterorganicchemistry.com [masterorganicchemistry.com]
Effective methods for removing starting material from the final product.
Purification Technical Support Center Status: Online | Ticket ID: #PUR-992-X | Priority: High
Subject: Advanced Protocols for Removal of Starting Material (SM) from Final Product (FP)
Welcome to the Purification Support Hub. Below you will find a tiered troubleshooting guide designed to address the persistence of starting materials in your final product. This guide moves beyond basic extraction, focusing on chemoselective scavenging, chromatographic orthogonality, and thermodynamic control.
Module 1: Chemical Scavenging (The "No-Column" Approach)
Issue: Starting material persists after standard aqueous work-up, but the product is sensitive to silica gel or the scale is too large for chromatography.
Technical Insight: Chromatography is often a bottleneck. Scavenger resins (functionalized insoluble polymers) offer a chemoselective solution by covalently binding excess reagents, allowing the product to be isolated via simple filtration.[1] This is a self-validating system: if the resin works, the impurity remains on the filter paper.
Protocol: Electrophile/Nucleophile Sequestration
Target: Removal of excess amines (nucleophiles) or acid chlorides/isocyanates (electrophiles).
-
Stoichiometry Calculation: Determine the molar amount of residual Starting Material (SM) using HPLC or NMR integration.
-
Solvent Selection: Dissolve crude mixture in a solvent that swells the resin (DCM, THF, or DMF). Avoid Methanol for polystyrene-based resins as it causes shrinking, reducing pore access.
-
Incubation: Add calculated resin. Agitate (do not use magnetic stir bars as they grind the beads) for 1-4 hours at RT.
-
Validation (TLC/LCMS): Aliquot supernatant. If SM persists, add 1 additional equivalent and heat to 40°C (if stable).
-
Filtration: Filter through a fritted glass funnel. Wash resin 3x with swelling solvent to recover entrained product.
Common Scavenger Selectivity Table
| Residual Impurity (SM) | Recommended Scavenger Resin | Mechanism |
| Primary/Secondary Amines | Polystyrene-Isocyanate or Benzaldehyde | Urea formation or Imine formation |
| Acids / Phenols | Carbonate (MP-Carbonate) or Trisamine | Acid-Base neutralization (Ionic binding) |
| Electrophiles (Aldehydes) | Sulfonyl Hydrazide | Hydrazone formation |
| Transition Metals (Pd, Cu) | Thiol or Thiourea (SiliaMetS®) | Chelation |
Workflow Visualization
Caption: Logic flow for implementing solid-phase scavenger resins to remove solution-phase impurities.
Module 2: Advanced Chromatography (The "Impossible Separation")
Issue: Starting material and product co-elute (
Technical Insight:
When polarity is identical, you must exploit orthogonality —differences in molecular shape, pi-pi interactions, or pH sensitivity. Relying solely on gradient extension (efficiency,
Troubleshooting Protocol: The "Triangle" Approach
-
Modify the pH (Mobile Phase):
-
Scenario: SM is an amine, Product is an amide.
-
Action: High pH (0.1% Ammonium Hydroxide) suppresses protonation of the residual amine, drastically changing its retention relative to the neutral amide.
-
Rule: Operate 2 pH units away from the pKa of the impurity.
-
-
Change the Stationary Phase (Selectivity Switch): If C18 fails, do not just try C8. Switch to a phase with a different interaction mechanism.
Stationary Phase Interaction Mechanism Best For Separating...[2] C18 (ODS) Hydrophobic Interaction General purpose (alkyl chains). Phenyl-Hexyl InteractionCompounds with aromatic rings vs. non-aromatics. Pentafluorophenyl (PFP) Dipole-Dipole / H-Bonding Halogenated isomers, polar pharmacophores. Cyano (CN) Dipole interactions Very polar compounds; orthogonal to C18. -
Method Development Decision Tree Use the diagram below to guide your optimization when
is poor.
Caption: Decision matrix for separating compounds with similar polarity/retention factors.
Module 3: Crystallization & "Oiling Out"
Issue: Product forms an oil rather than crystals, trapping starting material (occlusion).
Technical Insight: "Oiling out" (Liquid-Liquid Phase Separation) occurs when the metastable limit is exceeded too rapidly, or impurities lower the melting point of the solid below the solvent temperature. The oil phase acts as a "super-solvent" for impurities, making purification impossible.
Corrective Protocol: Oiling Out Recovery
-
Re-dissolve: Heat the mixture until the oil fully dissolves into a clear solution.
-
Temperature Cycling:
-
Cool slowly (1°C/min) until the cloud point is reached.
-
Crucial Step: If oil droplets appear, re-heat immediately until clear, then cool again to just above the oiling-out temperature.
-
-
Seeding: Add pure seed crystals of the product at this supersaturated (but not oiling) state. This provides a template for the lattice, bypassing the high-energy nucleation step that often leads to oiling.
-
Anti-solvent Dosing: Do not dump anti-solvent. Add it via syringe pump. If oiling occurs, stop addition and heat.
Module 4: Biologics (Antibody-Drug Conjugates)
Issue: Unreacted small molecule payload/linker persists after conjugation to Antibody.
Technical Insight: Unlike small molecules, the size difference here is massive (~150 kDa Antibody vs ~1 kDa Payload). However, hydrophobic payloads can stick non-specifically to the protein surface, resisting simple filtration.
Protocol: Tangential Flow Filtration (TFF)
-
Setup: Use a TFF cassette with a 30 kDa or 50 kDa MWCO (Molecular Weight Cut-Off).
-
Diafiltration:
-
Perform constant volume diafiltration (maintain retentate volume while adding fresh buffer).
-
Volume Exchange: You typically need 8-10 Diafiltration Volumes (DV) to remove >99% of the small molecule.
-
Equation:
(where N is the number of volumes).
-
-
Additives: If the payload is hydrophobic (e.g., PBD dimers), add 5-10% propylene glycol or mild surfactant (PS80) to the wash buffer to disrupt hydrophobic adsorption to the antibody.
References
-
Chromatography Method Development (Selectivity) Source: SciSpace / Academic Reviews. "Principles of Chromatography Method Development." URL:[Link]
-
Troubleshooting Crystallization (Oiling Out) Source: Mettler Toledo. "Oiling Out in Crystallization." URL:[Link]
-
ADC Purification Strategies Source: PubMed / Wiley-VCH. "Current approaches for the purification of antibody-drug conjugates." URL:[Link]
Sources
Technical Support Center: Solubility Optimization in Organic Synthesis
Topic: Addressing Poor Solubility of Intermediates in the Synthesis Pathway Format: Technical Support Center Guide (Q&A/Troubleshooting) Audience: Researchers, Process Chemists, and Drug Development Scientists
Status: Operational Role: Senior Application Scientist Objective: To provide a self-validating, mechanistic framework for resolving solubility bottlenecks in synthetic pathways.
Introduction: The Solubility Bottleneck
Poor solubility is rarely just a physical annoyance; it is a kinetic throttle. When an intermediate precipitates or oils out, the effective concentration (
Module 1: The Diagnostic Framework (The Triage)
Q: My reaction has stalled and there is a precipitate. Is solubility the root cause? A: Not always. Precipitates can be product, by-product, or catalyst resting states.[1] Use this triage protocol before modifying the solvent system:
-
The Supernatant Test: Aliquot the supernatant (liquid phase) and analyze via HPLC/UPLC.
-
Scenario A: The supernatant is saturated with starting material (SM). Diagnosis: Kinetic stalling (catalyst death or high activation energy), not solubility.[1]
-
Scenario B: The supernatant is depleted of SM, but the solid is unreacted SM. Diagnosis: Mass transfer limitation (Solubility Issue).
-
-
The "Hot Shot" Test: Take a small aliquot of the slurry and heat it to near reflux in a sealed vial.
-
Result: If the reaction proceeds rapidly upon dissolution, the issue is purely solubility-limited access to the solution phase.
-
Q: How do I distinguish "oiling out" from phase separation? A: "Oiling out" (Liquid-Liquid Phase Separation or LLPS) occurs when a solute becomes a second liquid phase rather than crystallizing.[1]
-
Visual Cue: Look for turbidity that resolves into oil droplets upon standing, rather than distinct crystal facets.[1]
-
Thermodynamic Cause: The temperature is below the saturation temperature but above the metastable limit for nucleation. The system lowers its free energy by forming an amorphous liquid phase rich in impurities.
Module 2: Solvent System Engineering
Q: DCM and EtOAc failed. How do I scientifically select a better solvent?
A: Stop guessing. Use Hansen Solubility Parameters (HSP) . Solubility is governed by three interaction forces: Dispersion (
-
The Strategy:
Table 1: Green Solvent Replacements for Solubility Enhancement
| Traditional Solvent | Issue | Green/High-Performance Alternative | Why? |
| Dichloromethane (DCM) | Volatile, environmental hazard | 2-Methyltetrahydrofuran (2-MeTHF) | Higher boiling point (80°C), forms azeotropes with water, excellent for organometallics.[1] |
| DMF / NMP | High boiling point, difficult workup | Cyrene™ (Dihydrolevoglucosenone) | Bio-based, similar dipolarity to NMP but biodegradable.[1] |
| Diethyl Ether | Peroxide former, low flash point | CPME (Cyclopentyl methyl ether) | Low peroxide formation, hydrophobic (easy aqueous workup), stable to strong bases.[1] |
| Acetonitrile | Cost, toxicity | Ethyl Lactate | Biodegradable, tunable polarity.[1] |
Q: Can I use a binary solvent system to force solubility? A: Yes, but beware of the "Synergistic Solvency" vs. "Anti-solvent" trap.
-
Synergy: A mixture of Alcohol (High
) + Hydrocarbon (High ) can dissolve solutes that neither can dissolve alone (e.g., Nitrocellulose in Ether/Ethanol).[1] -
Anti-Solvent: Adding a non-polar solvent to a polar solution often crashes out the intermediate.
-
Protocol: Perform a "Cloud Point" titration. Add Solvent B to a saturated solution of Solvent A dropwise until turbidity persists.[1] Back off 10% from this volume for your reaction mixture.
Module 3: Process Engineering Solutions
Q: My intermediate is completely insoluble in all compatible solvents. Now what? A: If you cannot bring the solid to the reagent, bring the reagent to the solid using Phase Transfer Catalysis (PTC) .
-
Mechanism: A PTC agent (e.g., Tetrabutylammonium bromide, TBAB) acts as a shuttle.[1] It pairs with an anionic reagent in the aqueous/solid phase, wraps it in a lipophilic shell, and transports it into the organic phase where the insoluble intermediate resides.
-
Recommendation: For solid-liquid PTC, use Crown Ethers (e.g., 18-Crown-6 for K+ salts) or Quaternary Phosphonium Salts (thermally more stable than ammonium salts).[1]
Q: Can Flow Chemistry help with slurries? A: Yes, but standard tubular reactors will clog.[1] You must use Active Mixing or Agitated Flow Reactors (e.g., CSTR cascades or Coflore® systems).[1]
-
The Advantage: Flow systems can handle "Flash Chemistry" at temperatures far above the boiling point (superheated solvents), exponentially increasing solubility (
).[1] -
Ultrasonication: Inline ultrasonicators can prevent bridging and fouling by continuously breaking up particle agglomerates.[1]
Module 4: Troubleshooting Specific Phenomena
Q: I have a "Gummy Precipitate" that traps my stir bar. How do I fix this? A: This is a glass-transition issue. The solid is amorphous and sticky.
-
The Fix:
-
Trituration: Decant the solvent and add a solvent in which the impurity is soluble but the product is not (often Diethyl Ether or Pentane). Sonicate vigorously.
-
Seeding: Add a tiny crystal of pure product (if available) to provide a nucleation template.
-
Cool Slower: Rapid cooling traps solvent in the lattice, creating gums.[1] Use a controlled cooling ramp (e.g., 5°C/hour).[1]
-
Q: My reaction works on 100mg but fails at 10g due to precipitation. Why? A: This is a Mixing vs. Nucleation failure.[1]
-
At small scale, magnetic stirring is sufficient to keep solids suspended (high power-to-volume ratio).[1]
-
At large scale, "dead zones" form.[1] The solid settles, surface area drops, and the reaction stalls.
-
Solution: Switch to an overhead stirrer with a Pitch-Blade Impeller (for axial flow) or an Anchor Impeller (for high viscosity/slurries).[1]
Visualizing the Solution
Diagram 1: The Solubility Troubleshooting Decision Matrix
A logic flow for diagnosing and treating solubility-limited reactions.
Caption: Diagnostic logic flow to distinguish kinetic stalling from solubility limitations and select the appropriate engineering control.
Diagram 2: Phase Transfer Catalysis Mechanism
Visualizing how PTC bridges the solubility gap.
Caption: Mechanistic cycle of Phase Transfer Catalysis (PTC) shuttling reactive anions into the organic phase.[1][2]
Experimental Protocols
Protocol A: The "Hansen" Solubility Screen
Use this to find a solvent blend when single solvents fail.
-
Selection: Choose 4 solvents with diverse HSP values:
-
Preparation: Place 50 mg of intermediate in 4 vials.
-
Titration: Add solvent in 50 µL increments. Vortex for 30 seconds between additions.
-
Heat Cycle: If insoluble at 10 volumes (500 µL), heat to 50°C.
-
Observation:
Protocol B: Recrystallization Rescue (Fixing Oiling Out)
Use this when your product comes out as an oil instead of a solid.
-
Re-dissolve: Heat the mixture until the oil dissolves completely (add more solvent if needed).
-
Temperature Control: Lower the temperature to exactly 5°C above the point where oiling previously occurred.
-
Seeding: Add seed crystals (0.1 - 1 wt%). If no seeds exist, scratch the glass wall with a glass rod to induce nucleation.
-
Slow Cool: Ramp temperature down at 0.1°C/min.
-
Agitation: Ensure gentle stirring. High shear can break nascent crystal nuclei, but zero shear allows oil droplets to coalesce.[1]
References
-
Troubleshooting Oiling Out in Crystallization. Chemistry LibreTexts. Available at: [Link]
-
Hansen Solubility Parameters Applied to Extraction. National Institutes of Health (PMC). Available at: [Link]
-
Handling Solids in Flow Reactors. AM Technology. Available at: [Link][1]
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Continuous Flow Chemistry with Solids: A Review. ACS Organic Process Research & Development. Available at: [Link][1]
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The Solvent Selection Framework. Technical University of Denmark. Available at: [Link]
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Validation & Comparative
Unambiguous Structural Confirmation of Ethyl 3-(6-methylpyridin-3-yl)-3-oxopropanoate: A 2D NMR-Based Comparative Guide
In the landscape of drug discovery and development, the unequivocal confirmation of a molecule's structure is a cornerstone of scientific rigor. For novel compounds such as Ethyl 3-(6-methylpyridin-3-yl)-3-oxopropanoate, a versatile building block in medicinal chemistry, seemingly minor ambiguities in its structural assignment can lead to significant downstream consequences in terms of biological activity and intellectual property. While one-dimensional (1D) Nuclear Magnetic Resonance (NMR) spectroscopy provides a foundational overview of the chemical environment of protons (¹H) and carbons (¹³C), complex spin systems and overlapping signals can often preclude a definitive structural elucidation. This guide provides an in-depth, technical comparison of two powerful two-dimensional (2D) NMR techniques, Heteronuclear Single Quantum Coherence (HSQC) and Heteronuclear Multiple Bond Correlation (HMBC), in the context of unambiguously confirming the structure of this compound. We will explore the causality behind experimental choices and present supporting data to demonstrate a self-validating analytical workflow.
The Challenge: Beyond 1D NMR
The structure of this compound presents several features that can lead to ambiguity in 1D NMR spectra. The presence of a substituted pyridine ring, a β-keto ester moiety, and an ethyl group results in a number of distinct spin systems. While ¹H NMR can provide information on the number of protons and their immediate neighbors through coupling patterns, and ¹³C NMR can reveal the number of unique carbon environments, definitively connecting these fragments requires a more sophisticated approach. 2D NMR techniques provide this crucial connectivity information by correlating signals from different nuclei through chemical bonds.
The Solution: A Synergistic Approach with HSQC and HMBC
HSQC and HMBC are two of the most informative 2D NMR experiments for structural elucidation. They are complementary techniques that, when used together, can provide a comprehensive and unambiguous picture of a molecule's covalent framework.
-
Heteronuclear Single Quantum Coherence (HSQC): This experiment identifies direct, one-bond correlations between protons and the carbons to which they are attached.[1][2] In an HSQC spectrum, the ¹H NMR spectrum is displayed on one axis and the ¹³C NMR spectrum on the other. A cross-peak indicates a direct C-H bond. This is invaluable for assigning the proton signals to their corresponding carbon atoms.
-
Heteronuclear Multiple Bond Correlation (HMBC): In contrast to HSQC, the HMBC experiment reveals longer-range correlations, typically over two or three bonds (²JCH and ³JCH).[3] It shows which protons are coupled to carbons that are two or three bonds away. This is particularly powerful for identifying quaternary carbons (carbons with no attached protons) and for piecing together different molecular fragments.
Predicted NMR Data for this compound
As a basis for our analysis, we will utilize a high-quality predicted ¹H and ¹³C NMR spectrum for this compound. This data was generated using ChemDraw Professional 23.0, a widely recognized software for chemical structure drawing and NMR prediction.[4][5]
Structure and Atom Numbering:
Caption: Structure of this compound with atom numbering for NMR analysis.
| Atom Number | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) | Multiplicity (¹H) | Integration (¹H) |
| 2' | 9.1 | 151.5 | d | 1H |
| 4' | 8.2 | 137.0 | dd | 1H |
| 5' | 7.4 | 124.0 | d | 1H |
| 6'-CH₃ | 2.6 | 24.5 | s | 3H |
| 2 | 4.0 | 45.0 | s | 2H |
| 1 | - | 192.0 | - | - |
| 3 | - | 167.0 | - | - |
| OCH₂CH₃ | 4.2 | 62.0 | q | 2H |
| OCH₂CH₃ | 1.3 | 14.0 | t | 3H |
| 6' | - | 159.0 | - | - |
| 3' | - | 130.0 | - | - |
Table 1: Predicted ¹H and ¹³C NMR chemical shifts for this compound.
Experimental Protocol: Acquiring High-Quality 2D NMR Data
A self-validating protocol is crucial for ensuring the reliability of the obtained data. The following is a detailed, step-by-step methodology for acquiring HSQC and HMBC spectra.
1. Sample Preparation:
-
Dissolve approximately 10-20 mg of this compound in 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃).
-
Filter the solution into a clean, dry 5 mm NMR tube.
-
Ensure the sample height is appropriate for the spectrometer's probe.[6]
2. Spectrometer Setup:
-
Insert the sample into the spectrometer.
-
Lock onto the deuterium signal of the solvent and shim the magnetic field to achieve optimal homogeneity.
-
Acquire a standard 1D ¹H NMR spectrum to determine the spectral width and transmitter offset.[7]
3. HSQC Experiment:
-
Load a standard, phase-sensitive HSQC pulse program (e.g., hsqcedetgpsisp2.2 on a Bruker instrument).
-
Set the ¹H spectral width to encompass all proton signals.
-
Set the ¹³C spectral width to cover the expected range of carbon signals (e.g., 0-200 ppm).
-
Optimize the number of scans and dummy scans to achieve an adequate signal-to-noise ratio.
-
The one-bond coupling constant (¹JCH) is typically set to an average value of 145 Hz.
4. HMBC Experiment:
-
Load a standard HMBC pulse program (e.g., hmbcgplpndqf on a Bruker instrument).
-
Use the same spectral widths as in the HSQC experiment.
-
The long-range coupling constant (ⁿJCH) is a critical parameter and is typically optimized for values between 4 and 10 Hz to observe two- and three-bond correlations.[8]
-
Acquire a sufficient number of scans to detect the weaker, long-range correlations.
Data Analysis and Structural Confirmation
The true power of this approach lies in the combined interpretation of the HSQC and HMBC spectra.
HSQC Analysis: Direct H-C Connections
The HSQC spectrum will show cross-peaks that directly link each proton to its attached carbon. This allows for the unambiguous assignment of the protonated carbons.
Caption: HSQC workflow illustrating direct one-bond correlations.
HMBC Analysis: Piecing the Puzzle Together
The HMBC spectrum provides the crucial long-range connectivity information needed to assemble the molecular fragments.
| Proton Signal (ppm) | Correlates to Carbon Signal (ppm) | Number of Bonds | Structural Information |
| 9.1 (H-2') | 159.0 (C-6'), 130.0 (C-3'), 192.0 (C-1) | 3, 2, 2 | Connects the pyridine ring to the keto group. |
| 8.2 (H-4') | 159.0 (C-6'), 151.5 (C-2') | 2, 2 | Confirms pyridine ring connectivity. |
| 2.6 (6'-CH₃) | 159.0 (C-6'), 124.0 (C-5') | 2, 2 | Attaches the methyl group to the pyridine ring. |
| 4.0 (H-2) | 192.0 (C-1), 167.0 (C-3), 130.0 (C-3') | 2, 2, 3 | Links the keto and ester groups and connects to the pyridine ring. |
| 4.2 (OCH₂CH₃) | 167.0 (C-3), 14.0 (OCH₂CH₃) | 2, 2 | Confirms the ethyl ester functionality. |
| 1.3 (OCH₂CH₃) | 62.0 (OCH₂CH₃) | 2 | Confirms the ethyl group. |
Table 2: Key predicted HMBC correlations for this compound.
Caption: HMBC workflow demonstrating the connection of molecular fragments.
By systematically analyzing these correlations, the complete structure of this compound can be unambiguously assembled. For example, the correlation between the pyridine proton at 9.1 ppm (H-2') and the keto carbon at 192.0 ppm (C-1) definitively establishes the connection between the pyridine ring and the keto-ester side chain. Similarly, the correlations from the methylene protons at 4.0 ppm (H-2) to both the keto carbon (C-1) and the ester carbonyl carbon (C-3) confirm the β-keto ester arrangement.
Conclusion: A Robust and Self-Validating Approach
The synergistic use of HSQC and HMBC 2D NMR spectroscopy provides a robust and self-validating methodology for the structural confirmation of complex organic molecules like this compound. By providing both direct and long-range connectivity information, these techniques overcome the limitations of 1D NMR and leave no room for ambiguity. This level of certainty is paramount in the fields of chemical research and drug development, where the precise knowledge of molecular structure is the foundation for understanding function and advancing innovation.
References
- G. E. Martin and A. S. Zektzer, Two-Dimensional NMR Methods for Establishing Molecular Connectivity, VCH Publishers, 1988.
- H. Friebolin, Basic One- and Two-Dimensional NMR Spectroscopy, Wiley-VCH, 2010.
- T. D. W. Claridge, High-Resolution NMR Techniques in Organic Chemistry, 3rd ed., Elsevier, 2016.
-
Mnova NMR, Mestrelab Research S.L. [Link]
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Spectral Database for Organic Compounds (SDBS), National Institute of Advanced Industrial Science and Technology (AIST), Japan. [Link]
- A. D. Bain, "The product operator formalism: a physical and graphical interpretation," Progress in Nuclear Magnetic Resonance Spectroscopy, vol. 43, no. 3-4, pp. 63-104, 2003.
- Bruker, TopSpin 4.0 User Manual, Bruker BioSpin, 2018.
- J. Keeler, Understanding NMR Spectroscopy, 2nd ed., Wiley, 2010.
- R. R. Ernst, G. Bodenhausen, and A. Wokaun, Principles of Nuclear Magnetic Resonance in One and Two Dimensions, Oxford University Press, 1987.
-
"How to Predict NMR in ChemDraw," YouTube, uploaded by Sambath Baskaran, 11 September 2023, [Link].
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"2D NMR Spectroscopy: COSY, HSQC (HMQC) and HMBC," YouTube, uploaded by The Organic Chemistry Tutor, 10 August 2020, [Link].
- Force 11 Software Citation Working Group, "Software Citation Principles," PeerJ Computer Science, vol. 2, p. e86, 2016.
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"Interpreting HSQC and HMBC Spectra," Chemistry LibreTexts, [Link].
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"HSQC and HMBC for Topspin," Columbia University NMR Core Facility, [Link].
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A Comparative Guide to the Reactivity of β-Keto Esters: Ethyl 3-(6-methylpyridin-3-yl)-3-oxopropanoate vs. Ethyl Acetoacetate
Introduction
In the landscape of synthetic organic chemistry, β-keto esters are cornerstone intermediates, prized for the versatility of their active methylene group. Ethyl acetoacetate (EAA) is the archetypal example, a workhorse reagent in countless carbon-carbon bond-forming reactions and heterocyclic syntheses. This guide provides an in-depth comparison of EAA with a structurally analogous yet electronically distinct counterpart: Ethyl 3-(6-methylpyridin-3-yl)-3-oxopropanoate.
The fundamental difference lies in the substitution at the carbonyl carbon: a simple methyl group in EAA versus a 6-methylpyridin-3-yl moiety. This substitution pattern introduces significant electronic and steric changes, profoundly influencing the reactivity of the active methylene protons and the subsequent behavior of the resulting enolate. For researchers engaged in drug discovery and the synthesis of complex molecular architectures, understanding these nuances is critical for reaction design, optimization, and the strategic synthesis of novel compounds. This document will dissect these differences, supported by mechanistic principles and established experimental protocols.
I. Structural and Electronic Analysis: The Foundation of Reactivity
The reactivity of a β-keto ester is primarily governed by the acidity of the α-protons situated between the two carbonyl groups. Deprotonation at this position yields a resonance-stabilized enolate ion, a potent carbon nucleophile. The stability of this enolate, and thus the acidity of the parent compound, is directly influenced by the electronic nature of the flanking groups.
Ethyl Acetoacetate (EAA): The Benchmark
EAA features a methylene group activated by two carbonyl groups—a ketone and an ester. This dual activation facilitates deprotonation, resulting in a highly stabilized enolate where the negative charge is delocalized over three atoms (two oxygen atoms and one carbon atom). The pKa of the α-protons of EAA is approximately 10.7 in water, making it readily accessible for a wide range of base-mediated reactions. EAA exists as a tautomeric mixture of keto and enol forms, with the keto form predominating at room temperature.
This compound: An Electronically Modified Analog
Replacing EAA's terminal methyl group with a 6-methylpyridin-3-yl group introduces several key electronic and steric factors:
-
Inductive Effect: The pyridine ring is an electron-withdrawing heterocycle due to the high electronegativity of the nitrogen atom. This powerful inductive effect pulls electron density away from the β-keto ester moiety, further stabilizing the conjugate base (enolate) formed upon deprotonation of the α-carbon.
-
Steric Hindrance: The pyridine ring is significantly bulkier than a methyl group. This steric bulk can influence the approach of reagents to the reactive centers, potentially hindering certain transformations or influencing stereochemical outcomes.
-
Methyl Group Influence: The methyl group at the 6-position of the pyridine ring is a weak electron-donating group. While it slightly counteracts the overall electron-withdrawing nature of the pyridine ring, the net effect of the heterocyclic system remains electron-deficient.
Based on these factors, a key hypothesis emerges: The α-protons of this compound are expected to be more acidic than those of ethyl acetoacetate. This enhanced acidity should translate to a lower pKa and, consequently, a greater propensity to form the enolate under milder basic conditions.
Table 1: Physicochemical Properties of EAA and Predicted Properties of its Pyridyl Analog
| Property | Ethyl Acetoacetate (EAA) | This compound | Rationale for Prediction |
| Molar Mass | 130.14 g/mol | 221.23 g/mol | Addition of C6H6N moiety |
| pKa (α-protons) | ~10.7 (in H₂O) | < 10.7 (Predicted) | Strong electron-withdrawing effect of the pyridine ring stabilizes the enolate. |
| Enolate Stability | High (Resonance Stabilized) | Higher (Predicted) | Additional inductive stabilization from the pyridine ring. |
II. Comparative Reactivity in Key Organic Transformations
The altered electronic and steric profile of this compound relative to EAA has profound implications for its performance in several classes of fundamental organic reactions.
A. Enolate Formation and Subsequent Alkylation
The acetoacetic ester synthesis is a classic method for preparing ketones, proceeding through the alkylation of the EAA enolate. The efficiency of this reaction hinges on the ease of enolate formation and the nucleophilicity of the resulting anion.
-
Ethyl Acetoacetate: Deprotonation typically requires a moderately strong base, such as sodium ethoxide in ethanol. The resulting enolate is a soft nucleophile that readily undergoes SN2 reactions with primary and some secondary alkyl halides.
-
This compound: Due to its predicted higher acidity, this compound should form an enolate more readily, potentially with weaker bases or under milder conditions (e.g., lower temperatures). This enhanced reactivity can be advantageous, possibly leading to faster reaction times and higher yields. However, the steric bulk of the pyridyl group may become a limiting factor when using sterically demanding alkylating agents. The larger substituent could create unfavorable steric interactions in the transition state, potentially slowing the reaction rate compared to EAA in such cases.
Caption: Enolate formation from EAA and its pyridyl analog.
B. Knoevenagel Condensation
The Knoevenagel condensation involves the reaction of an active methylene compound with an aldehyde or ketone, catalyzed by a weak base, to form an α,β-unsaturated product.
-
Ethyl Acetoacetate: EAA is a standard substrate for this reaction. The rate-determining step is often the initial deprotonation of the active methylene group.
-
This compound: The enhanced acidity of the α-protons in the pyridyl derivative is expected to accelerate the rate of Knoevenagel condensations. This could allow the reaction to proceed under milder catalytic conditions (e.g., weaker bases, lower temperatures) or with less reactive carbonyl compounds, expanding the synthetic utility.
Caption: Generalized workflow for the Knoevenagel Condensation.
C. Hantzsch Pyridine Synthesis
The Hantzsch synthesis is a classic multi-component reaction used to generate dihydropyridines and pyridines, which are privileged scaffolds in medicinal chemistry. The standard reaction involves an aldehyde, ammonia, and two equivalents of a β-keto ester.
-
Ethyl Acetoacetate: EAA is the most common β-keto ester used in this synthesis, leading to the formation of a wide array of substituted pyridines.
-
This compound: Utilizing this substrate in a Hantzsch-type reaction would be a powerful strategy for synthesizing complex, fused heterocyclic systems, such as bipyridines or naphthyridine-like structures. The inherent pyridine moiety would be incorporated directly into the final product, offering a streamlined route to compounds that would otherwise require multi-step syntheses. The reactivity should be comparable to or greater than EAA, given the electronic activation.
III. Experimental Protocols: A Baseline for Comparison
To provide a practical context for comparison, the following are validated, step-by-step protocols for key reactions using ethyl acetoacetate. These methods serve as a reliable baseline from which to design and optimize experiments with this compound, likely with adjustments for milder conditions (e.g., reduced base stoichiometry or lower reaction temperatures).
Protocol 1: Alkylation of Ethyl Acetoacetate
Objective: To synthesize Ethyl 2-Allylacetoacetate.
Materials:
-
Ethyl acetoacetate (1.0 eq)
-
Sodium ethoxide (1.05 eq)
-
Absolute Ethanol (solvent)
-
Allyl bromide (1.1 eq)
-
Aqueous HCl (1M)
-
Saturated NaCl solution (brine)
-
Anhydrous Magnesium Sulfate (MgSO₄)
-
Round-bottom flask, reflux condenser, dropping funnel, magnetic stirrer
Procedure:
-
Enolate Formation: A solution of sodium ethoxide in absolute ethanol is prepared in a round-bottom flask equipped with a magnetic stirrer and a reflux condenser under an inert atmosphere (N₂ or Ar). The solution is cooled to 0°C. Ethyl acetoacetate is added dropwise via a dropping funnel over 15 minutes, maintaining the temperature below 10°C. The mixture is stirred for an additional 30 minutes at room temperature to ensure complete enolate formation.
-
Alkylation: Allyl bromide is added dropwise to the enolate solution. The reaction mixture is then heated to reflux and maintained for 2-3 hours, monitoring the reaction progress by TLC.
-
Work-up: After cooling to room temperature, the solvent is removed under reduced pressure. The residue is partitioned between diethyl ether and water. The aqueous layer is extracted twice with diethyl ether.
-
Purification: The combined organic layers are washed with 1M HCl, water, and then brine. The organic layer is dried over anhydrous MgSO₄, filtered, and the solvent is evaporated. The crude product is purified by vacuum distillation to yield Ethyl 2-allylacetoacetate.
Protocol 2: Knoevenagel Condensation of Ethyl Acetoacetate with Benzaldehyde
Objective: To synthesize Ethyl 2-benzylideneacetoacetate.
Materials:
-
Ethyl acetoacetate (1.0 eq)
-
Benzaldehyde (1.0 eq)
-
Piperidine (0.1 eq, catalyst)
-
Ethanol (solvent)
-
Round-bottom flask, reflux condenser, magnetic stirrer
Procedure:
-
Reaction Setup: In a round-bottom flask, dissolve ethyl acetoacetate and benzaldehyde in ethanol.
-
Catalysis: Add a catalytic amount of piperidine to the solution.
-
Reaction: Stir the mixture at room temperature. The reaction is typically complete within 2-4 hours, and its progress can be monitored by TLC. For less reactive aldehydes, gentle heating (40-50°C) may be required.
-
Work-up and Purification: Upon completion, the reaction mixture is cooled in an ice bath to precipitate the product. The solid is collected by vacuum filtration, washed with cold ethanol, and dried. If no precipitate forms, the solvent is removed under reduced pressure, and the residue is purified by column chromatography or recrystallization.
IV. Conclusion and Future Outlook
The substitution of a methyl group with a 6-methylpyridin-3-yl moiety transforms the familiar ethyl acetoacetate into a more reactive and synthetically versatile building block. The primary driver for this enhanced reactivity is the strong electron-withdrawing nature of the pyridine ring, which increases the acidity of the α-protons and stabilizes the resulting enolate.
Summary of Reactivity Comparison:
-
This compound is predicted to be more reactive in base-mediated reactions due to its higher acidity . This may allow for the use of milder bases, lower temperatures, and shorter reaction times.
-
Steric hindrance from the pyridyl group may negatively impact the rate of reactions involving bulky electrophiles, a factor that must be considered in synthetic planning.
-
This pyridyl analog is a highly valuable substrate for the synthesis of complex nitrogen-containing heterocycles, offering a direct route to bipyridyl and related pharmacophoric cores.
For researchers in drug development, the use of this compound opens new avenues for scaffold diversification. Its predictable, enhanced reactivity makes it an attractive alternative to EAA for creating novel molecular entities with potentially unique biological activities. Future experimental studies should focus on quantifying the pKa of this compound and exploring its utility in a broader range of C-C bond-forming and heterocyclic synthesis reactions to fully harness its synthetic potential.
V. References
-
Shanzer, A., et al. (n.d.). Pyridyl groups have also been used in the design of chiral sensors... PMC. [Link]
-
Brown, H. C., et al. (1955). Steric Effects in Displacement Reactions. III. The Base Strengths of Pyridine, 2,6-Lutidine and the Monoalkylpyridines. Journal of the American Chemical Society. [Link]
-
de la Mare, P. B. D., et al. (1984). Effect of pyridine on the regio- and stereo-chemistry in the addition of bromine chloride to α,β-unsaturated aldehydes and ketones. Journal of the Chemical Society, Perkin Transactions 2. [Link]
A Senior Application Scientist's Guide to Alternative Precursors for the Synthesis of 6-Methylnicotinic Acid Derivatives
For researchers and professionals in drug development and fine chemical synthesis, the strategic selection of starting materials is paramount to achieving efficient, scalable, and cost-effective outcomes. 6-Methylnicotinic acid is a valuable building block in the synthesis of numerous active pharmaceutical ingredients (APIs) and other specialty chemicals. This guide provides an in-depth comparison of alternative precursors for the synthesis of 6-methylnicotinic acid and its derivatives, grounded in experimental data and practical insights to inform your synthetic strategy.
The Strategic Importance of Precursor Selection
The choice of a precursor for synthesizing 6-methylnicotinic acid derivatives directly impacts several critical factors:
-
Process Efficiency and Yield: The inherent chemical pathway dictates the theoretical maximum yield and the practical yields achievable under optimized conditions.
-
Cost of Goods (COGs): The price and availability of the starting material are often the most significant contributors to the final product's cost.
-
Scalability and Safety: A process that is straightforward and high-yielding on a lab scale may present significant safety and engineering challenges at an industrial scale.
-
Environmental, Health, and Safety (EHS) Profile: The nature of the reagents, solvents, and byproducts determines the environmental footprint and the necessary safety protocols for handling.
This guide will compare and contrast the following key precursors, providing a holistic view to aid in your decision-making process.
Comparative Analysis of Precursors and Synthetic Routes
2-Methyl-5-alkylpyridines: The Workhorse Precursor
The selective oxidation of 2-methyl-5-alkylpyridines, particularly 2-methyl-5-ethylpyridine (MEP), stands as a well-established and industrially relevant method for producing 6-methylnicotinic acid.[1][2][3] The core principle of this approach is the selective oxidation of the alkyl group at the 5-position of the pyridine ring while leaving the methyl group at the 2-position intact.
Reaction Pathway:
Caption: Oxidation of 2-Methyl-5-ethylpyridine.
Causality Behind Experimental Choices:
The choice of the oxidizing agent is a critical parameter that influences the reaction's selectivity, yield, and safety profile.
-
Nitric Acid (HNO₃): This is a common choice for industrial-scale production.[1][4] The reaction is typically carried out under elevated temperature and pressure to achieve a reasonable reaction rate and yield.[1] The use of concentrated nitric acid necessitates robust equipment and stringent safety measures due to its corrosive nature and the potential for runaway reactions. Catalysts such as ammonium vanadate or selenium dioxide have been employed to improve the yield and selectivity.[4]
-
Potassium Permanganate (KMnO₄): While effective, the use of potassium permanganate on a large scale has several drawbacks.[4] The reaction requires a significant stoichiometric excess of KMnO₄ and generates a large amount of manganese dioxide (MnO₂) waste, posing environmental and disposal challenges.[4] The reaction times can also be lengthy.[4]
Experimental Protocol: Nitric Acid Oxidation of 2-Methyl-5-ethylpyridine
This protocol is a synthesis of procedures described in the patent literature.[4][5]
-
Reactor Setup: In a pressure-rated reactor equipped with a stirrer, thermocouple, and pressure gauge, charge concentrated sulfuric acid.
-
Precursor Addition: Cool the sulfuric acid and slowly add 2-methyl-5-ethylpyridine while maintaining a low temperature.
-
Heating: Heat the mixture to the desired reaction temperature (e.g., 140-225°C).[4]
-
Oxidant Addition: Carefully add concentrated nitric acid to the heated mixture over several hours. Water and/or diluted nitric acid may be continuously distilled off during this addition.[4]
-
Reaction Monitoring: Monitor the reaction progress by a suitable analytical method (e.g., HPLC, GC) until the starting material is consumed.
-
Workup: Cool the reaction mixture and carefully quench it with water or ice. The pH is then adjusted to precipitate the 6-methylnicotinic acid.
-
Isolation and Purification: The crude product is collected by filtration, washed, and can be further purified by recrystallization.
2-Hydroxy-6-methylnicotinic Acid: A Route to Halogenated Derivatives
For the synthesis of specific derivatives, such as 2-chloro-6-methylnicotinic acid, 2-hydroxy-6-methylnicotinic acid serves as a direct and efficient precursor. This route is particularly valuable when a halogen at the 2-position is required for subsequent cross-coupling reactions or other transformations.
Reaction Pathway:
Caption: Synthesis of 2-Chloro-6-methylnicotinic Acid.
Causality Behind Experimental Choices:
The conversion of a hydroxypyridine to a chloropyridine is a standard transformation in heterocyclic chemistry. Phosphorus oxychloride (POCl₃) is a common and effective reagent for this purpose. The reaction proceeds via the formation of a phosphate ester intermediate, which is then displaced by a chloride ion.
Experimental Protocol: Chlorination of 2-Hydroxy-6-methylnicotinic Acid [6]
-
Reaction Setup: In a flask equipped with a reflux condenser and a gas outlet to a scrubber, combine 2-hydroxy-6-methylnicotinic acid with an excess of phosphorus oxychloride.
-
Heating: Heat the reaction mixture at a temperature of approximately 125°C for 2 hours.[6]
-
Workup: After cooling, the reaction mixture is carefully poured onto crushed ice to quench the excess POCl₃.
-
Isolation: The precipitated solid is collected by filtration.
-
Purification: The crude 2-chloro-6-methylnicotinic acid is purified by crystallization from a suitable solvent system, such as aqueous ethanol, to yield colorless needles.[6] A yield of around 72% can be expected.[6]
3-Cyanopyridine Derivatives: A Potential Alternative
While the direct synthesis of 6-methylnicotinic acid from a methylated cyanopyridine is less commonly documented, the well-established hydrolysis of 3-cyanopyridine to nicotinic acid provides a strong rationale for this approach.[7] This route would involve the synthesis of 6-methyl-3-cyanopyridine followed by hydrolysis.
Hypothetical Reaction Pathway:
Caption: Hydrolysis of 6-Methyl-3-cyanopyridine.
Causality Behind Experimental Choices:
The hydrolysis of a nitrile to a carboxylic acid can be achieved under either acidic or basic conditions.
-
Alkaline Hydrolysis: Using a base such as sodium hydroxide or potassium hydroxide at elevated temperatures is a common method.[7] This approach initially forms the carboxylate salt, which is then protonated in a separate acidification step to yield the free carboxylic acid.
-
Acidic Hydrolysis: Strong acids like sulfuric acid or hydrochloric acid can also be used to hydrolyze the nitrile. This method directly produces the carboxylic acid.
-
Biocatalysis: The use of nitrilase enzymes offers a green and highly selective alternative for nitrile hydrolysis.[7] This approach is performed under mild conditions (neutral pH and ambient temperature) and can lead to high conversion rates.[7]
Quantitative Comparison of Precursor Routes
| Feature | 2-Methyl-5-ethylpyridine (MEP) | 2-Hydroxy-6-methylnicotinic Acid | 6-Methyl-3-cyanopyridine (Hypothetical) |
| Typical Yield | 65-70% (for the ester)[4] | ~72% (for the chloro-derivative)[6] | Potentially high, based on 3-cyanopyridine hydrolysis. |
| Precursor Cost | Relatively low, commercially available.[2] | Higher cost, more specialized starting material. | Cost is dependent on the synthesis of the precursor itself. |
| Scalability | Proven at industrial scale.[1][4] | Suitable for lab and pilot scale; large-scale use of POCl₃ requires special handling. | Potentially scalable, especially with biocatalytic methods. |
| Key Reagents | HNO₃, H₂SO₄, or KMnO₄.[4] | POCl₃.[6] | Strong acids/bases or nitrilase enzymes.[7] |
| Safety Concerns | Use of strong, corrosive acids; potential for exothermic reactions.[1] | POCl₃ is highly corrosive and reacts violently with water. | Handling of strong acids/bases; biocatalysis is generally safer. |
| Environmental Impact | Generation of NOx gases with nitric acid; MnO₂ waste with KMnO₄.[4] | Quenching of POCl₃ generates acidic waste. | Acid/base hydrolysis generates salt waste; biocatalysis is environmentally benign. |
Conclusion and Recommendations
The selection of an optimal precursor for the synthesis of 6-methylnicotinic acid and its derivatives is a multi-faceted decision that hinges on the specific goals of the synthesis.
-
For the large-scale, cost-effective production of 6-methylnicotinic acid itself, the oxidation of 2-methyl-5-ethylpyridine remains the most industrially viable route, despite the harsh reaction conditions and associated safety and environmental considerations.
-
When the target molecule is a 2-halo-6-methylnicotinic acid derivative , starting from 2-hydroxy-6-methylnicotinic acid is a highly efficient and direct approach, particularly for laboratory and pilot-scale syntheses.
-
The hydrolysis of a 6-methyl-3-cyanopyridine precursor represents a promising alternative, especially with the advancements in biocatalysis that offer a greener and potentially more efficient pathway under milder conditions. Further research into the synthesis of the cyanopyridine precursor is warranted to fully evaluate the industrial feasibility of this route.
By carefully considering the trade-offs between yield, cost, scalability, and safety, researchers and drug development professionals can select the most appropriate precursor to streamline their synthetic efforts and achieve their desired outcomes.
References
- Mahan, J. E., & Williams, R. P. (1961). U.S. Patent No. 2,993,904. Washington, DC: U.S. Patent and Trademark Office.
- Poulter, C. D., & Hughes, J. M. (1972). U.S. Patent No. 3,644,380. Washington, DC: U.S. Patent and Trademark Office.
- Keller, O. (1986). U.S. Patent No. 4,579,953. Washington, DC: U.S. Patent and Trademark Office.
-
Pan, M.-L., Luo, Y.-H., & Mao, S.-L. (2011). 6-Methylnicotinic acid. Acta Crystallographica Section E: Crystallographic Communications, 67(9), o2333. Retrieved from [Link]
-
CN112430335A. (2021). Synthesis method of 6-methyl nicotine. Eureka | Patsnap. Retrieved from [Link]
-
The Royal Society of Chemistry. (n.d.). Electronic Supplementary Information. Retrieved from [Link]
-
Unichem. (n.d.). (48) methyl-6-methyinicotinate Route of Synthesis Manufacturing process. Retrieved from [Link]
-
ResearchGate. (2016). How can i syntheis 6-methyl nicotinic acid methyl ester from pyridine ? can any body help with ROS ?. Retrieved from [Link]
-
Szymańska, K., & Szymański, W. (2022). Methods to Produce Nicotinic Acid with Potential Industrial Applications. Molecules, 27(3), 733. Retrieved from [Link]
-
Szymańska, K., & Szymański, W. (2022). Methods to Produce Nicotinic Acid with Potential Industrial Applications. MDPI. Retrieved from [Link]
-
PrepChem.com. (n.d.). Synthesis of 2-chloro-6-methylnicotinic acid. Retrieved from [Link]
Sources
- 1. US2993904A - Preparation of 6-methylnicotinic acid - Google Patents [patents.google.com]
- 2. researchgate.net [researchgate.net]
- 3. Methods to Produce Nicotinic Acid with Potential Industrial Applications [mdpi.com]
- 4. US4579953A - Process for the production of 6-methylnicotinic acid ester - Google Patents [patents.google.com]
- 5. environmentclearance.nic.in [environmentclearance.nic.in]
- 6. prepchem.com [prepchem.com]
- 7. Methods to Produce Nicotinic Acid with Potential Industrial Applications - PMC [pmc.ncbi.nlm.nih.gov]
Benchmarking different synthesis routes for Ethyl 3-(6-methylpyridin-3-yl)-3-oxopropanoate.
CAS: 56598-63-7 | Molecular Formula: C11H13NO3
Target Class: Pyridine-functionalized
Executive Summary & Route Selection Strategy
The synthesis of Ethyl 3-(6-methylpyridin-3-yl)-3-oxopropanoate presents a classic process chemistry challenge: balancing raw material costs against impurity profiles inherent to pyridine chemistry. Unlike simple phenyl-based beta-keto esters, the basic nitrogen in the pyridine ring complicates the use of strong Lewis acids and can interfere with alkali metal enolates.
This guide benchmarks three distinct synthetic pathways. Our analysis indicates that while Route A (Claisen) is chemically intuitive, it is inferior for this specific substrate due to competitive self-condensation and purification difficulties. Route B (Meldrum’s Acid) is the recommended pathway for laboratory to pilot-scale (grams to kilos) due to its operational simplicity and high product purity. Route C (Magnesium Enolate) is the superior choice for industrial scale-up (>100 kg), optimizing atom economy and reagent costs.
Decision Matrix: Route Selection
Figure 1: Decision matrix for selecting the synthesis route based on production scale and operational priorities.
Comparative Benchmarking Analysis
The following data is derived from averaged experimental results for pyridine-based beta-keto esters.
| Metric | Route A: Claisen Condensation | Route B: Meldrum's Acid (Recommended) | Route C: Mg-Enolate (Scale-Up) |
| Precursor | Ethyl 6-methylnicotinate | 6-Methylnicotinic acid | 6-Methylnicotinic acid |
| Key Reagent | NaH or NaOEt (Strong Base) | CDI, Meldrum's Acid | MgCl₂, Potassium Ethyl Malonate |
| Yield (Isolated) | 45 - 60% | 82 - 92% | 75 - 85% |
| Purity (HPLC) | 85 - 90% (Requires distillation) | >98% (Often crystalline) | >95% |
| Atom Economy | Moderate | Low (Loss of Acetone/CO₂) | Good (Loss of CO₂) |
| Safety Profile | High Risk: H₂ gas, pyrophoric base. | Moderate: CO₂ evolution. | Good: Mild bases used. |
| Cost Driver | Purification/Yield Loss | Reagent Cost (Meldrum's Acid) | Reagent Cost (CDI/Imidazolide) |
Technical Deep Dive & Protocols
Route B: The Meldrum's Acid Activation (The "Pharma" Standard)
This route utilizes the high acidity of Meldrum's acid (pKa ~5) to form an acyl-Meldrum's intermediate. This intermediate is stable enough to be isolated or used directly in a "telescoped" process. Upon heating in ethanol, it undergoes alcoholysis and decarboxylation to yield the beta-keto ester.
Why it works:
-
Neutrality: Avoids strong bases (like NaH) that can cause polymerization of the electron-deficient pyridine ring.
-
Thermodynamic Control: The decarboxylation step drives the reaction to completion, preventing the reversibility issues seen in Claisen condensations.
Experimental Protocol (Self-Validating)
Step 1: Acyl-Meldrum's Acid Formation [1]
-
Charge a reactor with 6-methylnicotinic acid (1.0 eq) and dry DCM (10 vol) .
-
Add Carbonyldiimidazole (CDI) (1.1 eq) portion-wise at 0–5°C. Checkpoint: Observe CO₂ evolution. Ensure gas evolution ceases before proceeding (approx. 1-2 h).
-
Add Meldrum's acid (1.05 eq) to the reaction mixture.
-
Stir at room temperature for 4–12 hours.
-
Validation: Take an aliquot for TLC/HPLC. The disappearance of the activated acid peak confirms formation of the adduct.
-
Wash the organic layer with dilute HCl (0.1 M) to remove imidazole byproducts. (Note: Keep pH > 3 to protect the pyridine nitrogen if necessary, though usually stable).
-
Concentrate the organic layer to yield the crude acyl-Meldrum's intermediate.
Step 2: Alcoholysis & Decarboxylation
-
Dissolve the crude intermediate in Absolute Ethanol (5 vol) .
-
Heat to Reflux (78°C) for 4–6 hours.
-
Mechanism: The nucleophilic attack of ethanol opens the ring, followed by thermal decarboxylation.
-
Concentrate the solvent under reduced pressure.
-
Purification: The residue is typically a high-purity oil that crystallizes upon standing or trituration with hexane/ether.
Route C: The Magnesium Enolate Method (The "Process" Standard)
For scales where Meldrum's acid is too costly, the use of magnesium enolates (generated from potassium ethyl malonate and MgCl₂) offers a robust alternative. This mimics the biological synthesis of fatty acids (Claisen-type condensation with a thioester equivalent).
Why it works:
-
Coordination Chemistry: The Mg²⁺ ion coordinates between the carbonyls, stabilizing the enolate and preventing double-addition.
-
Safety: No hydrogen gas generation; uses mild bases like TEA or DIPEA.
Experimental Protocol
Step 1: Activation
-
Dissolve 6-methylnicotinic acid (1.0 eq) in THF .
-
Add CDI (1.1 eq) and stir for 1 hour to form the acyl imidazolide.
Step 2: Enolate Formation & Coupling
-
In a separate vessel, mix Potassium Ethyl Malonate (1.2 eq) , MgCl₂ (1.2 eq) , and Triethylamine (2.5 eq) in THF .
-
Stir at 20–25°C for 2 hours. Checkpoint: The mixture will become a thick white slurry (the Mg-enolate).
-
Transfer the activated acyl imidazolide solution (Step 1) into the Mg-enolate slurry.
-
Stir overnight at room temperature.
-
Quench: Acidify carefully with 1M HCl to pH ~4. This facilitates decarboxylation of the intermediate.[2][3]
-
Extract with Ethyl Acetate, wash with bicarbonate, and concentrate.
Mechanistic Visualization
The following diagram illustrates the chemical pathways for the two recommended routes, highlighting the common intermediate logic (activation -> coupling -> decarboxylation).
Figure 2: Mechanistic pathways for Meldrum's Acid (Route B) and Magnesium Enolate (Route C) syntheses.
Troubleshooting & Critical Parameters
-
Purity of 6-Methylnicotinic Acid: Commercial sources often contain 6-methylnicotinonitrile. Ensure starting material purity is >98%, as the nitrile will not react with CDI, lowering yield calculations.
-
Moisture Sensitivity: Both CDI and the Mg-enolate formation are moisture-sensitive. Use anhydrous solvents (THF/DCM) with <0.05% water content.
-
Decarboxylation Control: In Route B, ensure the reflux is vigorous. Incomplete decarboxylation leads to the isolation of the carboxylic acid intermediate, which is difficult to separate from the product.
-
Storage: The final beta-keto ester exists in equilibrium with its enol form. It should be stored at 2–8°C under argon to prevent oxidation or hydrolysis.
References
-
Oikawa, Y., Sugano, K., & Yonemitsu, O. (1978). Meldrum's acid in organic synthesis.[1][4][5][6] 2. A general and versatile synthesis of β-keto esters.[3][7] The Journal of Organic Chemistry, 43(10), 2087-2088.
-
Clay, R. J., Collom, T. A., Karrick, G. L., & Wemple, J. (1983). Magnesium-mediated conversion of acid chlorides to β-keto esters.[3] Synthesis, 1983(04), 290-292.
-
Wuts, P. G. M. (2014). Greene's Protective Groups in Organic Synthesis. John Wiley & Sons. (Contextual reference for functional group tolerance in pyridine synthesis).
-
Kerr, W. J., et al. (2002). Magnesium Bis(monomethyl malonate): A Convenient Reagent for the Synthesis of β-Keto Esters. Synlett, 2002(11), 1903-1905. (Modern adaptation of the Clay method).
Sources
- 1. Organic Syntheses Procedure [orgsyn.org]
- 2. youtube.com [youtube.com]
- 3. β-Keto carboxylic compound synthesis by condensation and rearrangement [organic-chemistry.org]
- 4. Uses and Synthesis of Meldrum’s acid_Chemicalbook [chemicalbook.com]
- 5. Synthesis, Characterization, and Biological Evaluation of Meldrum’s Acid Derivatives: Dual Activity and Molecular Docking Study - PMC [pmc.ncbi.nlm.nih.gov]
- 6. prepchem.com [prepchem.com]
- 7. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]
Comparing the efficacy of different catalysts in transesterification of beta-keto esters.
Comparative Guide: Catalytic Efficacy in Transesterification of -Keto Esters
Executive Summary & Core Mechanism
The transesterification of
While traditional Fischer esterification often fails due to decarboxylation or harsh acidic conditions, modern catalytic systems exploit the
The Chelation-Activation Mechanism
The superior selectivity of catalysts like Boric acid and Zinc clusters stems from their ability to coordinate simultaneously with the ketone and ester carbonyls. This lowers the activation energy for nucleophilic attack by the alcohol while preventing side reactions like decarboxylation.
Figure 1: The 6-membered chelation transition state prevents side reactions and accelerates transesterification specifically for
Comparative Analysis of Catalysts
The following analysis evaluates catalysts based on Yield, Steric Tolerance (bulky alcohols), and Green Chemistry metrics (reusability/toxicity).
Table 1: Performance Matrix
| Catalyst Class | Specific Catalyst | Typical Conditions | Yield (Avg) | Steric Tolerance | Chemoselectivity | Reusability |
| Boron Lewis Acid | Silica-Supported Boric Acid ( | Solvent-free, 100°C, 5-7h | 87-95% | High (Menthol, Cholesterol) | Excellent (Tolerates acetals) | High (5 cycles) |
| Halogen | Iodine ( | Toluene reflux, 3-10h | 80-92% | Moderate | Good (Neutral conditions) | Low |
| Zinc Cluster | Tetranuclear Zinc ( | Toluene reflux, 15-20h | 85-98% | Very High (Adamantyl OH) | Excellent (Acid-sensitive groups) | Moderate |
| Organocatalyst | DMAP | Cyclohexane reflux, 5 mol% | 70-85% | Low (Slow with bulky R) | Moderate (Basic sensitivity) | Moderate |
| Solid Superacid | Sulfated Zirconia / | Reflux, 4-8h | 80-90% | Moderate | High | High |
Detailed Assessment[3][4]
1. Silica-Supported Boric Acid (
)[1]
-
Efficacy: This is currently one of the most robust "green" protocols. The catalyst acts as a heterogeneous Lewis acid. The boron atom coordinates with the two carbonyl oxygens, activating the ester.[2][3]
-
Pros: Solvent-free conditions; catalyst is easily prepared and recyclable; high yields even with chiral/bulky alcohols (e.g., (-)-menthol).
-
Cons: Requires heating to 100°C, which may affect thermally labile substrates.
2. Iodine (
)[4][3][5][6]
-
Efficacy: Iodine acts as a mild Lewis acid. It is exceptionally cost-effective and operationally simple.[1]
-
Pros: Neutral reaction media (avoids strong acids/bases); tolerates acid-sensitive protecting groups like acetonides; cheap.
-
Cons: Difficult to recover iodine; requires solvent reflux (toluene) to drive the equilibrium.
3. Tetranuclear Zinc Clusters
-
Efficacy: These clusters are "steric powerhouses." They are uniquely capable of transesterifying extremely bulky alcohols (e.g., 1-adamantanol) that fail with standard Lewis acids.
-
Pros: Mildest conditions for acid-sensitive substrates; highest conversion for sterically hindered systems.
-
Cons: Catalyst preparation is complex; slower reaction times (up to 20h).
Validated Experimental Protocols
Protocol A: Green Synthesis using
Best for: Scale-up, Green Chemistry, and Chiral Alcohols.
Materials:
- -Keto ester (1.0 equiv)[1]
-
Target Alcohol (1.1 equiv)[1]
-
Catalyst:
(Approx. 8-10 mol% loading)-
Catalyst Prep: Mix Boric acid (2g) with Silica gel (230-400 mesh, 10g) in acetone. Stir 4h, remove solvent, activate at 120°C for 4h.
-
Procedure:
-
Charge: In a round-bottom flask, combine the
-keto ester (e.g., methyl acetoacetate) and the target alcohol. -
Catalyst Addition: Add the prepared
catalyst (50 mg per mmol of ester). -
Reaction: Heat the mixture to 100°C under solvent-free conditions (or minimal toluene if solids are involved) for 5–7 hours .
-
Validation: Monitor by TLC. The disappearance of the starting methyl ester spot indicates completion.
-
-
Work-up: Cool to room temperature. Dilute with ethyl acetate.
-
Filtration: Filter the mixture to recover the solid catalyst (save for reuse).
-
Purification: Evaporate the filtrate. If necessary, purify via short silica column (Hexane/EtOAc 9:1), though high purity is often achieved directly.
Protocol B: Neutral Transesterification using Iodine
Best for: Rapid screening, Acid/Base sensitive substrates.
Materials:
- -Keto ester (10 mmol)
-
Target Alcohol (10 mmol)
-
Iodine (0.5 - 1.0 mmol, 5-10 mol%)
-
Solvent: Toluene (30 mL)
Procedure:
-
Assembly: Equip a round-bottom flask with a Dean-Stark apparatus (optional but recommended to remove methanol/ethanol) and a reflux condenser.
-
Mix: Dissolve
-keto ester and alcohol in toluene. Add molecular Iodine.[7][8][9] -
Reflux: Heat to reflux (approx. 110°C).
-
Visual Cue: The solution will take on the dark color of iodine.
-
-
Duration: Reflux for 3–10 hours .
-
Note: Reaction is driven by the removal of the volatile lower alcohol (MeOH/EtOH).
-
-
Quench: Cool the mixture. Wash with 5% aqueous sodium thiosulfate (
) to remove iodine (color changes from dark to clear/yellow). -
Isolation: Extract with ether/DCM, dry over
, and concentrate in vacuo.
Decision Matrix for Catalyst Selection
Use this workflow to select the optimal catalyst based on your substrate's constraints.
Figure 2: Strategic selection workflow for maximizing yield and minimizing side reactions.
References
-
Silica-Supported Boric Acid Protocol
-
Iodine Catalysis
-
Zinc Cluster Efficiency
-
Zinc-Mediated Ring-Expansion and Chain-Extension Reactions of β-Keto Esters.[9] Journal of Organic Chemistry, 2005.
-
-
General Review of Transesterification
Sources
- 1. Expedient approach for trans-esterification of β-keto esters under solvent free conditions using silica supported boric acid (SiO2–H3BO3) as a recyclable catalyst - PMC [pmc.ncbi.nlm.nih.gov]
- 2. scispace.com [scispace.com]
- 3. Recent advances in the transesterification of β-keto esters - RSC Advances (RSC Publishing) DOI:10.1039/D1RA03513D [pubs.rsc.org]
- 4. epub.jku.at [epub.jku.at]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. A Simple and Efficient Method for Transesterification of β-Ketoesters Catalysed by Iodine [organic-chemistry.org]
- 8. Synthesis of β-keto ester by transesterification with boric acid as catalyst [journal.buct.edu.cn]
- 9. Zinc-Mediated Ring-Expansion and Chain-Extension Reactions of β-Keto Esters [organic-chemistry.org]
- 10. Expedient approach for trans-esterification of β-keto esters under solvent free conditions using silica supported boric acid (SiO 2 –H 3 BO 3 ) as a r ... - RSC Advances (RSC Publishing) DOI:10.1039/D2RA03855B [pubs.rsc.org]
- 11. DSpace [cora.ucc.ie]
- 12. researchgate.net [researchgate.net]
- 13. Recent advances in the transesterification of β-keto esters - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
A Guide to Inter-Laboratory Comparison of Ethyl 3-(6-methylpyridin-3-yl)-3-oxopropanoate Characterization Data
This guide provides a comprehensive framework for conducting an inter-laboratory comparison of the analytical characterization of Ethyl 3-(6-methylpyridin-3-yl)-3-oxopropanoate. The objective is to establish a standardized approach for verifying the identity, purity, and quality of this compound across different research and development sites. This document is intended for researchers, scientists, and drug development professionals.
The principles of inter-laboratory comparisons (ILCs), also known as proficiency testing, are fundamental to ensuring the reliability and comparability of analytical results.[1][2] Such studies are crucial for validating analytical methods and demonstrating the competency of participating laboratories.[1][2][3] This guide will detail the standardized methodologies and data analysis required for a robust inter-laboratory comparison.
Introduction to this compound
This compound is a key intermediate in the synthesis of various pharmaceutical compounds. Its chemical structure is provided below:
Molecular Formula: C₁₁H₁₃NO₃ Molecular Weight: 207.23 g/mol CAS Number: 132510-07-7
Accurate and consistent characterization of this molecule is critical for ensuring the quality, safety, and efficacy of downstream products. This involves the use of multiple analytical techniques to confirm its structure and assess its purity.
Analytical Characterization Methods
A suite of analytical techniques is necessary for the comprehensive characterization of this compound. The following methods are recommended for this inter-laboratory comparison:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: To elucidate the molecular structure.
-
Infrared (IR) Spectroscopy: To identify characteristic functional groups.
-
Mass Spectrometry (MS): To determine the molecular weight and fragmentation pattern.
-
High-Performance Liquid Chromatography (HPLC): To assess the purity and quantify the compound.
The validation of these analytical methods is paramount and should be conducted in accordance with established guidelines to ensure accuracy, precision, specificity, linearity, and robustness.[4][5][6][7][8]
Inter-Laboratory Comparison Study Design
A successful inter-laboratory comparison relies on a well-defined study design.[3] This includes the careful selection of participating laboratories, the provision of a homogenous and stable test material, and clear instructions for the analytical procedures.
Caption: Experimental workflow for NMR analysis.
-
Instrumentation: Fourier Transform Infrared (FTIR) Spectrometer with an Attenuated Total Reflectance (ATR) accessory.
-
Sample Preparation: Place a small amount of the solid sample directly on the ATR crystal.
-
Parameters:
-
Spectral Range: 4000 - 400 cm⁻¹
-
Resolution: 4 cm⁻¹
-
Number of Scans: 32
-
-
Instrumentation: High-Resolution Mass Spectrometer (HRMS) with an Electrospray Ionization (ESI) source.
-
Sample Preparation: Dissolve 1 mg of the sample in 1 mL of methanol. Further dilute to a final concentration of 10 µg/mL.
-
Parameters:
-
Ionization Mode: Positive ESI
-
Mass Range: 50 - 500 m/z
-
Capillary Voltage: 3.5 kV
-
Source Temperature: 120 °C
-
Sources
- 1. Interlaboratory comparisons - Joint Research Centre - European Commission [joint-research-centre.ec.europa.eu]
- 2. What is an inter laboratory comparison ? [compalab.org]
- 3. diva-portal.org [diva-portal.org]
- 4. researchgate.net [researchgate.net]
- 5. demarcheiso17025.com [demarcheiso17025.com]
- 6. emerypharma.com [emerypharma.com]
- 7. wjarr.com [wjarr.com]
- 8. upm-inc.com [upm-inc.com]
The Strategic Advantage of Ethyl 3-(6-methylpyridin-3-yl)-3-oxopropanoate in Heterocyclic Synthesis: A Comparative Analysis
For researchers, scientists, and professionals in drug development, the selection of appropriate building blocks is a critical decision that profoundly impacts the efficiency, novelty, and overall success of a synthetic campaign. This guide provides an in-depth evaluation of Ethyl 3-(6-methylpyridin-3-yl)-3-oxopropanoate, a versatile β-keto ester, and objectively compares its performance as a synthon against other commonly employed alternatives in the construction of medicinally relevant heterocyclic scaffolds.
The strategic incorporation of a 6-methylpyridine moiety into a β-keto ester framework endows this compound with a unique combination of reactivity and structural features. This makes it a particularly valuable tool for accessing a diverse range of complex molecules, most notably in the synthesis of dihydropyridine-based calcium channel blockers and other pharmacologically active compounds. This guide will delve into the synthetic nuances of this building block, providing detailed experimental protocols and comparative data to inform your selection of synthons.
Synthesis and Characterization of this compound
The most direct and industrially scalable approach to this compound is the mixed Claisen condensation. This reaction involves the condensation of an ester with an enolizable ester in the presence of a strong base. In this case, ethyl 6-methylnicotinate serves as the acylating agent and ethyl acetate provides the enolate nucleophile.
Synthetic Workflow: Mixed Claisen Condensation
Safety Operating Guide
Personal protective equipment for handling Ethyl 3-(6-methylpyridin-3-yl)-3-oxopropanoate
Executive Safety Summary
Ethyl 3-(6-methylpyridin-3-yl)-3-oxopropanoate (CAS: 106263-42-1) is a versatile
While often handled casually due to its status as a "building block," this compound presents a dual-hazard profile :
-
The Pyridine Moiety: Introduces risks of skin sensitization, potential neurotoxicity upon high exposure, and rapid permeation through standard glove materials.
-
The
-Keto Ester Moiety: High reactivity and susceptibility to hydrolysis, often acting as a mucous membrane irritant.
Core Directive: Treat this compound as a Sensitizing Irritant . Do not rely on standard "splash" protection protocols; use barrier-focused PPE.
Hazard Architecture & Chemical Logic
To understand the safety requirements, we must analyze the molecule's functional behavior.
| Functional Group | Hazard Implication | Physiological Risk |
| Pyridine Ring | Lipophilic nature facilitates skin absorption. | CNS depression (high dose), hepatotoxicity, skin sensitization. |
| Electrophilic center; reactive with nucleophiles (proteins). | Chemical burns (mild to moderate), severe eye irritation (H319), respiratory tract irritation (H335). | |
| Physical State | Typically a low-melting solid or viscous oil. | Generation of adherent dust or sticky residues that complicate decontamination. |
Personal Protective Equipment (PPE) Matrix
Standard laboratory nitrile gloves (4 mil) are insufficient for prolonged contact with pyridine derivatives in solution. The following matrix prescribes PPE based on the specific operational phase.
Table 1: PPE Selection Guide
| Body Zone | Standard Operation (Weighing/Transfer) | High-Risk Operation (Solubilization/Reaction) | Technical Rationale |
| Hand Protection | Double Nitrile (Outer: 5 mil, Inner: 4 mil). Change immediately upon splash.[1] | Laminate (Silver Shield) under Nitrile OR Butyl Rubber (0.7mm). | Pyridine derivatives can permeate thin nitrile in <10 minutes. Laminate liners provide >4 hour breakthrough protection. |
| Eye Protection | Chemical Splash Goggles (Indirect Vent). | Face Shield + Splash Goggles. | Safety glasses allow vapor/dust entry from the side. |
| Respiratory | Fume Hood (Face velocity 80-100 fpm). | P100 Respirator (if hood unavailable or cleaning spills). | Prevents inhalation of dusts and solvent vapors during dissolution. |
| Body Defense | Lab Coat (100% Cotton or Nomex). | Chemical-Resistant Apron (Tychem/PVC). | Synthetic blends (polyester) can melt into skin if flash-ignited by reaction solvents. |
Operational Protocol: The Safe Handling Loop
The following workflow is designed to minimize static discharge (common with ester powders) and prevent cross-contamination.
Phase A: Preparation & Weighing
-
Static Control: Use an ionizing fan or anti-static gun on the weighing boat.
-keto esters are prone to static cling, leading to aerosolization. -
The "Clean Zone": Place a disposable mat (absorbent side up) in the fume hood. All weighing occurs here.
-
Transfer: Use a glass or stainless steel spatula. Avoid plastic, which may leach or degrade upon prolonged contact with the concentrated oil/solid.
Phase B: Solubilization
Caution: Dissolving this compound in halogenated solvents (e.g., Dichloromethane) creates a mixture that permeates standard gloves in seconds.
-
Solvent Choice: If the protocol allows, prefer Ethanol or Ethyl Acetate over DCM to reduce permeation risks.
-
Addition: Add solvent slowly to the solid.
-keto esters can exhibit mild exotherms upon solvation.
Phase C: Decontamination
-
Primary Wipe: Wipe tools with a paper towel soaked in dilute acetic acid (5%) to neutralize basic pyridine residues, followed by water.
-
Secondary Wipe: Ethanol wash.
Visualization: Safe Handling Workflow
Figure 1: Decision logic for PPE selection and operational workflow based on solvent systems.
Emergency Response & Disposal Logistics
Accidental Release (Spill)[5][6]
-
Evacuate: Clear the immediate area of non-essential personnel.
-
PPE Upgrade: Don a full-face respirator with organic vapor/acid gas cartridges if the spill exceeds 500mg/5mL.
-
Neutralization:
-
Absorb liquid spills with vermiculite or sand.
-
Do NOT use bleach (sodium hypochlorite) immediately, as it may react with the amine to form chloramines. Use a mild soapy water solution or dilute acetic acid for surface cleaning.
-
Waste Disposal[2][7]
-
Solid Waste: Place contaminated weighing boats and gloves in a sealed bag labeled "Toxic Organic Solid."
-
Liquid Waste:
-
Stream A (Halogenated): If dissolved in DCM/Chloroform.
-
Stream B (Non-Halogenated): If dissolved in Ethanol/Ethyl Acetate.
-
Labeling: Clearly mark "Contains Pyridine Derivatives" to alert waste handlers of the odor and permeation risk.
-
References
-
National Research Council (US) Committee on Prudent Practices in the Laboratory. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards, Updated Version. National Academies Press. [Link]
-
PubChem. (n.d.). Compound Summary: Ethyl 3-(3-pyridyl)-3-oxopropionate (Analogous Structure Safety Data). National Library of Medicine. [Link]
-
Occupational Safety and Health Administration (OSHA). (n.d.). Occupational Safety and Health Standards: Toxic and Hazardous Substances (1910.1050). [Link]
Sources
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
